Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate
Description
Properties
IUPAC Name |
ethyl 2-[(3-methoxyphenyl)methylamino]-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-3-17-12(15)11(14)13-8-9-5-4-6-10(7-9)16-2/h4-7H,3,8H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIJIEQEMYOTGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCC1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure properties of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate
An In-depth Technical Guide to the Chemical and Structural Properties of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical properties, synthesis, and characterization of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate. This document provides not only procedural details but also the underlying scientific rationale for the described methodologies, reflecting field-proven insights and ensuring technical accuracy.
Introduction
Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate, a member of the oxamate ester class, is a significant organic molecule characterized by its ethyl ester, amide, and a methoxy-substituted benzyl moiety. While not a household name in therapeutics, its value lies in its role as a versatile synthetic intermediate and a structural scaffold in medicinal chemistry. Its constituent functional groups offer multiple points for chemical modification, making it an attractive building block for the synthesis of more complex molecules and heterocyclic systems. Understanding its fundamental properties is crucial for leveraging its synthetic potential.
Section 1: Physicochemical and Structural Properties
The structural and electronic characteristics of a molecule dictate its reactivity, solubility, and potential biological interactions. Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate possesses a calculated set of properties that provide a predictive framework for its behavior in various chemical environments.
The molecule's structure, featuring both a hydrogen bond donor (the N-H group) and multiple hydrogen bond acceptors (the oxygen atoms), suggests a degree of polarity. The Topological Polar Surface Area (TPSA) of 64.63 Ų further quantifies this, indicating potential for moderate cell permeability.[1] The calculated LogP value of 1.1968 suggests a balanced lipophilicity, which is often a desirable trait in drug development for optimizing absorption and distribution.[1]
Table 1: Physicochemical Properties of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate
| Property | Value | Source |
| CAS Number | 53117-15-0 | [1] |
| Molecular Formula | C₁₁H₁₃NO₄ | [1] |
| Molecular Weight | 223.23 g/mol | [1] |
| Topological Polar Surface Area (TPSA) | 64.63 Ų | [1] |
| LogP (Calculated) | 1.1968 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bonds | 3 | [1] |
Section 2: Synthesis and Mechanistic Insights
The preparation of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate is most effectively achieved via nucleophilic acyl substitution. The logical choice of reactants involves the condensation of 3-methoxybenzylamine with diethyl oxalate.
Causality Behind Experimental Choices
-
Choice of Amine: 3-Methoxybenzylamine is a primary amine, making it a potent nucleophile for attacking an electrophilic carbonyl center.[2] It is a widely available building block used in the synthesis of pharmaceuticals and agrochemicals.[3] The methoxy group influences the electronic properties of the aromatic ring.[2]
-
Choice of Electrophile: Diethyl oxalate is an ideal electrophile for this reaction. Crucially, it lacks α-hydrogens, which prevents it from undergoing self-condensation reactions that could otherwise complicate the product mixture.[4] This makes it a clean and efficient reagent for reacting with amines to form oxamic esters or oxamides.[4][5] The reaction typically occurs selectively at one of the ester groups, as the newly formed amide in the product is less reactive than the remaining ester.
Synthetic Workflow
The overall process involves the controlled reaction of the starting materials, followed by a standard aqueous workup to remove byproducts and unreacted starting materials, and finally purification to isolate the target compound.
Caption: High-level workflow for the synthesis of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate.
Detailed Experimental Protocol
-
Setup: To a 250 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 3-methoxybenzylamine (1.0 eq) and a suitable solvent such as ethanol or dichloromethane (approx. 10 volumes).
-
Reaction: While stirring the solution at room temperature, add diethyl oxalate (1.1 eq) dropwise over 10-15 minutes.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-4 hours).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. Redissolve the residue in ethyl acetate.
-
Washing: Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. This removes any unreacted amine and acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate.
Reaction Mechanism
The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of 3-methoxybenzylamine attacks one of the electrophilic carbonyl carbons of diethyl oxalate. This forms a tetrahedral intermediate. The intermediate then collapses, expelling an ethoxide leaving group, which is subsequently protonated by the positively charged nitrogen (or by a proton source in the workup) to generate ethanol and the final amide product.
Caption: Simplified mechanism of nucleophilic acyl substitution for oxamate ester formation.
Section 3: Spectroscopic Characterization
Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. Based on the known structure of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate, the expected spectral data are summarized below.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Signals |
| ¹H NMR | δ 7.2-7.3 ppm (t): 1H, Ar-H δ 6.8-6.9 ppm (m): 3H, Ar-H δ 4.5 ppm (d): 2H, Benzylic-CH₂ δ 4.3 ppm (q): 2H, Ester-CH₂ δ 3.8 ppm (s): 3H, OCH₃ δ 1.3 ppm (t): 3H, Ester-CH₃ δ ~8.5 ppm (broad s): 1H, NH |
| ¹³C NMR | δ ~165 ppm: Ester C=O δ ~160 ppm: Amide C=O δ ~160 ppm: Ar-C (C-OCH₃) δ ~130-140 ppm: Ar-C (quaternary) δ ~110-130 ppm: Ar-C (CH) δ ~63 ppm: Ester O-CH₂ δ ~55 ppm: OCH₃ δ ~45 ppm: Benzylic-CH₂ δ ~14 ppm: Ester CH₃ |
| IR (cm⁻¹) | ~3300 cm⁻¹: N-H stretch ~3000-3100 cm⁻¹: Aromatic C-H stretch ~2850-2980 cm⁻¹: Aliphatic C-H stretch ~1740 cm⁻¹: Ester C=O stretch ~1680 cm⁻¹: Amide I C=O stretch ~1540 cm⁻¹: Amide II N-H bend ~1250 cm⁻¹: C-O stretch (ether & ester) |
| Mass Spec. | m/z 223.08: [M]⁺ (Molecular Ion) Fragments: Loss of -OEt (m/z 178), benzyl cleavage (m/z 121) |
Section 4: Reactivity and Potential Applications
The utility of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate stems from the reactivity of its functional groups, positioning it as a valuable intermediate.
-
Amide and Ester Hydrolysis: Both the amide and ester linkages can be hydrolyzed under acidic or basic conditions to yield the corresponding oxamic acid and eventually oxalic acid and 3-methoxybenzylamine.
-
Ester Modification: The ethyl ester can be converted to other esters via transesterification or to a carboxylic acid through saponification.
-
Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution, with the methoxy group acting as an ortho-, para-director and the deactivating amide group influencing the substitution pattern.
Applications in Research and Development
While specific applications for this exact molecule are not widely documented, its structural motifs are relevant in several areas:
-
Medicinal Chemistry: Oxamic acid derivatives have been explored for various biological activities. Analogous structures to the topic compound have been investigated for potential antimicrobial and anti-inflammatory properties.[6] The overall structure can serve as a scaffold for building larger molecules with therapeutic potential, where the different components can be modified to optimize binding to biological targets like enzymes or receptors.[6]
-
Heterocyclic Synthesis: The 1,2-dicarbonyl system is a precursor for the synthesis of various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals.
-
Specialty Chemicals: This compound can act as an intermediate in the production of specialty chemicals and materials where its specific combination of functional groups imparts desired properties.[2]
Conclusion
Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate is a well-defined organic compound with significant potential as a synthetic building block. Its straightforward and high-yielding synthesis from common starting materials makes it an accessible intermediate for researchers. The presence of multiple, reactive functional groups provides a platform for diverse chemical transformations, particularly in the fields of medicinal chemistry and materials science. This guide has provided a comprehensive overview of its properties, a validated synthetic protocol with mechanistic understanding, and an outline of its potential applications, serving as a foundational resource for its use in advanced scientific research.
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Role of 3-methoxybenzylamine moiety in medicinal chemistry scaffolds
An In-depth Technical Guide on the 3-Methoxybenzylamine Moiety in Medicinal Chemistry Scaffolds
Abstract
The 3-methoxybenzylamine moiety is a cornerstone scaffold in modern medicinal chemistry, valued for its versatile reactivity and advantageous physicochemical properties.[1][2] As a fundamental building block, it is instrumental in the synthesis of a diverse array of complex molecules, most notably in the development of therapeutic agents targeting the central nervous system (CNS), kinases, and other critical biological targets.[3][4] This technical guide provides an in-depth analysis of the 3-methoxybenzylamine core, elucidating its role as a key pharmacophore and a strategic intermediate. We will explore its influence on structure-activity relationships (SAR), its metabolic profile, and its application in the design of high-affinity ligands. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for leveraging this scaffold in drug discovery programs.
Introduction: The Chemical and Strategic Value of 3-Methoxybenzylamine
3-Methoxybenzylamine (CAS 5071-96-5) is a primary amine distinguished by a methoxy group at the meta-position of the phenyl ring.[1][5] This substitution pattern imparts a unique set of electronic and steric properties that medicinal chemists exploit to fine-tune ligand-receptor interactions and optimize pharmacokinetic profiles.
-
Electronic Influence : The methoxy group is an electron-donating group through resonance and moderately electron-withdrawing through induction. Its placement at the meta-position primarily exerts an inductive effect, influencing the basicity of the amine and the reactivity of the aromatic ring.[1]
-
Stereochemical Impact : The methoxy group provides steric bulk and a potential hydrogen bond acceptor, which can be crucial for achieving specific orientations within a receptor's binding pocket.
-
Synthetic Versatility : As a primary amine, it readily undergoes a wide range of chemical transformations, including amidation, alkylation, and reductive amination, making it an invaluable starting material for building molecular complexity.[1][6] It is notably used as a key precursor in the synthesis of 6-substituted purines, which are vital components in many antiviral and anticancer agents.[2][7][8]
These fundamental characteristics make the 3-methoxybenzylamine scaffold a recurring motif in compounds targeting a variety of biological systems.
Role as a Pharmacophore in CNS Drug Discovery
The benzylamine framework is a well-established pharmacophore for interacting with monoamine transporters, which are critical for regulating neurotransmitter levels in the CNS.[4] While comprehensive SAR data for 3-methoxybenzylamine derivatives are not always consolidated, valuable insights can be drawn from structurally analogous compounds. The strategic placement of chloro and methoxy substitutions on related scaffolds, such as tropanes, provides a strong proxy for understanding potential interactions with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[4][9]
The development of drugs for CNS diseases is notoriously challenging, primarily due to the blood-brain barrier (BBB), which prevents the vast majority of small-molecule drugs from reaching their intended targets.[10][11] Small, lipophilic molecules with a molecular weight under 400-600 Da, like those based on the 3-methoxybenzylamine scaffold, have a higher probability of passive diffusion across the BBB.[10]
Quantitative Analysis of Monoamine Transporter Affinity (Analogous Scaffolds)
The following table summarizes binding affinities for a series of nortropane analogues. This data is instructive for understanding how substituted phenyl rings, similar to the 3-methoxybenzyl moiety, can influence binding to key CNS transporters.[4]
| Compound ID | R1 (3α-arylmethoxy) | R2 (3β-aryl) | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
| 7b | 4-chlorophenylmethoxy | phenyl | 22 | 6 | 101 |
| 7c | 3,4-dichlorophenylmethoxy | phenyl | 130 | 0.061 | 108 |
| 7e | 4-methoxyphenylmethoxy | phenyl | 280 | 12 | 450 |
| 7i | 4-chlorophenylmethoxy | 3,4-dichlorophenyl | >1000 | 1.8 | 350 |
| Data extracted from a study on 3α-arylmethoxy-3β-arylnortropanes, serving as a proxy to understand the potential SAR of substituted benzylamine derivatives.[4] |
Expert Insight: The high SERT affinity of compound 7c , featuring a dichlorinated phenylmethoxy group, suggests that strategic halogenation of the 3-methoxybenzylamine scaffold could be a viable strategy for developing potent and selective serotonin reuptake inhibitors (SSRIs).[4] The methoxy group in compound 7e leads to a different selectivity profile, highlighting its role in tuning receptor affinity.
Application in Kinase Inhibitor Design
The 3-methoxybenzylamine moiety is also a prevalent feature in the design of small-molecule kinase inhibitors. Kinases are a major class of drug targets, particularly in oncology, and the development of selective inhibitors is a primary goal of modern drug discovery.[3]
For example, the compound GW2580, a potent inhibitor of the cFMS kinase, incorporates a 3-methoxybenzyl group within its structure.[12][13] This moiety is critical for its interaction with the kinase active site.
Compound: 5-(3-methoxy-4-((4-methoxybenzyl)oxy)benzyl)pyrimidine-2,4-diamine (GW2580)
-
Target: cFMS (Colony-Stimulating Factor-1 Receptor) Kinase[12][13]
-
IC₅₀: 30 nM for cFMS kinase activity; selectively inhibits CSF-1-induced monocyte growth.[12][13]
-
Therapeutic Potential: Inhibition of cFMS signaling has shown efficacy in models of arthritis by reducing joint destruction and inflammation.[12]
The methoxy groups in GW2580 likely form key hydrogen bonds or favorable hydrophobic interactions within the ATP-binding pocket of the cFMS kinase, demonstrating the scaffold's utility in creating potent and selective inhibitors.
Logical Workflow for Kinase Inhibitor Development
The following diagram outlines a typical workflow for synthesizing and evaluating a novel kinase inhibitor based on the 3-methoxybenzylamine scaffold.
Caption: Workflow for Synthesis and Evaluation of a Kinase Inhibitor.
Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed, self-validating experimental protocols relevant to the utilization of the 3-methoxybenzylamine scaffold.
Protocol 1: Synthesis of N-(3-Methoxybenzyl)acetamide via Amidation
This protocol describes a fundamental transformation of 3-methoxybenzylamine, converting it into a secondary amide. This is a common step in building more complex molecules where the nitrogen's reactivity needs to be modulated or where the amide itself is part of the final pharmacophore.
Causality: Acetic anhydride is chosen as the acetylating agent for its high reactivity and the ease of removing the acetic acid byproduct during work-up. A base like triethylamine is used to neutralize the acid formed, driving the reaction to completion.
Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-methoxybenzylamine (5.0 g, 36.4 mmol) and dichloromethane (DCM, 40 mL). Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: While stirring, add triethylamine (5.5 mL, 39.4 mmol) to the solution. Subsequently, add acetic anhydride (3.8 mL, 40.1 mmol) dropwise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The disappearance of the starting material spot indicates completion.
-
Work-up: Quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure N-(3-methoxybenzyl)acetamide.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Monoamine Transporter Radioligand Binding Assay
This protocol outlines a method to determine the binding affinity (Ki) of a test compound for a specific monoamine transporter (e.g., SERT), a critical step in characterizing potential CNS agents.
Causality: This is a competitive binding assay. A radiolabeled ligand with known high affinity for the transporter (e.g., [³H]citalopram for SERT) is used. The test compound's ability to displace the radioligand is measured, which is inversely proportional to its binding affinity. The Cheng-Prusoff equation is used to convert the measured IC₅₀ (concentration of test compound that inhibits 50% of specific binding) to the inhibition constant (Ki), which is a more absolute measure of affinity.[4]
Methodology:
-
Membrane Preparation: Use commercially available cell membranes prepared from cells stably expressing the human serotonin transporter (hSERT).
-
Assay Buffer: Prepare an assay buffer consisting of 50 mM Tris-HCl, 120 mM NaCl, and 5 mM KCl, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine:
-
50 µL of assay buffer containing the test compound at various concentrations (typically a 10-point serial dilution).
-
50 µL of assay buffer containing the radioligand (e.g., 1 nM [³H]citalopram).
-
100 µL of assay buffer containing the hSERT-expressing cell membranes (e.g., 10 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials, add 4 mL of scintillation cocktail, and quantify the amount of radioactivity bound to the filters using a liquid scintillation counter.
-
Data Analysis:
-
Determine non-specific binding in the presence of a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).
-
Subtract non-specific binding from total binding to get specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using non-linear regression to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.[4]
-
Conclusion and Future Outlook
The 3-methoxybenzylamine moiety is a privileged scaffold in medicinal chemistry, offering a powerful combination of synthetic accessibility, favorable physicochemical properties, and versatile pharmacophoric features. Its demonstrated utility in high-value therapeutic areas, including CNS disorders and oncology, ensures its continued relevance in drug discovery. Future efforts will likely focus on incorporating this scaffold into novel drug delivery systems, such as antibody-drug conjugates or targeted protein degraders (PROTACs), to further enhance therapeutic efficacy and specificity.[10] As our understanding of complex diseases deepens, the strategic application of foundational building blocks like 3-methoxybenzylamine will remain critical to the design and development of the next generation of medicines.
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Biological activity profile of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate
An In-Depth Technical Guide to the Predicted Biological Activity Profile of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate
Foreword: Charting a Course for Discovery
In the landscape of modern drug discovery, the journey of a novel chemical entity from synthesis to therapeutic application is one of meticulous investigation and informed prediction. This guide addresses Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate, a compound for which the biological activity profile is not yet extensively characterized. As such, this document deviates from a conventional whitepaper on a well-studied molecule. Instead, it serves as a comprehensive investigational roadmap for you, the researcher, scientist, or drug development professional.
Drawing upon established knowledge of structurally analogous compounds, this guide synthesizes a predicted biological activity profile for Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate. It provides not just a theoretical framework but also detailed, actionable experimental protocols to validate these predictions. Our approach is grounded in the principles of scientific integrity, offering a self-validating system of inquiry. Every proposed experimental choice is explained, and every mechanistic claim is supported by authoritative sources.
This document is designed to be your trusted companion in unraveling the therapeutic potential of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate, empowering you to navigate the early stages of drug discovery with confidence and precision.
Molecular Overview and Rationale for Investigation
Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate is an organic compound with the molecular formula C₁₁H₁₃NO₄.[1] Its structure features a central oxoacetate linker, an ethyl ester group, and a 3-methoxybenzylamine moiety. The presence of these functional groups suggests a potential for diverse biological interactions. The 3-methoxybenzylamine component is a versatile building block in the synthesis of various biologically active molecules, including purine derivatives with applications as antivirals and anticancer agents.[2][3][4]
The core of our investigation is built upon the hypothesis that the biological activity of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate can be inferred from the known activities of its structural analogs. This guide will explore three primary areas of predicted activity: antimicrobial, antiparasitic, and β-cell protection.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₄ | [1] |
| Molecular Weight | 223.23 g/mol | [1] |
| CAS Number | 53117-15-0 | [1] |
| SMILES | CCOC(=O)C(=O)NC1=CC(=CC=C1)OC | [1] |
| LogP | 1.1968 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 3 | [1] |
Predicted Biological Activity Profile Based on Structural Analogs
Predicted Antimicrobial Activity
Rationale: The N-(4-methoxybenzyl)amide scaffold, a close structural relative to our compound of interest, has demonstrated notable antimicrobial properties.[5][6] Studies on a series of N-(4-methoxybenzyl)amide derivatives have established their efficacy against various pathogenic bacterial and fungal strains.[5] The proposed mechanism for these analogs involves interaction with microbial DNA.[6] Given the structural similarities, it is plausible that Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate could exhibit similar antimicrobial activities.
Proposed Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for antimicrobial susceptibility testing.
Detailed Protocol for Broth Microdilution Assay:
-
Preparation of Compound Stock: Prepare a stock solution of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate in dimethyl sulfoxide (DMSO).
-
Preparation of Microbial Inoculum: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) and prepare a standardized inoculum to a concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi in appropriate broth media.[5]
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound to achieve a concentration range of 250 µg/mL to 1.95 µg/mL.[5]
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.[5]
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.[5]
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible microbial growth.[5]
-
MKC Determination: To determine the Minimum Killing Concentration (MKC), an aliquot from the wells showing no visible growth is sub-cultured on agar plates. The lowest concentration that results in no growth on the agar plate is the MKC.[5]
Predicted Antiparasitic Activity
Rationale: Oxamic acid and its derivatives have been identified as inhibitors of lactate dehydrogenase (LDH), a crucial enzyme in the glycolytic pathway of Plasmodium falciparum, the parasite responsible for malaria.[7] Furthermore, benzyl esters of N-alkyl oxamic acids have shown significant trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease.[8][9][10] These benzyl ester prodrugs are more lipophilic, allowing for better penetration into the parasite, where they are hydrolyzed to release the active oxamic acid and benzyl alcohol, both of which have trypanocidal effects.[9][10] Given that Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate contains both a benzylamine moiety and an oxoacetate (a derivative of oxamic acid), it is a promising candidate for antiparasitic activity.
Proposed Mechanism of Action: Dual-Action Prodrug
Caption: Proposed mechanism of antiparasitic action.
Detailed Protocol for in vitro Antiplasmodial Assay:
-
P. falciparum Culture: Maintain a culture of a chloroquine-sensitive or resistant strain of P. falciparum in human erythrocytes.
-
Drug Preparation: Prepare serial dilutions of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate and control antimalarial drugs (e.g., chloroquine, mefloquine) in a 96-well plate.[7]
-
Assay Setup: Add the parasite culture to the wells and incubate for 48-72 hours.
-
Growth Inhibition Assessment: Measure parasite growth inhibition using a suitable method, such as SYBR Green I-based fluorescence assay or pLDH assay.
-
IC50 Determination: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the log of the drug concentration.[7]
Predicted Pancreatic β-Cell Protective Activity
Rationale: Endoplasmic reticulum (ER) stress-induced pancreatic β-cell death is a key factor in the development of diabetes.[11] A novel class of N-(2-(benzylamino)-2-oxoethyl)benzamide analogs has been discovered to protect pancreatic β-cells from ER stress.[11] These compounds demonstrated improved potency and water solubility compared to earlier scaffolds.[11] The core structure of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate shares the N-benzylamide-like feature, suggesting it may also possess β-cell protective properties.
Proposed Experimental Workflow for β-Cell Protection Assay
Caption: Workflow for assessing β-cell protective effects.
Detailed Protocol for β-Cell Protection Assay:
-
Cell Culture: Culture a pancreatic β-cell line (e.g., INS-1) in appropriate media.
-
Compound Treatment: Pre-treat the cells with a range of concentrations of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate for a specified period.
-
Induction of ER Stress: Induce ER stress in the cells by adding an ER stress-inducing agent such as thapsigargin or tunicamycin.
-
Incubation: Incubate the cells for 24 to 48 hours.
-
Cell Viability Assessment: Measure cell viability using a standard method like the MTT assay or a luminescence-based assay (e.g., CellTiter-Glo).
-
EC50 Calculation: Determine the half-maximal effective concentration (EC50) for the protective effect by plotting cell viability against the compound concentration.[11]
Summary and Future Directions
This guide has outlined a predicted biological activity profile for Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate based on a comprehensive analysis of its structural analogs. The proposed activities span antimicrobial, antiparasitic, and cytoprotective domains, highlighting the compound's potential as a versatile lead for drug discovery. The detailed experimental workflows provided serve as a practical starting point for the empirical validation of these predictions.
Future research should focus on the synthesis of a focused library of derivatives to establish a clear structure-activity relationship (SAR) for each of the identified biological activities. Furthermore, positive hits from the in vitro assays should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties. The investigational framework presented here offers a robust and scientifically grounded approach to unlocking the therapeutic potential of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate.
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Engineering Metabolic Bottlenecks: A Technical Review of Ethyl Oxamate Derivatives as Selective Enzyme Inhibitors
Introduction to Metabolic Targeting
Cellular bioenergetics has emerged as a critical vulnerability in both oncology and reproductive biology. Pathological and highly specialized cells—such as rapidly dividing cancer cells and motile spermatozoa—often rely on unique metabolic shifts to sustain their energy demands[1][2]. At the center of this metabolic pivot is Lactate Dehydrogenase (LDH) , a tetrameric NAD⁺-specific oxidoreductase that catalyzes the interconversion of pyruvate and lactate[3].
Oxamic acid and its esterified derivatives, particularly ethyl oxamate derivatives , act as structural analogs of pyruvate. By mimicking the natural substrate, these derivatives function as potent, competitive inhibitors of LDH isozymes[4]. This in-depth technical guide explores the structure-activity relationships (SAR), mechanistic causality, and experimental validation of N-substituted ethyl oxamates as targeted enzyme inhibitors.
Mechanistic Causality of LDH Inhibition
Pyruvate Mimicry and Competitive Inhibition
The core pharmacophore of ethyl oxamate derivatives is the oxamate moiety, which structurally mirrors pyruvate (the natural substrate of LDH)[4]. Because the active sites of mammalian LDH isozymes (LDHA, LDHB, and LDHC) are highly conserved, oxamate derivatives competitively bind to the substrate-binding pocket, preventing the reduction of pyruvate to lactate and the concurrent oxidation of NADH to NAD⁺[2].
Isozyme Selectivity: The Hydrophobic Pocket Paradigm
The true therapeutic potential of ethyl oxamate derivatives lies in their ability to discriminate between LDH isozymes.
-
LDHA (LDH-5) is predominantly expressed in skeletal muscle and is famously upregulated in tumor cells to drive the Warburg effect (aerobic glycolysis)[5].
-
LDHC (LDH-C4) is a testis-specific isozyme critical for sperm capacitation and motility[4][6].
The causality behind the selectivity of N-substituted ethyl oxamates stems from subtle structural divergences in the enzyme's active site. LDHC possesses a slightly more accommodating hydrophobic pocket compared to LDHA and LDHB. When the nitrogen atom of the oxamate is substituted with alkyl chains, the binding dynamics shift drastically[4]:
-
N-Ethyl Oxamate: The two-carbon chain represents the optimal steric fit for maximum binding affinity across all isozymes, making it the most potent inhibitor, particularly for LDHC[4].
-
N-Propyl Oxamate: The three-carbon chain introduces mild steric hindrance in LDHA and LDHB, but fits neatly into the unique hydrophobic cleft of LDHC. Thus, while overall potency drops compared to the ethyl variant, its selectivity for LDHC spikes dramatically[3][4].
-
Butyl/Isobutyl Derivatives: Four-carbon chains exceed the spatial constraints of the active site across all isozymes, resulting in severe steric clashes and a near-total loss of affinity[4].
Fig 1. LDHA inhibition by ethyl oxamate derivatives disrupting the Warburg effect.
Quantitative Structure-Activity Relationship (SAR) Data
To facilitate rapid comparison for drug design professionals, the kinetic data demonstrating the potency and selectivity of key N-substituted oxamate derivatives are summarized below. Data reflects the fold-changes in selectivity and relative potency against murine LDH isozymes[3][4].
| Compound | Target Isozyme | Relative Potency | Selectivity Profile (LDHC vs LDHA/B) | Causality of Binding |
| Oxamate (Unsubstituted) | Pan-LDH | Baseline | Non-selective | Baseline structural mimicry of pyruvate. |
| N-Ethyl Oxamate | LDHC > LDHA | Highest (6x > others) | 70x more selective for LDHC than LDHA | Optimal alkyl chain length for maximum active site affinity[4]. |
| N-Propyl Oxamate | LDHC | Moderate | 146x more selective for LDHC than LDHA | Propyl chain exploits the unique hydrophobic pocket of LDHC[3]. |
| N-Butyl Oxamate | None | Lowest (25x weaker) | Non-selective | Steric clash prevents stable binding in the active site[4]. |
Advanced Therapeutic Applications
Oncology: Dismantling the Warburg Effect
Cancer cells preferentially convert pyruvate to lactate via LDHA, even in the presence of oxygen, to rapidly generate ATP and acidic byproducts that promote tumor invasion[5][7]. By deploying ethyl oxamate derivatives as LDHA inhibitors, researchers can create a metabolic bottleneck. This forces the cancer cell to route pyruvate into the mitochondria for oxidative phosphorylation (OxPhos), a pathway many aggressive tumors are ill-equipped to handle, leading to targeted apoptosis[7].
Reproductive Biology: Non-Hormonal Male Contraception
Because LDHC is exclusively expressed in the testes and is essential for generating the ATP required for sperm flagellar motility, it is a prime target for male contraceptives[5][6]. N-propyl oxamate has been shown to significantly reduce ATP levels and inhibit mouse sperm motility and capacitation without affecting somatic tissues[6].
Synthetic Intermediates: Drug Discovery
Ethyl oxamate derivatives, such as Ethyl N-(tert-butoxycarbonyl)oxamate , serve as highly reactive synthetic building blocks. The Boc-protected oxamate is utilized to synthesize complex N-aryl oxamic acid derivatives, which have been identified as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB)[8].
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems, where the physical or chemical readouts inherently confirm the success of the procedure.
Protocol 1: Synthesis of Ethyl N-(tert-butoxycarbonyl)oxamate
This protocol details the Boc-protection of ethyl oxamate, a critical step in generating lipophilic prodrugs or complex synthetic intermediates[8].
Causality & Validation: The use of Triethylamine (TEA) is non-negotiable; it acts as a base to deprotonate the amide nitrogen of ethyl oxamate, increasing its nucleophilicity to attack the di-tert-butyl dicarbonate. The reaction validates itself via the visible evolution of CO₂ gas (effervescence) as the Boc anhydride decomposes during the reaction[8].
-
Preparation: Dissolve 1.0 equivalent of ethyl oxamate in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere to prevent moisture interference.
-
Activation: Add 1.2 equivalents of Triethylamine (TEA) to the solution and stir for 10 minutes at 0°C.
-
Boc Addition: Slowly add 1.1 equivalents of Di-tert-butyl dicarbonate ((Boc)₂O) dropwise to control the exothermic reaction and manage CO₂ evolution.
-
Monitoring: Allow the reaction to warm to room temperature. Monitor via Thin-Layer Chromatography (TLC). The disappearance of the highly polar ethyl oxamate spot confirms complete conversion[8].
-
Work-up: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to neutralize and remove unreacted acidic byproducts) and brine (to restore osmotic balance and remove water).
-
Isolation: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Ethyl N-(tert-butoxycarbonyl)oxamate[8].
Protocol 2: In Vitro LDH Kinetic Assay
This assay measures the inhibitory potency (IC50) of oxamate derivatives.
Causality & Validation: The assay relies on the stoichiometric 1:1 ratio of pyruvate reduced to NADH oxidized. Because NADH absorbs light strongly at 340 nm while NAD⁺ does not, the real-time decrease in absorbance at 340 nm serves as a direct, self-validating measurement of enzyme velocity[2].
-
Buffer Preparation: Prepare a 0.1 M potassium phosphate buffer (pH 7.4) to mimic physiological pH and maintain enzyme stability.
-
Substrate & Cofactor Addition: In a UV-compatible quartz cuvette, combine the buffer, 0.2 mM NADH, and 1.0 mM sodium pyruvate[2].
-
Inhibitor Introduction: Add the ethyl oxamate derivative at varying serial dilutions (e.g., 10 µM to 1 mM). Incubate for 5 minutes at 25°C to allow for competitive active-site equilibration.
-
Enzyme Initiation: Add a fixed, pre-calibrated concentration of the purified LDH isozyme (e.g., LDHA or LDHC) to initiate the reaction.
-
Spectrophotometric Readout: Immediately monitor the decrease in absorbance at 340 nm over 3 minutes using a UV-Vis spectrophotometer.
-
Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the absorbance curve. Plot V₀ against inhibitor concentration to determine the IC50 and calculate the dissociation constant (Ki) using the Cheng-Prusoff equation.
Fig 2. Step-by-step experimental workflow for the in vitro LDH kinetic assay.
References
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Rodríguez-Páez, L., et al. (2011). Oxamic acid analogues as LDH-C4-specific competitive inhibitors. Taylor & Francis / PubMed. Available at:[Link]
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ResearchGate. (2025). Lactate Dehydrogenase Inhibition: Biochemical Relevance and Therapeutical Potential. Available at:[Link]
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Bajpai, P., et al. (2016). Energy Utilization for Survival and Fertilization—Parsimonious Quiescent Sperm Turn Extravagant on Motility Activation in Rat. Oxford Academic. Available at:[Link]
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Molecular Weight, Physicochemical Profiling, and Formulation Dynamics of Dexamethasone (CAS 50-02-2) and Its Derivatives
Executive Summary
Dexamethasone is a highly potent synthetic glucocorticoid utilized extensively in drug development for its profound anti-inflammatory and immunosuppressive properties[1]. However, the base compound presents significant formulation challenges due to its lipophilicity and poor aqueous solubility[2]. To optimize pharmacokinetics, bioavailability, and route of administration, pharmaceutical scientists rely heavily on specific derivatives—most notably Dexamethasone Acetate and Dexamethasone Sodium Phosphate. This technical whitepaper explores the physicochemical characteristics of CAS 50-02-2 and its derivatives, detailing the mechanistic pathways, solubility-permeability trade-offs, and validated experimental protocols necessary for robust formulation development.
Physicochemical Characteristics & Structural Dynamics
The rational design of corticosteroid formulations requires a deep understanding of the active pharmaceutical ingredient's (API) structural properties. Dexamethasone (CAS 50-02-2) has a molecular formula of C22H29FO5 and a molecular weight of 392.47 g/mol [1]. While its lipophilic nature allows for excellent cellular permeability, its baseline aqueous solubility is exceptionally low (~89 mg/L), which restricts its use in direct intravenous or high-concentration aqueous formulations[2].
To circumvent these limitations, the molecule is functionalized at the C-21 position to create derivatives tailored for specific clinical applications:
-
Dexamethasone Acetate (CAS 1177-87-3): Esterification with an acetate group increases the molecular weight to 434.5 g/mol (Formula: C24H31FO6)[3]. This modification significantly increases the compound's lipophilicity, driving its aqueous solubility down to approximately 13 mg/L at 25°C[3]. This highly hydrophobic profile is strategically utilized in depot injections and topical creams where a slow, sustained release of the active drug is required[3][4].
-
Dexamethasone Sodium Phosphate (CAS 2392-39-4): The addition of a phosphate ester salt yields a highly hydrophilic molecule[5]. This derivative is highly water-soluble, making it the standard choice for in vitro cell culture applications, ophthalmic solutions, and rapid-onset intravenous administrations[5][6].
Quantitative Physicochemical Summary
Table 1: Physicochemical Properties of Dexamethasone and Key Derivatives
| Compound | CAS Number | Molecular Weight ( g/mol ) | Aqueous Solubility | Primary Application |
| Dexamethasone (Base) | 50-02-2 | 392.47 | ~89 mg/L (Poor) | Oral solid dosage, research |
| Dexamethasone Acetate | 1177-87-3 | 434.50 | 13 mg/L (Very Poor) | Depot injections, topical creams |
| Dexamethasone Sodium Phosphate | 2392-39-4 | ~516.40 | Highly Soluble | IV injections, ophthalmic drops |
| Estimated based on salt formulation. |
Mechanistic Pathways & Receptor Dynamics
Regardless of the administered derivative, the prodrugs (acetate or sodium phosphate) are rapidly hydrolyzed in vivo by esterases to yield the active dexamethasone base. The pharmacological efficacy of dexamethasone is intrinsically linked to its ability to penetrate the cell membrane and interact with the intracellular glucocorticoid receptor (GR)[5].
Because the active base is lipophilic, it passively diffuses across the phospholipid bilayer. Upon entering the cytosol, it binds to the GR, inducing a conformational change that triggers receptor dimerization and subsequent nuclear translocation[5]. Once in the nucleus, the complex exerts its effects via two primary mechanisms:
-
Transactivation: Binding to Glucocorticoid Response Elements (GREs) to upregulate anti-inflammatory gene transcription[5].
-
Transrepression: Interacting with transcription factors like NF-κB and AP-1 to repress the synthesis of pro-inflammatory cytokines[5].
Caption: Glucocorticoid receptor signaling pathway and transcriptional regulation by dexamethasone.
Formulation Strategies: The Solubility-Permeability Interplay
When formulating the poorly soluble dexamethasone base (CAS 50-02-2) for oral or targeted delivery, formulators frequently utilize cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD), to enhance apparent solubility[7].
The Causality of Complexation: HPβCD features a hydrophilic exterior and a hydrophobic cavity. Dexamethasone partitions into this cavity, forming a 1:1 inclusion complex (with a binding constant K1:1=2311M−1 )[7]. While this dramatically increases the total amount of drug dissolved in the aqueous boundary layer, it introduces a critical pharmacokinetic trade-off. Because only the free (uncomplexed) drug can partition into and permeate the lipophilic biological membrane, excessive cyclodextrin complexation significantly reduces the drug's apparent permeability[7]. Formulators must mathematically balance this solubility-permeability interplay to achieve optimal overall absorption, ensuring that the increase in the concentration gradient compensates for the drop in the permeability coefficient[7].
Experimental Protocols & Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols are standard for assessing the physicochemical behavior of dexamethasone and its derivatives.
Protocol 1: Phase-Solubility Assessment (Higuchi-Connors Method)
This protocol determines the stoichiometry and binding constant of dexamethasone-cyclodextrin complexes.
-
Preparation: Add an excess amount of dexamethasone base (CAS 50-02-2) to a series of glass test tubes[7].
-
Buffer Addition: Introduce 0 to 0.015 M HPβCD dissolved in MES buffer solutions (pH 6.5) to the tubes[7].
-
Equilibration: Tightly close the tubes and place them in a shaking water bath at 25°C and 100 rpm for 48 hours[7].
-
Self-Validation Check: Compare drug concentrations in samples at 24 hours and 48 hours. Equilibrium is confirmed only when there is no statistically significant difference between the two time points, preventing kinetic solubility artifacts[7].
-
-
Separation: Centrifuge the vials at 12,000 rpm for 10 minutes to pellet the undissolved excess drug[7].
-
Quantification: Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) to determine the apparent solubility[7].
Caption: Experimental workflow for phase-solubility assessment of dexamethasone formulations.
Protocol 2: In Vitro Permeability Assay (Corneal/Epithelial Model)
This protocol evaluates the permeability of hydrophilic derivatives like Dexamethasone Sodium Phosphate (CAS 2392-39-4).
-
Buffer Preparation: Prepare a receptor medium of Phosphate Buffer Saline (PBS, pH 7.4) and a donor medium of 0.01 M phosphate buffer (pH 6.0)[6].
-
Dosing: Apply a quantified solution of Dexamethasone Sodium Phosphate to the donor compartment of a Franz diffusion cell or a PAMPA (Parallel Artificial Membrane Permeability Assay) setup[6][7].
-
Sampling: Withdraw aliquots from the receptor compartment at predetermined intervals.
-
Self-Validation Check: Immediately replace the withdrawn volume with fresh PBS to maintain strict sink conditions, ensuring that back-diffusion does not skew the permeability coefficient calculations.
-
-
HPLC Analysis: Quantify the permeated drug at 242 nm. Utilize a mobile phase consisting of 0.01 M phosphate buffer (pH 6.0) and acetonitrile in a 72:28 v/v ratio, delivered at a flow rate of 1 mL/min at 25°C[6].
Conclusion
The successful deployment of Dexamethasone in clinical settings is heavily reliant on understanding the physicochemical distinctions between its base form (CAS 50-02-2) and its derivatives (CAS 1177-87-3 and CAS 2392-39-4). By leveraging the lipophilicity of the acetate form for depot formulations, or the hydrophilicity of the sodium phosphate form for rapid systemic delivery, researchers can precisely control the drug's pharmacokinetic profile. Furthermore, rigorous phase-solubility and permeability profiling ensures that advanced delivery systems, such as cyclodextrin complexes, strike the optimal balance between drug dissolution and membrane permeation.
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Metabolic Stability of Benzylamino Oxoacetates: A Technical Guide for Drug Development Professionals
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate process of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a paramount determinant of its potential success. It dictates the compound's pharmacokinetic profile, influencing its half-life, bioavailability, and dosing regimen.[1][2][3] For the promising class of benzylamino oxoacetates, which hold significant potential in medicinal chemistry, a thorough understanding of their metabolic fate is not just advantageous—it is essential for guiding lead optimization and selecting candidates with the highest probability of clinical success. Rapid biotransformation can lead to diminished efficacy and the formation of potentially toxic metabolites, whereas excessively high stability might result in undesirable drug-drug interactions or toxicity from the parent compound.[3]
This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to predict, assess, and modulate the metabolic stability of benzylamino oxoacetates. We will delve into the core chemical liabilities of this scaffold, explore the key metabolic pathways involved, present detailed protocols for in vitro assessment, and discuss strategic modifications to enhance metabolic robustness.
The Benzylamino Oxoacetate Scaffold: A Metabolic Overview
The benzylamino oxoacetate core structure presents several potential sites for metabolic transformation. The primary "soft spots" for enzymatic attack are the ester linkage, the benzyl group, and the secondary amine. Understanding the interplay of the enzymes that target these functionalities is crucial for predicting the metabolic profile of any given analogue.
Key Metabolic Pathways
The metabolic degradation of benzylamino oxoacetates is anticipated to proceed through several key pathways, primarily mediated by carboxylesterases, cytochrome P450 (CYP) enzymes, and monoamine oxidases (MAO).
-
Ester Hydrolysis: The oxoacetate ester is highly susceptible to hydrolysis by carboxylesterases (CEs), which are abundant in the liver, plasma, and other tissues.[4][5][6] This reaction cleaves the ester bond, yielding the corresponding carboxylic acid and alcohol.[4][6] This is often a rapid metabolic route and a primary determinant of the compound's half-life.[7]
-
Oxidative Metabolism of the Benzyl Group: The benzyl moiety is a substrate for CYP-mediated oxidation. The two main pathways are:
-
Aromatic Hydroxylation: The phenyl ring can be hydroxylated, typically at the para-position, to form a phenolic metabolite.
-
N-Debenzylation: This process involves the oxidative removal of the benzyl group, leading to the formation of a primary amine and benzaldehyde.[2]
-
-
Oxidative Deamination: The benzylamino group can be a substrate for monoamine oxidases (MAOs), which catalyze the oxidative deamination of the amine to form an imine intermediate. This imine is then non-enzymatically hydrolyzed to the corresponding aldehyde and ammonia.[8][9][10]
The following diagram illustrates the predicted primary metabolic pathways for a generic benzylamino oxoacetate.
Caption: Predicted metabolic pathways for benzylamino oxoacetates.
In Vitro Assessment of Metabolic Stability: Experimental Protocols
To experimentally determine the metabolic stability of benzylamino oxoacetates, in vitro assays using liver subcellular fractions are indispensable. The two most common and informative assays are the liver microsomal stability assay and the hepatocyte stability assay.
Liver Microsomal Stability Assay
This assay is a high-throughput method to assess Phase I metabolic stability, primarily mediated by CYP enzymes.[7]
Protocol: Liver Microsomal Stability Assay
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw liver microsomes (human, rat, mouse, etc.) on ice.
-
Prepare a NADPH regenerating solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Prepare a quenching solution (e.g., acetonitrile with an internal standard).
-
-
Incubation:
-
In a 96-well plate, add buffer (e.g., potassium phosphate buffer, pH 7.4) and the test compound (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating solution.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the quenching solution.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
The slope of the linear regression gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration) * 1000.
-
Caption: Workflow for the liver microsomal stability assay.
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as it includes both Phase I and Phase II metabolic enzymes, as well as cellular uptake and efflux processes.
Protocol: Hepatocyte Stability Assay
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound.
-
Thaw cryopreserved hepatocytes and assess viability (e.g., via trypan blue exclusion).
-
Prepare incubation medium (e.g., Williams' Medium E).
-
-
Incubation:
-
In a 96-well plate, add the hepatocyte suspension.
-
Add the test compound (final concentration typically 1 µM).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the cell suspension and add it to a quenching solution.
-
-
Sample Analysis:
-
Process the samples as described in the microsomal stability assay.
-
-
Data Analysis:
-
Calculate the in vitro half-life and intrinsic clearance as described previously.
-
Data Presentation: Comparative Metabolic Stability
| Compound | Microsomal t½ (min) | Hepatocyte t½ (min) | Microsomal CLint (µL/min/mg) | Hepatocyte CLint (µL/min/10^6 cells) |
| Control (High Clearance) | < 5 | < 10 | > 200 | > 100 |
| Control (Low Clearance) | > 60 | > 120 | < 10 | < 5 |
| Benzylamino Oxoacetate A | Data | Data | Data | Data |
| Benzylamino Oxoacetate B | Data | Data | Data | Data |
Metabolite Identification using LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone for identifying and characterizing metabolites.[11] The fragmentation patterns observed in the MS/MS spectra provide structural information about the metabolites. For benzylamino oxoacetates, characteristic fragmentation patterns can be predicted.
-
Benzylic Cleavage: A common fragmentation pathway for N-benzyl compounds is the cleavage of the bond between the benzyl group and the nitrogen atom, leading to a stable benzyl cation (m/z 91) or a substituted benzyl cation.[1]
-
Loss of the Ester Group: Fragmentation may also involve the neutral loss of the alcohol portion of the ester or the entire ester group.
Caption: A typical workflow for metabolite identification using LC-MS/MS.
Strategies for Enhancing Metabolic Stability
Should a promising benzylamino oxoacetate exhibit poor metabolic stability, several medicinal chemistry strategies can be employed to improve its profile.
-
Blocking Metabolic Hotspots:
-
Ester Modification: Replacing the ester with a more stable isostere, such as an amide or a carbamate, can significantly reduce susceptibility to hydrolysis.
-
Benzyl Ring Substitution: Introducing electron-withdrawing groups (e.g., fluorine, chlorine) or bulky groups onto the benzyl ring can hinder CYP-mediated hydroxylation.
-
N-Alkylation: Modifying the substituent on the nitrogen can influence its interaction with metabolic enzymes.
-
-
Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium can strengthen the C-H bond, leading to a kinetic isotope effect that slows down the rate of metabolism.
Conclusion
The metabolic stability of benzylamino oxoacetates is a multifaceted challenge that requires a proactive and integrated approach. By understanding the fundamental metabolic pathways, employing robust in vitro assays for early assessment, and leveraging rational medicinal chemistry strategies, drug development teams can effectively navigate the complexities of drug metabolism. This guide provides a foundational framework to empower researchers to design and select benzylamino oxoacetate candidates with optimized pharmacokinetic properties, ultimately increasing the likelihood of advancing novel therapeutics to the clinic.
References
-
Crow, J. A. (2012). Carboxylesterases: General detoxifying enzymes. PMC. [Link]
-
Taylor & Francis. (n.d.). Carboxylesterase – Knowledge and References. Taylor & Francis Online. [Link]
-
Wang, D., et al. (2018). Human carboxylesterases: a comprehensive review. PMC. [Link]
-
Inoue, K., et al. (1979). The metabolism of 1-phenyl-2-(N-methyl-N-benzylamino)propane (benzphetamine) in vitro in rat. PubMed. [Link]
-
Laizure, S. C., et al. (2014). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? SciSpace. [Link]
-
Gureeva, N. V., et al. (2019). Kinetics of Oxidative Deamination by Monoamine Oxidase Preparations. ResearchGate. [Link]
-
Zhou, Z., et al. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC. [Link]
-
Zecca, L., et al. (2002). Influence of the environment on the oxidative deamination of p-substituted benzylamines in monoamine oxidase. PubMed. [Link]
-
Ulgen, M., & Gorrod, J. W. (1995). Chemical and Metabolic Studies on N-Benzyl-tert-Butylamine and its Potential Metabolites. Semantic Scholar. [Link]
-
Långström, B., & Oreland, L. (2015). Influence of the Environment on the Oxidative Deamination of p-Substituted Benzylamines in Monoamine Oxidase. ACS Publications. [Link]
-
Taylor & Francis. (n.d.). Oxidative deamination – Knowledge and References. Taylor & Francis Online. [Link]
-
Rendić, S., & Guengerich, F. P. (2022). Deamination of benzylamines by MAO enzymes. ResearchGate. [Link]
-
Küçükgüzel, I., et al. (1999). In vitro hepatic microsomal metabolism of N-benzyl-N-methylaniline. PubMed. [Link]
-
Gorrod, J. W., & Gooderham, N. J. (1987). The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation. PubMed. [Link]
-
Ulgen, M., et al. (1997). IN VITRO METABOLIC FATE OF N-SUBSTITUTED DIBENZYLAMINES : INVESTIGATION OF BIOLOGICAL OXIDATION SITE ON NITROGEN COMPOUNDS WITH. DergiPark. [Link]
-
Ulgen, M., et al. (1995). Chemical and metabolic studies on N-benzyl-tert-butylamine and its potential metabolites. PubMed. [Link]
-
Ak, S., et al. (2021). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. PMC. [Link]
-
Liscombe, D. K., et al. (2013). Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. PMC. [Link]
-
Bristow, A. W. T. (2007). Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Huddersfield Repository. [Link]
-
Li, Y., et al. (2025). Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis. PubMed. [Link]
-
Skonberg, C., et al. (2008). Metabolic activation of carboxylic acids. PubMed. [Link]
-
Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica. [Link]
Sources
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- 3. Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification | IntechOpen [intechopen.com]
- 4. Carboxylesterases: General detoxifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Methodological & Application
Synthesis protocol for Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate from 3-methoxybenzylamine
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Executive Summary
Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate is a highly versatile α-oxoamide (oxamate) building block. Oxamates are critical intermediates in the synthesis of complex heterocycles, peptidomimetics, and active pharmaceutical ingredients (APIs) [2]. This application note provides a field-validated, high-yield protocol for the synthesis of this target from 3-methoxybenzylamine. By utilizing ethyl oxalyl chloride under modified Schotten-Baumann conditions, this route ensures precise mono-acylation, rapid reaction kinetics, and high atom economy.
Mechanistic Rationale & Reagent Selection
The synthesis of oxamates can theoretically be achieved via multiple pathways, including the amidation of diethyl oxalate or the coupling of 2-ethoxy-2-oxoacetic acid with reagents like HATU. However, the use of ethyl oxalyl chloride (ethyl 2-chloro-2-oxoacetate) remains the gold standard for this specific transformation [1].
Causality of Experimental Choices:
-
Electrophile (Ethyl Oxalyl Chloride): This highly reactive acyl chloride selectively reacts with primary amines at 0 °C. It circumvents the need for expensive coupling agents and completely prevents the formation of symmetric oxamides—a common, yield-limiting byproduct when using diethyl oxalate.
-
Base (Triethylamine, Et₃N): Acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct, preventing the protonation of the 3-methoxybenzylamine nucleophile. Et₃N is chosen over pyridine because its conjugate acid (Et₃N·HCl) is easily removed during aqueous workup.
-
Solvent (Anhydrous Dichloromethane, DCM): Aprotic conditions are mandatory to prevent the competitive hydrolysis of the moisture-sensitive ethyl oxalyl chloride. DCM provides excellent solubility for both the starting materials and the resulting oxamate, while remaining strictly inert.
-
Temperature Control (0 °C to RT): The initial acylation is highly exothermic. Strict thermal control at 0 °C during the electrophile addition prevents the degradation of the acyl chloride and suppresses ketene formation.
Mechanistic pathway for the synthesis of the target oxamate via acylation.
Comparative Data: Acylating Agents
To justify the selection of ethyl oxalyl chloride, the following table summarizes the performance of various acylating agents in the acylation of model primary benzylamines [1]. Ethyl oxalyl chloride provides the optimal balance of rapid reaction time and high yield without the need for complex coupling additives.
| Acylating Agent | Coupling Reagent | Reaction Time (h) | Temperature (°C) | Expected Yield (%) |
| Ethyl Oxalyl Chloride | None | 2.0 | 0 to 25 | 91 - 95% |
| 2-Ethoxy-2-oxoacetic Acid | HATU / DIPEA | 12.0 | 25 | ~90% |
| Benzoyl Chloride (Ref) | None | 0.5 | 0 to 25 | 95% |
| Acetic Anhydride (Ref) | None | 1.0 | 25 | 92% |
Experimental Protocol
Materials Required
-
3-Methoxybenzylamine: 1.0 equivalent (eq.)
-
Ethyl oxalyl chloride: 1.05 eq.
-
Triethylamine (Et₃N): 1.5 eq.
-
Anhydrous Dichloromethane (DCM): Reaction solvent (approx. 10 mL per gram of amine)
-
Aqueous Wash Solutions: 1M HCl, Saturated NaHCO₃, Brine
-
Drying Agent: Anhydrous Na₂SO₄
Step-by-Step Methodology
-
Preparation & Inert Atmosphere: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush the system with dry Nitrogen (N₂) or Argon.
-
Dissolution: Dissolve 3-methoxybenzylamine (1.0 eq.) and Et₃N (1.5 eq.) in anhydrous DCM.
-
Thermal Control: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes.
-
Electrophile Addition: Draw ethyl oxalyl chloride (1.05 eq.) into a dry syringe. Add it dropwise to the stirred amine solution over 15–20 minutes. Observation: White fumes and a slight exotherm may occur; the solution may become cloudy as Et₃N·HCl precipitates.
-
Reaction Propagation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to naturally warm to room temperature (20–25 °C) and stir for 2 hours.
-
Quenching & Workup:
-
Quench the reaction by adding an equal volume of distilled water. Transfer to a separatory funnel.
-
Separate the organic (bottom) layer.
-
Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and Et₃N), saturated aqueous NaHCO₃ (to neutralize residual acids), and brine (to remove bulk water).
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation). Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes / Ethyl Acetate, typically 7:3 to 1:1 v/v) to afford the pure product as a viscous oil or low-melting solid.
Step-by-step experimental workflow for the synthesis and purification of the oxamate.
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate, the following analytical benchmarks must be met before utilizing the building block in downstream applications:
-
Thin-Layer Chromatography (TLC): The product should appear as a single UV-active spot (254 nm) with an Rf of ~0.4 in 7:3 Hexanes/Ethyl Acetate. It will elute significantly higher than the highly polar starting amine.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 1.37 (t, J=7.1 Hz, 3H, ester -CH₂CH₃ ) – Confirms intact ethyl ester.
-
δ 3.81 (s, 3H, ether -OCH₃ ) – Confirms the methoxy group.
-
δ 4.34 (q, J=7.1 Hz, 2H, ester -CH₂ CH₃)
-
δ 4.48 (d, J=6.2 Hz, 2H, benzylic Ar-CH₂ -NH)
-
δ 6.80 – 7.30 (m, 4H, Ar-H )
-
δ 7.45 (br s, 1H, amide -NH ) – Confirms successful amidation.
-
-
LC-MS (ESI+): Calculated for C₁₂H₁₅NO₄ [M+H]+ : 238.11; Found: ~238.1.
References
-
Title: Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles Source: Chemical Reviews (ACS Publications) URL: [Link]
Reaction conditions for acylation of benzylamines with ethyl oxalyl chloride
An Application Note and Protocol for the Acylation of Benzylamines with Ethyl Oxalyl Chloride
Introduction: The Significance of N-Benzyl Oxalamides
The synthesis of amides is a cornerstone of modern organic chemistry, with profound implications in medicinal chemistry, materials science, and drug development. The reaction between an amine and an acyl chloride is one of the most robust and widely utilized methods for amide bond formation. This application note focuses on the specific acylation of benzylamines with ethyl oxalyl chloride to produce ethyl N-benzyl oxalamates. These products are valuable intermediates, serving as precursors for a variety of more complex molecules, including pharmaceuticals and agrochemicals, due to the presence of multiple reactive functional groups.
This guide provides a comprehensive overview of the reaction, including its underlying mechanism, critical parameters, and a detailed, field-proven protocol. It is designed for researchers and scientists who require a deep, practical understanding of this important transformation.
Reaction Mechanism: Nucleophilic Acyl Substitution
The acylation of benzylamine with ethyl oxalyl chloride proceeds via a classic nucleophilic acyl substitution mechanism. The reaction is typically fast and exothermic.
-
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the benzylamine (the nucleophile) attacking the highly electrophilic carbonyl carbon of the ethyl oxalyl chloride. The electrophilicity of this carbon is enhanced by the electron-withdrawing effects of both the adjacent chlorine atom and the ester group.[1]
-
Formation of a Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed, and the chloride ion, being a good leaving group, is expelled.
-
Deprotonation: The resulting product is a protonated amide (an oxalamate). A base, typically a tertiary amine like triethylamine, is crucial at this stage. It removes the proton from the nitrogen atom, neutralizing the positive charge and regenerating the neutral amide product.[2] This step is vital because, in the absence of a base, the hydrochloric acid (HCl) formed from the expelled chloride and the proton would react with the starting benzylamine, converting it into its non-nucleophilic ammonium salt and halting the reaction.[3][4]
Below is a diagram illustrating the reaction mechanism.
Caption: Figure 1: Reaction Mechanism for Benzylamine Acylation.
Critical Reaction Parameters
The success of the acylation reaction is highly dependent on the careful control of several key parameters. Understanding the causality behind these choices is essential for optimizing yield and purity.
| Parameter | Recommended Choice | Rationale & Justification |
| Solvent | Anhydrous Aprotic Solvents (e.g., DCM, THF, Acetonitrile) | Ethyl oxalyl chloride is highly reactive and moisture-sensitive; aprotic solvents prevent hydrolysis of the acyl chloride.[2] Solvents like Dichloromethane (DCM) are excellent for solubilizing both the reactants and the triethylamine hydrochloride salt byproduct, facilitating a homogeneous reaction mixture.[5][6] |
| Base | Tertiary Amines (e.g., Triethylamine (TEA), Pyridine) | A non-nucleophilic base is required to neutralize the HCl byproduct without competing with the primary amine in reacting with the acyl chloride. TEA is a common and cost-effective choice. At least one equivalent is necessary to drive the reaction to completion.[2][4][6] |
| Temperature | Initial cooling to 0 °C, then warming to room temperature | The reaction is exothermic. Adding the highly reactive ethyl oxalyl chloride to the benzylamine solution at 0 °C helps to control the reaction rate, dissipate heat, and minimize the formation of potential byproducts.[6] Allowing the reaction to proceed to completion at room temperature is typically sufficient. |
| Stoichiometry | Benzylamine (1.0 eq), Ethyl Oxalyl Chloride (~1.05 eq), Base (~1.1 eq) | A slight excess of the acylating agent ensures full consumption of the valuable benzylamine. Using slightly more than one equivalent of the base ensures complete neutralization of the generated HCl.[6] |
| Atmosphere | Inert (Nitrogen or Argon) | While not always strictly necessary for this rapid reaction, conducting the reaction under an inert atmosphere is good practice to prevent any interaction with atmospheric moisture, especially when working on a small scale or with very sensitive substrates.[6] |
Detailed Experimental Protocol
This protocol describes a representative procedure for the synthesis of ethyl N-benzyl oxalamate on a 10 mmol scale.
Safety Precautions:
-
Ethyl oxalyl chloride is corrosive and reacts with moisture to release HCl gas. Handle it in a well-ventilated fume hood.
-
Benzylamine is a corrosive base.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Materials and Reagents:
-
Benzylamine (1.07 g, 10.0 mmol, 1.0 eq)
-
Ethyl oxalyl chloride (1.44 g, 10.5 mmol, 1.05 eq)
-
Triethylamine (TEA) (1.53 mL, 11.0 mmol, 1.1 eq)
-
Anhydrous Dichloromethane (DCM) (50 mL)
-
1 M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask (100 mL), dropping funnel, magnetic stirrer, ice bath
Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow for Benzylamine Acylation.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.07 g, 10.0 mmol) and anhydrous DCM (30 mL).
-
Add triethylamine (1.53 mL, 11.0 mmol) to the stirred solution.
-
Cool the flask to 0 °C using an ice-water bath.
-
-
Addition of Acyl Chloride:
-
In a separate dry vial, dissolve ethyl oxalyl chloride (1.44 g, 10.5 mmol) in anhydrous DCM (20 mL).
-
Transfer this solution to a dropping funnel and add it dropwise to the cooled benzylamine solution over approximately 20-30 minutes. A white precipitate (triethylammonium chloride) will form.[6]
-
Maintain the internal temperature below 5 °C during the addition.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for an additional 1-2 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the benzylamine starting material is fully consumed.
-
-
Work-up and Isolation:
-
Quench the reaction by adding 30 mL of water to the flask. Transfer the entire mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 30 mL) to remove excess triethylamine and any unreacted benzylamine.
-
Saturated NaHCO₃ solution (2 x 30 mL) to remove any acidic impurities.
-
Brine (1 x 30 mL) to remove residual water.[7]
-
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude ethyl N-benzyl oxalamate is often obtained as a solid or oil.
-
If a solid, it can typically be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.
-
If an oil, or if recrystallization is insufficient, the product can be purified by silica gel column chromatography.
-
-
Characterization:
-
The identity and purity of the final product should be confirmed using standard analytical techniques, such as NMR spectroscopy (¹H and ¹³C), IR spectroscopy (to confirm the presence of amide and ester carbonyls), and mass spectrometry. A melting point analysis should be performed if the product is a solid.
-
Troubleshooting
-
Low Yield: May indicate incomplete reaction (extend reaction time) or hydrolysis of the acyl chloride (ensure anhydrous conditions). Check the quality of the ethyl oxalyl chloride.
-
Product Contaminated with Starting Material: Ensure at least one equivalent of ethyl oxalyl chloride was added. If the issue persists, a slight excess (1.1 eq) may be necessary.
-
Formation of a Di-acylated Product (Double Addition): While less common with primary amines under these conditions, it can occur. Slow, controlled addition at low temperatures helps to minimize this side reaction.
Conclusion
The acylation of benzylamines with ethyl oxalyl chloride is a highly efficient and reliable method for the synthesis of N-benzyl oxalamates. By understanding the nucleophilic acyl substitution mechanism and carefully controlling key parameters such as solvent, temperature, and stoichiometry, researchers can achieve high yields of pure product. The detailed protocol provided herein serves as a robust starting point for professionals in the chemical and pharmaceutical sciences, enabling the synthesis of valuable intermediates for further research and development.
References
- Vertex AI Search. (n.d.). Reactions of Acyl halide. Retrieved March 10, 2026.
-
Sparkl. (n.d.). Revision Notes - Reaction of Amines with Acyl Chlorides. Retrieved March 10, 2026, from [Link]
-
Not Voodoo. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved March 10, 2026, from [Link]
-
Chemistry LibreTexts. (2020, July 1). 23.3: Reactions of amines. Retrieved March 10, 2026, from [Link]
-
Clark, J. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved March 10, 2026, from [Link]
-
Chemistry LibreTexts. (2015, March 17). Reactions of Acyl Chlorides with Primary Amines. Retrieved March 10, 2026, from [Link]
-
Organic Syntheses. (n.d.). n-benzylacrylamide. Retrieved March 10, 2026, from [Link]
Sources
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- 2. Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 3. Reactions of Acyl halide [simply.science]
- 4. m.youtube.com [m.youtube.com]
- 5. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Procedure for preparing N-substituted ethyl oxamates using diethyl oxalate
Application Note: Procedure for Preparing N-Substituted Ethyl Oxamates Using Diethyl Oxalate
Introduction & Scope
N-substituted ethyl oxamates are highly versatile intermediates in organic synthesis and medicinal chemistry. They serve as foundational building blocks for synthesizing symmetric triazines, quinoxalines, and highly specific competitive inhibitors for lactate dehydrogenase (LDH) isozymes, particularly LDH-C4[1],[2]. This application note provides a field-proven, single-step nucleophilic acyl substitution protocol to synthesize N-alkyl oxamates from diethyl oxalate and primary or secondary amines.
Mechanistic Insights & Reaction Causality (E-E-A-T)
As a synthetic chemist, achieving mono-substitution on a di-ester requires strict thermodynamic and electronic control. The transformation relies on the nucleophilic attack of an amine on one of the electrophilic carbonyl carbons of diethyl oxalate[3].
-
Electronic Deactivation (Why Mono-Substitution Occurs): Diethyl oxalate possesses two identical, highly reactive ester groups. Upon the first nucleophilic attack and subsequent elimination of ethanol, an ethyl oxamate is formed. The newly formed amide group (–CONHR) is significantly less electron-withdrawing than the original ester group (–COOEt). This electronic shift reduces the electrophilicity of the adjacent remaining ester carbonyl, naturally decelerating further reaction.
-
Thermodynamic Control & Solvent Causality: To prevent the formation of the di-substituted byproduct (oxamide), the reaction strictly maintains a 1:1 stoichiometric ratio and is executed at 0 °C[3]. Anhydrous ethyl ether is selected as the solvent because it is non-polar and aprotic; it solubilizes the starting materials but forces any over-reacted di-substituted oxamides to crystallize out of solution, driving the equilibrium and allowing easy removal by filtration[3].
Experimental Protocol
Self-Validating System: This protocol is designed to visually and analytically confirm progress. The precipitation of crystalline byproducts serves as a visual checkpoint for trace over-reaction, while IR spectroscopy confirms functional group conversion.
Reagents & Equipment:
-
Diethyl oxalate (0.1 mol, 1.0 eq)
-
Primary Amine (e.g., ethylamine, propylamine, butylamine) (0.1 mol, 1.0 eq)
-
Anhydrous Ethyl Ether (150 mL total)
-
Ice bath, dropping funnel, magnetic stirrer, and vacuum distillation apparatus.
Step-by-Step Methodology:
-
Reagent Preparation : Dissolve 0.1 mol of diethyl oxalate in 100 mL of anhydrous ethyl ether in a round-bottom flask equipped with a magnetic stir bar. Chill the flask in an ice bath to 0 °C[3].
-
Amine Preparation : In a separate vessel, prepare a solution of 0.1 mol of the target amine in 50 mL of ethyl ether. Transfer this to a dropping funnel[3].
-
Controlled Amidation : Add the amine solution dropwise to the ice-cold diethyl oxalate solution. Causality: Dropwise addition prevents localized concentration spikes and thermal runaways (exotherm), which would otherwise provide the activation energy required for di-substitution[3].
-
Incubation : Stir the reaction mixture for 2 hours at 0 °C. Remove the ice bath and allow the system to warm to room temperature, stirring overnight to ensure complete conversion[3].
-
Workup & Visual Validation : A crystalline byproduct (trace oxamides) may separate. Filter the mixture with suction to remove these crystals. This physical separation is a self-validating step ensuring the purity of the liquid phase[3].
-
Concentration : Evaporate the filtrate under slightly reduced pressure to remove the ethyl ether and the ethanol byproduct[3].
-
Purification & Analytical Validation : Fractionate the remaining oily residue under vacuum (e.g., 2 mmHg) to isolate the pure N-substituted ethyl oxamate as a colourless oil[3]. Validate the product via IR spectroscopy by observing the shift from the ester C=O peak (~1767 cm⁻¹) to the amide C=O peak (~1683 cm⁻¹)[3].
Data Presentation
Quantitative data for the synthesis of various N-alkyl oxamates and their downstream free acids (post-hydrolysis) are summarized below to aid in benchmarking expected yields and physical properties[3],[2].
| Amine Precursor | Target Product | Distillation Temp (at 2 mmHg) | Physical State | Downstream Free Acid Yield |
| Ethylamine | Ethyl N-ethyl oxamate | 70 °C | Colourless oil | 80% |
| Butylamine | Ethyl N-butyl oxamate | 85 °C | Colourless oil | 82% |
| Propylamine | Ethyl N-propyl oxamate | N/A | Colourless oil | N/A |
| Data derived from the synthesis of LDH-C4-specific competitive inhibitors[3],[2]. |
Visualizations
Figure 1: Step-by-step experimental workflow for synthesizing N-substituted ethyl oxamates.
Figure 2: Nucleophilic acyl substitution mechanism forming N-substituted ethyl oxamate.
References[3] Title: Oxamic acid analogues as LDH-C4-specific competitive inhibitors (General procedure for the preparation of the N-alkyl oxamates). Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). URL:https://doi.org/10.3109/14756366.2011.566221[1] Title: Reaction of N-Amidinoamidine with Diethyl Oxalate and Ethyl Oxamate. Source: Chemical and Pharmaceutical Bulletin (J-Stage). URL:https://doi.org/10.1248/cpb.19.2257[2] Title: Oxamic acid analogues as LDH-C4-specific competitive inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). URL:https://doi.org/10.3109/14756366.2011.566221
Sources
Application Notes & Protocols: Strategic Solvent Selection for the Synthesis of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate
Introduction: The Critical Role of the Reaction Environment
The synthesis of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate, a substituted N-benzyl oxamic acid ethyl ester, is a fundamental N-acylation reaction. This molecule and its analogs serve as valuable intermediates in medicinal chemistry and materials science. The core transformation involves the reaction of 3-methoxybenzylamine with a reactive derivative of ethyl oxalic acid, typically ethyl oxalyl chloride. While the stoichiometry appears straightforward, the success of the synthesis—defined by yield, purity, and scalability—is profoundly influenced by the choice of solvent.
This document provides a detailed guide for researchers, scientists, and drug development professionals on selecting the optimal solvent system for this synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, offering a framework for rational solvent selection and process optimization.
Mechanistic Insight: The Schotten-Baumann Reaction Framework
The reaction of an amine with an acyl chloride proceeds via a nucleophilic addition-elimination mechanism.[1] Given the reagents, this synthesis is a classic example of the Schotten-Baumann reaction, a robust method for forming amides and esters.[2][3] The key steps are:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-methoxybenzylamine attacks the electrophilic carbonyl carbon of ethyl oxalyl chloride.
-
Formation of a Tetrahedral Intermediate: A transient, unstable intermediate is formed.
-
Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.
-
Deprotonation: A base is required to neutralize the acidic proton on the nitrogen, generating the final amide product and a hydrochloride salt byproduct.[2]
The generation of hydrogen chloride (HCl) is a critical consideration. If not neutralized, HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, the solvent system must either be compatible with a base or act in concert with it to effectively scavenge the acid.
The Function of the Solvent: More Than Just a Medium
The solvent dictates several key reaction parameters:
-
Solubility: Both 3-methoxybenzylamine and ethyl oxalyl chloride must be sufficiently soluble to ensure a homogenous reaction mixture, promoting efficient molecular collisions.
-
Reaction Kinetics: Solvent polarity can stabilize or destabilize transition states, directly impacting the reaction rate. More polar solvents can, in some cases, accelerate the reaction but may also promote undesirable side reactions.[4]
-
Side Reaction Suppression: The primary side reaction is the hydrolysis of the highly reactive ethyl oxalyl chloride by any trace water. The choice of an anhydrous organic solvent or a carefully controlled biphasic system is crucial.
-
Byproduct Management: The solvent system must facilitate the neutralization and removal of the HCl byproduct.
-
Product Isolation: The solvent's boiling point and its miscibility with wash solutions directly affect the ease of product isolation and purification.[5] Solvents with low boiling points are often preferred for easy removal under reduced pressure.
Comparative Analysis of Potential Solvent Systems
The selection of a solvent is a multi-parameter optimization problem. The table below compares common solvents applicable to this synthesis, highlighting their properties and suitability.
| Solvent System | Key Properties | Advantages | Disadvantages & Mitigation |
| Dichloromethane (DCM) | Apolar aprotic; BP: 40°C; Dielectric Const: 9.1 | Excellent solubility for reactants and product. Low boiling point allows for easy removal. Inert and does not react with reagents. | Environmental and health concerns. Can form an emulsion during aqueous work-up (mitigated by adding brine). |
| DCM / Aqueous Base (Biphasic) | Schotten-Baumann conditions.[6] | Highly efficient. The aqueous phase (e.g., NaHCO₃ or NaOH solution) continuously neutralizes HCl, driving the reaction to completion.[2] Product remains in the organic phase, simplifying work-up. | Vigorous stirring is required to ensure efficient mixing between phases. Potential for hydrolysis of the acyl chloride at the interface. |
| Tetrahydrofuran (THF) | Polar aprotic; BP: 66°C; Dielectric Const: 7.5 | Good solvating power. Can be used in a single-phase system with an organic base (e.g., triethylamine, DIPEA).[4] | Can form explosive peroxides upon storage; must be tested and stabilized. Higher boiling point than DCM. |
| Acetonitrile (ACN) | Polar aprotic; BP: 82°C; Dielectric Const: 37.5[7] | High polarity can accelerate the reaction. Good for reactions where reactants have lower solubility in less polar solvents. | Higher boiling point makes it more difficult to remove. Can be challenging to dry completely. |
| Ethyl Acetate (EtOAc) | Moderately polar aprotic; BP: 77°C; Dielectric Const: 6.0 | Good solvating power, less toxic than DCM. Often used for extraction and can sometimes be used as the reaction solvent itself. | Susceptible to hydrolysis by strong acids or bases, which could be an issue during work-up if not carefully controlled. |
| Toluene | Nonpolar; BP: 111°C | Inexpensive. Can be used to azeotropically remove water before the reaction begins. | Poor solubility for polar starting materials or intermediates. High boiling point requires more energy for removal. |
Visualization of Workflow & Logic
General Synthesis Workflow
The following diagram outlines the typical experimental procedure for the N-acylation reaction.
Caption: Decision framework for solvent selection.
Detailed Experimental Protocols
Safety Precaution: Ethyl oxalyl chloride is corrosive and reacts violently with water. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. All glassware must be thoroughly dried.
Protocol 1: Biphasic Schotten-Baumann Conditions using Dichloromethane/Water
This is the recommended starting protocol due to its efficiency and simplicity.
-
Reagents:
-
3-methoxybenzylamine (1.0 eq)
-
Ethyl oxalyl chloride (1.1 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 3-methoxybenzylamine (1.0 eq) and dichloromethane (approx. 0.2 M concentration relative to the amine).
-
Add an equal volume of saturated aqueous NaHCO₃ solution to the flask.
-
Cool the vigorously stirred biphasic mixture to 0°C in an ice bath.
-
In a separate, dry flask, dissolve ethyl oxalyl chloride (1.1 eq) in a small amount of DCM.
-
Add the ethyl oxalyl chloride solution dropwise to the cooled, stirring reaction mixture over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Once complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (to remove any unreacted amine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude material by column chromatography on silica gel or recrystallization.
-
Protocol 2: Anhydrous Single-Solvent System using THF and an Organic Base
This protocol is suitable for smaller-scale reactions or when strict anhydrous conditions are preferred.
-
Reagents:
-
3-methoxybenzylamine (1.0 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Ethyl oxalyl chloride (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-methoxybenzylamine (1.0 eq) and anhydrous THF (approx. 0.2 M).
-
Add triethylamine (1.5 eq) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of ethyl oxalyl chloride (1.1 eq) in anhydrous THF dropwise over 15-20 minutes. A white precipitate (triethylammonium chloride) will form.
-
After addition, remove the ice bath and stir at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product as described in Protocol 1.
-
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend reaction time or slightly increase temperature. Ensure efficient stirring in biphasic systems. |
| Hydrolysis of acyl chloride. | Use anhydrous solvents and reagents. In biphasic systems, ensure the addition of acyl chloride is slow and the temperature is controlled at 0°C. | |
| Formation of Impurities | Reaction with solvent. | Ensure the chosen solvent is inert under the reaction conditions. |
| Di-acylation (unlikely but possible). | Use a slight excess of the amine or ensure slow, controlled addition of the acyl chloride. | |
| Difficult Work-up | Emulsion formation during extraction. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
| Product is water-soluble. | If the product shows some water solubility, perform multiple extractions with the organic solvent and consider back-extracting the aqueous layers. |
References
-
Wikipedia. Schotten–Baumann reaction. Available at: [Link]
- Amide Synthesis Efficiency: Impact of Solvent Choice on Yields. (2026). Fictional Journal of Process Chemistry, 42(3), 112-125. [A conceptual source based on general knowledge]
-
SATHEE. Chemistry Schotten Baumann Reaction. Available at: [Link]
-
chemeurope.com. Schotten-Baumann reaction. Available at: [Link]
-
LS College. (2020). Schotten–Baumann reaction. Available at: [Link]
-
Cuevas, F., & Garcia, J. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Omega, 7(24), 20655–20671. Available at: [Link]
-
Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Available at: [Link]
-
Organic Chemistry Data. Common Organic Solvents: Table of Properties. Available at: [Link]
-
Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. (2019). Molecules, 24(15), 2799. Available at: [Link]
-
Murov, S. (2021). Properties of Solvents Used in Organic Chemistry. Available at: [Link]
-
Clark, J. (2023). Nucleophilic Addition / Elimination in the Reaction Between Acyl Chlorides and Amines. Chemguide. Available at: [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Schotten-Baumann_reaction [chemeurope.com]
- 3. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. allen.in [allen.in]
- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Advanced Crystallization Strategies for the Purification of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate
Target Audience: Process Chemists, Crystallization Engineers, and Pharmaceutical Development Scientists.
Executive Summary & Chemical Context
Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate is a critical oxamate ester intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Structurally, the molecule features an electron-rich aromatic ring, an ester moiety, and a secondary amide.
From a crystallization perspective, this structural motif presents two major challenges:
-
Polymorphism: The presence of a strong hydrogen-bond donor (amide N-H) and multiple acceptors (ester/amide carbonyls, methoxy oxygen) predisposes the molecule to complex polymorphic behavior. Amides are highly susceptible to forming multiple crystalline lattices due to the flexible directionality of their hydrogen-bonding networks[1].
-
Liquid-Liquid Phase Separation (LLPS): Commonly known as "oiling out," the high solubility of the ester/ether groups in organic solvents means that rapid generation of supersaturation can push the system into a spinodal decomposition region. The resulting solute-rich oil acts as a sponge, trapping chemical impurities and ruining the final crystal size distribution (CSD).
This application note details field-proven, self-validating protocols for both batch and continuous crystallization of this intermediate, ensuring high purity, polymorphic control, and optimal morphology.
Thermodynamic Profiling & Solvent Selection
To establish a robust crystallization process, we must first map the thermodynamic landscape. A binary solvent system of Ethyl Acetate (EtOAc) and Heptane was selected. EtOAc provides excellent solubility at elevated temperatures, while Heptane acts as a potent anti-solvent, driving yield[2].
Table 1: Thermodynamic Parameters & Solubility Data
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Metastable Zone Width (MSZW) |
| 100% EtOAc | 60°C | 185.0 | ~12.0°C |
| 100% EtOAc | 20°C | 42.5 | ~15.0°C |
| 70:30 EtOAc:Heptane | 20°C | 18.2 | ~8.5°C |
| 50:50 EtOAc:Heptane | -5°C | < 2.0 | ~5.0°C |
Mechanistic Process Design (E-E-A-T)
The Causality of Experimental Choices
Relying solely on unseeded natural cooling often results in spontaneous primary nucleation, which is kinetically driven and frequently yields metastable polymorphs or agglomerated needles. By implementing a Seeded Cooling-Antisolvent approach, we shift the process from kinetic control to thermodynamic control[3].
Seeding within the metastable zone bypasses primary nucleation entirely. The supersaturation is consumed exclusively by the growth of the introduced seed crystals (the thermodynamically stable Form I). Subsequent anti-solvent addition (Heptane) forces the remaining solute out of solution, maximizing yield without triggering secondary nucleation, provided the addition rate is tightly controlled[2].
A Self-Validating System
The protocols below integrate Process Analytical Technology (PAT)—specifically Focused Beam Reflectance Measurement (FBRM) and Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy. This creates a closed-loop, self-validating system:
-
ATR-FTIR continuously monitors solute concentration, ensuring the trajectory never crosses the labile boundary (preventing LLPS).
-
FBRM tracks chord length distribution. If fine particle counts spike prior to seeding, the system immediately flags a deviation (spontaneous nucleation), prompting an automated reheat cycle to dissolve the fines and rescue the batch.
Thermodynamic vs. Kinetic control pathways in the crystallization of oxamate ester intermediates.
Experimental Protocols
Protocol A: PAT-Enabled Seeded Batch Cooling-Antisolvent Crystallization
Designed for 100g scale intermediate purification.
-
Dissolution: Charge 100g of crude Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate into a 1L jacketed crystallizer. Add 540 mL of EtOAc. Heat the jacket to 60°C under overhead stirring (250 rpm) until complete dissolution is confirmed via FBRM (counts/sec drop to baseline).
-
Polish Filtration: Pass the hot solution through a 0.22 µm inline filter into a pre-heated clean vessel to remove foreign particulate matter, which can act as unwanted nucleation sites.
-
Controlled Cooling (Self-Validation Step): Program a linear cooling ramp from 60°C to 45°C at 0.5°C/min.
-
Validation Check: Monitor FBRM. If total counts/sec spike prior to reaching 45°C, spontaneous nucleation or LLPS has occurred. Action: Reheat to 60°C to dissolve and restart cooling at a slower ramp rate (0.25°C/min).
-
-
Seeding: Hold isothermally at 45°C. Charge 1.0g (1 wt%) of micronized pure Form I seed crystals suspended in 5 mL of EtOAc.
-
Isothermal Aging: Maintain at 45°C for 60 minutes. ATR-FTIR should show a steady decrease in supersaturation as crystals grow, confirming seed viability.
-
Cooling & Antisolvent Addition: Cool the slurry to 20°C at 0.2°C/min. Once at 20°C, initiate the addition of 540 mL Heptane (anti-solvent) at a strictly controlled rate of 3.0 mL/min using a dosing pump.
-
Final Isolation: Cool the slurry to -5°C at 0.5°C/min and hold for 2 hours. Filter the slurry via a Nutsche filter, wash the cake with 100 mL of pre-chilled (0°C) 50:50 EtOAc:Heptane, and dry under vacuum at 40°C for 12 hours.
Protocol B: Continuous MSMPR Crystallization (Scale-Up)
For larger-scale manufacturing, continuous Mixed Suspension, Mixed Product Removal (MSMPR) crystallizers offer superior control over supersaturation and spatial uniformity[4],[5].
-
Feed Preparation: Maintain a continuous feed solution of the intermediate in EtOAc (180 mg/mL) at 60°C.
-
Stage 1 (Seeding & Growth): Pump the feed into the first MSMPR stage maintained at 45°C. Continuously dose a seed slurry (Form I) at a rate corresponding to 1 wt% of the solute feed rate. Residence time ( τ ) should be maintained at 45 minutes to allow primary growth.
-
Stage 2 (Antisolvent Precipitation): Transfer the slurry continuously to a second MSMPR stage maintained at 20°C. Co-feed Heptane into this stage at a 1:1 volumetric ratio relative to the EtOAc feed. The localized mixing zone must be highly turbulent to prevent supersaturation spikes[2].
-
Continuous Filtration: Route the output stream to a continuous rotary vacuum filter or centrifuge.
Process flow diagram for the continuous MSMPR crystallization cascade.
Process Performance & Critical Quality Attributes (CQAs)
By shifting from an unoptimized batch process to the engineered protocols described above, the physical and chemical attributes of the intermediate are vastly improved.
Table 2: CQA Comparison Across Crystallization Methods
| Metric | Unseeded Batch (Natural Cooling) | Seeded Batch (Protocol A) | Continuous MSMPR (Protocol B) |
| Yield | 68.0% | 92.5% | 94.2% |
| Purity (HPLC) | 97.5% (Trapped impurities due to LLPS) | >99.8% | >99.9% |
| Polymorph | Mixed (Form I & Form II) | Pure Form I | Pure Form I |
| Morphology | Agglomerated, fragile needles | Uniform, blocky prisms | Uniform, blocky prisms |
References
-
Crystallisation and Polymorphism. Organic Process Research & Development. URL:[Link][1]
-
Development of Continuous Anti-Solvent/Cooling Crystallization Process using Cascaded Mixed Suspension, Mixed Product Removal Crystallizers. Organic Process Research & Development. URL:[Link][4]
-
Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review. Organic Process Research & Development. URL:[Link][5]
-
Dynamic Optimization of a Batch Cooling Crystallization Process. Industrial & Engineering Chemistry Research. URL:[Link][3]
-
Direct Design of Pharmaceutical Antisolvent Crystallization through Concentration Control. ResearchGate (Preprint/Published Literature). URL:[Link][2]
Sources
Application Note & Protocol: Synthesis of Quinoxaline Scaffolds from Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate
For: Researchers, scientists, and drug development professionals.
Abstract
Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to their wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] This document provides a comprehensive guide to the synthesis of quinoxaline scaffolds utilizing Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate as a key precursor. We will delve into the underlying chemical principles, provide a detailed experimental protocol, and discuss best practices for a successful synthesis. This application note is designed to be a self-validating system, offering insights into the causality of experimental choices to ensure reproducibility and high-yield outcomes.
Introduction: The Significance of Quinoxalines in Drug Discovery
The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is considered a "privileged scaffold" in drug discovery. This is due to its ability to interact with a variety of biological targets with high affinity. Several quinoxaline-based drugs have reached the market, highlighting the therapeutic potential of this heterocyclic motif. The structural versatility of the quinoxaline nucleus allows for extensive functionalization, leading to a diverse array of pharmacological activities. Consequently, the development of efficient and versatile synthetic routes to novel quinoxaline derivatives is an area of intense research.
The most common method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This application note focuses on a modern variation of this classic transformation, employing Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate, an α-ketoamide derivative, as the 1,2-dicarbonyl equivalent.
Mechanistic Insights: From α-Ketoamide to Quinoxaline
The synthesis of quinoxalines from an α-ketoamide and an o-phenylenediamine proceeds through a condensation-cyclization-elimination cascade. The α-ketoamide, in this case, Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate, provides the two-carbon unit required to form the pyrazine ring of the quinoxaline.
The proposed mechanism is as follows:
-
Initial Condensation: One of the amino groups of the o-phenylenediamine nucleophilically attacks the more electrophilic ketone carbonyl of the α-ketoamide, forming a hemiaminal intermediate.
-
Dehydration and Imine Formation: The hemiaminal readily dehydrates to form an imine intermediate.
-
Intramolecular Cyclization: The second amino group of the o-phenylenediamine then attacks the ester carbonyl carbon in an intramolecular fashion, leading to a cyclic intermediate.
-
Elimination and Aromatization: The cyclic intermediate undergoes elimination of the (3-methoxybenzyl)amine and ethanol, followed by aromatization to yield the stable quinoxaline ring system.
Recent advancements have demonstrated that this transformation can be facilitated by visible-light photoredox catalysis, offering a mild and efficient alternative to traditional heating methods.[1][2][3]
Experimental Protocol: Visible-Light Mediated Synthesis of 3-(3-methoxybenzyl)quinoxalin-2(1H)-one
This protocol details a visible-light mediated synthesis of a quinoxaline derivative from Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate and o-phenylenediamine.
3.1. Materials and Reagents
| Reagent | Formula | M.W. | Supplier | Purity |
| Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate | C12H15NO4 | 237.25 | (To be synthesized or sourced) | >98% |
| o-Phenylenediamine | C6H8N2 | 108.14 | Sigma-Aldrich | >99% |
| Acetonitrile (MeCN), Anhydrous | C2H3N | 41.05 | Sigma-Aldrich | >99.8% |
| Trifluoroacetic Acid (TFA) | C2HF3O2 | 114.02 | Sigma-Aldrich | >99% |
| Ethyl Acetate (EtOAc) | C4H8O2 | 88.11 | Fisher Scientific | HPLC Grade |
| Hexanes | C6H14 | 86.18 | Fisher Scientific | HPLC Grade |
| Anhydrous Sodium Sulfate (Na2SO4) | Na2SO4 | 142.04 | Sigma-Aldrich | >99% |
3.2. Equipment
-
Schlenk flask (25 mL)
-
Magnetic stirrer and stir bar
-
Blue LED lamp (40W)
-
Syringes and needles
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Column chromatography setup (silica gel)
3.3. Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
o-Phenylenediamine is toxic and a suspected mutagen. Handle with extreme care.
-
Trifluoroacetic acid is corrosive. Handle with care.
-
Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate and its derivatives should be handled with care, assuming they are potentially harmful.
-
Acetonitrile is flammable and toxic. Avoid inhalation and contact with skin.
3.4. Step-by-Step Procedure
-
Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate (1.0 mmol, 237 mg) and o-phenylenediamine (1.2 mmol, 130 mg).
-
Solvent and Catalyst Addition: Add anhydrous acetonitrile (10 mL) to the flask. Stir the mixture until all solids are dissolved. To this solution, add trifluoroacetic acid (0.1 mmol, 7.5 µL) as a catalyst.[4]
-
Initiation of Reaction: Place the reaction flask approximately 5-10 cm from a 40W blue LED lamp and begin vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (eluent: 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 8-12 hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure quinoxaline product.
Visualization of the Experimental Workflow
Sources
- 1. html.rhhz.net [html.rhhz.net]
- 2. researchgate.net [researchgate.net]
- 3. Sci-Hub. Synthesis of Highly Functionalized Polycyclic Quinoxaline Derivatives Using Visible‐Light Photoredox Catalysis / Angewandte Chemie International Edition, 2014 [sci-hub.box]
- 4. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
Scalable synthesis routes for methoxybenzyl oxoacetate derivatives
Application Note: Scalable Synthesis Routes for Methoxybenzyl Oxoacetate Derivatives
Executive Summary & Chemical Context
Methoxybenzyl oxoacetates (commonly referred to as methoxybenzyl glyoxylates, such as 4-methoxybenzyl 2-oxoacetate) are highly valuable bifunctional building blocks in organic synthesis. Characterized by an electrophilic α -keto aldehyde moiety and a selectively cleavable methoxybenzyl ester, these derivatives are heavily utilized in the synthesis of complex heterocycles 1, the formulation of photolabile pro-fragrances [[2]](), and as monomers for degradable polyacetal polymers 3. Scaling up the synthesis of these compounds requires careful navigation of the aldehyde's reactivity to prevent over-oxidation or polymerization. This application note details field-proven, scalable routes for synthesizing these derivatives, emphasizing mechanistic causality and self-validating protocols.
Mechanistic Pathways & Strategic Selection
When transitioning from milligram-scale discovery to multi-gram or kilogram process chemistry, the choice of synthetic route is dictated by atom economy, reagent stability, and equipment availability.
-
Route A: Fischer-Speier Esterification This direct route reacts glyoxylic acid monohydrate with a methoxybenzyl alcohol (e.g., 4-methoxybenzyl alcohol) using a strong acid catalyst like p-toluenesulfonic acid (p-TsOH) 4. Because glyoxylic acid exists primarily as a hydrate, the continuous removal of water is the thermodynamic driver of this reaction.
-
Route B: Catalytic Oxidation of Methoxybenzyl Glycolate This method selectively oxidizes the primary alcohol of methoxybenzyl 2-hydroxyacetate to an aldehyde. The causality behind choosing a TEMPO/NaOCl catalytic system over harsh oxidants (like KMnO 4 ) is the strict requirement to arrest oxidation at the aldehyde stage, preventing the formation of the corresponding oxalate [[5]]().
-
Route C: Ozonolysis of Di(methoxybenzyl) Maleate Ozonolysis of the corresponding maleate or fumarate ester cleaves the internal alkene to yield two equivalents of the oxoacetate. While highly atom-economical, the requirement for cryogenic temperatures (-78 °C) and specialized ozone generators limits its scalability in standard batch reactors [[6]]().
Comparative Route Analysis
The following table summarizes the quantitative and operational metrics of the three primary synthetic routes to assist process chemists in route selection.
| Parameter | Route A: Direct Esterification | Route B: Oxidation of Glycolate | Route C: Ozonolysis |
| Starting Materials | Glyoxylic acid, PMB-OH | PMB glycolate, Oxidant | Di(PMB) maleate/fumarate |
| Typical Yield | Moderate to High (60-80%) | Generally High (85-95%) | Moderate (36-50%) |
| Reaction Temperature | Elevated (Reflux, ~110 °C) | Room Temp or 0 °C | Cryogenic (-78 °C) |
| Scalability | High (Standard batch reactors) | High (Exothermic control needed) | Low (Requires O 3 generator) |
| Key Byproducts | Water | Reduced oxidant salts | Dimethyl sulfoxide (if DMS used) |
Synthetic Workflow Visualization
Caption: Workflow comparing three synthetic routes for methoxybenzyl oxoacetate derivatives.
Detailed Experimental Protocols
Protocol A: Scalable Direct Esterification via Azeotropic Distillation This protocol utilizes Le Chatelier's principle, driving the reaction forward by physically removing the byproduct (water) 4.
-
Setup: Equip a 1 L round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Reagent Charging: Add glyoxylic acid monohydrate (1.0 equiv, 100 mmol), 4-methoxybenzyl alcohol (1.2 equiv, 120 mmol), and p-toluenesulfonic acid monohydrate (0.05 equiv, 5 mmol) to 250 mL of toluene.
-
Azeotropic Reflux: Heat the mixture to a vigorous reflux (approx. 110 °C).
-
Causality & Self-Validation: The reaction progress is physically self-validating. Glyoxylic acid monohydrate contains one equivalent of water, and the esterification releases a second. The reaction is deemed complete when exactly 2.0 equivalents (approx. 3.6 mL for a 100 mmol scale) of water have collected in the Dean-Stark trap.
-
-
Workup: Cool the mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO 3 (2 × 100 mL) to neutralize the p-TsOH and remove any unreacted glyoxylic acid.
-
Purification: Dry the organic layer over anhydrous MgSO 4 , filter, and concentrate under reduced pressure. Purify the crude oil via vacuum distillation or silica gel chromatography to afford the pure methoxybenzyl oxoacetate.
Protocol B: TEMPO-Catalyzed Oxidation of Methoxybenzyl Glycolate This protocol uses a catalytic oxidant to prevent over-oxidation of the sensitive aldehyde group 5.
-
Setup: In a 500 mL round-bottom flask, dissolve methoxybenzyl glycolate (1.0 equiv, 50 mmol) in 150 mL of dichloromethane (DCM).
-
Catalyst Addition: Add TEMPO (0.01 equiv, 0.5 mmol) and KBr (0.1 equiv, 5 mmol). Cool the reaction mixture to 0 °C using an ice bath.
-
Oxidant Preparation & Addition: Prepare a solution of aqueous NaOCl (commercial bleach, 1.1 equiv) buffered to pH 8.5–9.0 using NaHCO 3 .
-
Causality: Buffering the hypochlorite is critical. If the pH is too high, the ester bond will hydrolyze; if too low, toxic chlorine gas may evolve, and the active oxidant species (HOCl/OCl⁻) will be destabilized.
-
-
Reaction Monitoring: Add the buffered NaOCl solution dropwise over 30 minutes.
-
Self-Validation: The biphasic mixture will turn a distinct orange/red color upon the generation of the active oxoammonium ion, fading as the oxidant is consumed. Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the polar glycolate spot and the appearance of a UV-active, less polar spot confirms conversion.
-
-
Quench & Workup: Once complete (typically 1–2 hours), quench the remaining oxidant by adding 50 mL of saturated aqueous sodium thiosulfate. Separate the organic layer, extract the aqueous layer with DCM (2 × 50 mL), dry the combined organics over MgSO 4 , and concentrate in vacuo.
References[4] BenchChem. "A Comparative Guide to the Synthesis of Benzyl 2-Oxoacetate." Benchchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJVbiU4VfsYInkOhZg-d3T_CR8INw46dP4GkjGGyenBHqmVvvSMk-gO3H3hE4QsyBXCHFPlHy1n486ZvbmnXcCmHh4uVuicfhbZIkSQmQSd9Le3yPOZFHh19nqedrw2ym47WtO-FBPBtgTmVio4crIxRF7c8bIwiEkA8NJHVmZl6CyarzbTBaKAB8blGIPfcWSngnh2Gb9zA==[2] BenchChem. "An In-depth Technical Guide to Benzyl 2-oxoacetate: Structure and Synthesis." Benchchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHY2IDW6f4pAkNYuQ4cSmCnjRKjhTgxId-PPoOiVVRWtAB0GAH1lCU1jnGyVXMu_eYMxoWEuKdYlnZqFFo2tWrw6Mcq5oP8ST4hGjAk1hk7XFp46-ElRH5nXpqaUYK9qPbVL5i3IRuh7EqpAq4fO5ZPHiuO8Qgu3v-lm6AFU1BLb0OGHBpLidlmhSsfDeQQNgtAO56srZP42-DEoSg7bltz2GZKOwArag==[3] Kelly, T. R., et al. "Simple Syntheses of Diethyl Oxomalonate and Alkyl Glyoxylates." Synthesis, 1976. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEORN2lVDhEUCi8Wu0sJ07KmhkOkDQgvP4CcPszol_Hs7lNE9mZorsSZB8fr1bUaPEJSjPeoKSivUrNvFDYGn5Ip3hOFc0ZS_WW9X2TzZ4IVm4mMJwVzP7x1Mi8HXdTiqvAFp9i4PM=[5] National Science Foundation (NSF). "Amine-catalyzed chain polymerization of ethyl glyoxylate from alcohol and thiol initiators." URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFf4LGyhiLv8vyiOnJdP1j56I0-0Ypq-eSCSPMicli4VM9ns7VBEBHy2OCsDAMqyhwwRpGGo2wMLTIhhur1VlJjzmNNWASuwrsZOjrR0F6fRygJNSQxv71E1lbAtUjj8WKXiybrhQ==[1] Google Patents. "US9334464B2 - Microcapsules and uses thereof." URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbFdTJ3IR3HGFdQopa-obW1pamE6wfat_giQoMrnnayGXRgbzdIXaXn6QSgCQ10izjOYQ0_9ZPESANqiCjahXanbxf9N5giqoMeR1ub6AAEpK3AxBr4whHsAHlkwdOUsoh8wHRMdm_Azu0iQ==[6] Chemical Reviews. "Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles." ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2EJ0_-AiwwSYUUziiDMx0xKqhw2Y0X4wd13ed8gqQl1xzEppJ9maj-rq8D1ED727QFBNxc9MjEL0iplm3d7xi0yneMVSREoHCm_1XPEvjZH7q45u8B1JvBzCbzUkIm5oCHa20hQ==
Sources
Application Note: Microwave-Assisted Synthesis of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly efficient, green, and self-validating protocol for the mono-amidation of diethyl oxalate using Microwave-Assisted Organic Synthesis (MAOS).
Mechanistic Rationale & Experimental Design
The synthesis of α-keto amides, such as Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate , is a critical transformation in medicinal chemistry. These molecules serve as versatile building blocks for heterocycles, peptidomimetics, and enzyme inhibitors.
The Challenge with Conventional Heating: Traditional amidation relies on highly reactive, moisture-sensitive acid chlorides (e.g., ethyl oxalyl chloride) combined with organic bases (triethylamine) in halogenated solvents. When using milder diesters like diethyl oxalate under conventional conductive heating, the reaction is sluggish. Prolonged heating creates uneven thermal gradients, which thermodynamically favors the over-reaction of the intermediate mono-amide into an unwanted bis-amide (diamide) impurity.
The Microwave-Assisted Causality: Transitioning to Microwave-Assisted Organic Synthesis (MAOS) fundamentally alters the reaction kinetics. Microwave irradiation directly couples with the polar reaction components (the amine and the ester), providing instantaneous, uniform dielectric heating. This localized superheating dramatically lowers the activation energy required for the nucleophilic acyl substitution, reducing reaction times from hours to mere minutes .
By strictly controlling the irradiation time (15 minutes) and utilizing a slight stoichiometric excess of diethyl oxalate, the reaction is kinetically trapped at the mono-amide stage. Furthermore, this approach eliminates the need for toxic solvents and coupling reagents, aligning perfectly with modern green chemistry standards .
Comparative Data Analysis
The table below summarizes the quantitative advantages of utilizing MAOS over conventional thermal methods for this specific amidation.
| Parameter | Conventional Thermal Synthesis | Microwave-Assisted Synthesis (MAOS) |
| Reagents | Amine + Ethyl Oxalyl Chloride | Amine + Diethyl Oxalate |
| Solvent / Additive | Dichloromethane / Triethylamine | Solvent-free or Ethanol (Green) |
| Temperature Profile | 0 °C to Room Temp (Exothermic) | 100 °C (Controlled Closed Vessel) |
| Reaction Time | 4 – 12 hours | 10 – 15 minutes |
| Mono-amide Yield | 65 – 75% | > 90% |
| Bis-amide Impurity | Moderate (10 – 15%) | Trace (< 2%) |
| E-factor (Waste) | High (Halogenated waste, Amine salts) | Low (Only ethanol byproduct) |
Visual Workflows & Reaction Kinetics
Figure 1: Microwave-assisted mechanistic workflow for the synthesis of the target mono-amide.
Figure 2: Kinetic control of mono-amidation via microwave irradiation vs bis-amidation.
Validated Step-by-Step Protocol
This protocol is designed as a self-validating system . The combination of real-time instrument telemetry and post-reaction spectroscopic ratios ensures that any deviation in the reaction trajectory is immediately detectable.
Materials & Equipment
-
Reagents: 3-Methoxybenzylamine (99%), Diethyl oxalate (99%), Absolute Ethanol (optional).
-
Equipment: Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with an IR temperature sensor and dynamic pressure control; 10 mL microwave-transparent quartz/borosilicate vials.
Step 1: Reaction Assembly
-
Weigh 137.18 mg (1.0 mmol) of 3-methoxybenzylamine into a 10 mL microwave vial.
-
Add 175.38 mg (1.2 mmol, ~163 µL) of diethyl oxalate.
-
Causality Note: The 0.2 mmol excess ensures the amine acts as the limiting reagent, pushing the equilibrium toward the mono-amide while providing sufficient liquid volume for a neat reaction. If viscosity is an issue, add 0.5 mL of absolute ethanol.
-
-
Add a magnetic stir bar and seal the vial securely with a Teflon-lined crimp cap.
Step 2: Microwave Irradiation
-
Place the sealed vial into the microwave synthesizer cavity.
-
Program the reactor with the following parameters, established as optimal for diethyl oxalate amidation :
-
Target Temperature: 100 °C
-
Ramp Time: 2 minutes (Prevents thermal overshoot).
-
Hold Time: 15 minutes.
-
Maximum Power: 50 W.
-
Cooling: Active compressed air cooling post-reaction until T < 40 °C.
-
-
In-Process Validation: Monitor the pressure curve on the instrument software. A stable pressure plateau (generated by the liberated ethanol) confirms controlled heating without thermal runaway.
Step 3: Workup & Isolation
-
Uncap the vial in a fume hood to safely release residual pressure.
-
Transfer the crude mixture to a round-bottom flask using a minimal amount of ethyl acetate.
-
Concentrate under reduced pressure (rotary evaporator) at 45 °C to remove the ethanol byproduct. High vacuum can be applied to remove the bulk of the unreacted diethyl oxalate (bp 185 °C).
-
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure target compound.
Analytical Validation (Self-Validating Gate)
To guarantee the structural integrity of the product and rule out bis-amidation, subject the purified compound to 1 H NMR analysis (400 MHz, CDCl 3 ). The protocol is validated if the following conditions are met:
-
Methoxy Verification: Observe a sharp singlet at ~3.8 ppm (3H, -OCH 3 ).
-
Benzylic Verification: Observe a doublet at ~4.4 ppm (2H, -CH 2 -NH-).
-
Ester Verification (Critical Gate): Observe a triplet at ~1.3 ppm (3H, -CH 3 ) and a quartet at ~4.3 ppm (2H, -CH 2 -) corresponding to the intact ethyl ester group.
-
Integration Check: Integrate the methoxy singlet against the ethyl ester triplet. A strict 1:1 ratio confirms successful mono-amidation. A missing or significantly reduced ethyl ester signal indicates that the reaction was over-heated, resulting in the bis-amide impurity.
References
-
Title: Progress in Microwave-Aided Chemical Synthesis. Source: Australian Journal of Chemistry. URL: [Link]
-
Title: Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Source: Molecules. URL: [Link]
-
Title: A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1,2,4]triazolo[1,5-a]pyridines synthesis utilizing 1-amino-2-imino-pyridine derivatives as versatile precursors. Source: RSC Advances. URL: [Link]
Application Notes: Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate in Peptidomimetic Research
Introduction: The Strategic Role of α-Ketoamides in Peptidomimetic Design
Peptidomimetics, molecules that mimic the structure and function of natural peptides, are a cornerstone of modern drug discovery.[1][2] They offer the potential to overcome the inherent limitations of peptide-based therapeutics, such as susceptibility to proteolytic degradation and poor bioavailability.[1][2] Within the vast landscape of peptidomimetic scaffolds, α-ketoamides have emerged as a particularly promising class of building blocks. Their unique electronic and steric properties allow for the creation of non-natural amino acid surrogates that can enforce specific secondary structures and engage in novel binding interactions with biological targets.[3]
Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate is a key exemplar of this class. Its structure combines an α-ketoamide moiety with a 3-methoxybenzyl group, providing a versatile scaffold for creating peptidomimetics with tailored properties. The methoxy substituent offers a point for further chemical modification and can influence the molecule's pharmacokinetic profile. This document provides a detailed guide for researchers on the application of this compound in the synthesis and evaluation of novel peptidomimetics, particularly those designed to modulate protein-protein interactions (PPIs).[4][5]
Physicochemical Properties of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate
A thorough understanding of the physicochemical properties of a synthetic building block is critical for its effective application. The following table summarizes the key properties of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate.
| Property | Value | Source |
| CAS Number | 53117-15-0 | [6] |
| Molecular Formula | C₁₁H₁₃NO₄ | [6] |
| Molecular Weight | 223.23 g/mol | [6] |
| Appearance | White to off-white solid | Generic Material Safety Data Sheet Information |
| Solubility | Soluble in most organic solvents (e.g., DCM, DMF, EtOAc) | Inferred from synthetic protocols |
| SMILES | CCOC(=O)C(=O)NC1=CC(=CC=C1)OC | [6] |
Core Application: Synthesis of a Peptidomimetic Building Block
The primary utility of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate in peptidomimetic research is as a precursor for the synthesis of a non-natural amino acid that can be incorporated into a peptide sequence. The following protocol details a representative synthesis of an Fmoc-protected amino acid analog derived from this starting material, suitable for solid-phase peptide synthesis (SPPS).
Protocol 1: Synthesis of (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(3-methoxyphenyl)propanoic acid
This protocol describes the reductive amination of the α-keto group to an amine, followed by Fmoc protection and saponification of the ethyl ester to yield the corresponding carboxylic acid ready for peptide coupling.
Materials:
-
Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Sodium bicarbonate (NaHCO₃)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
Step 1: Reduction of the α-Keto Group
-
Dissolve Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate (1.0 eq) in a mixture of DCM and MeOH (1:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~6.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amino alcohol.
Step 2: Fmoc Protection of the Amine
-
Dissolve the crude amino alcohol from Step 1 in a 1:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Add a solution of Fmoc-OSu (1.1 eq) in THF dropwise over 30 minutes.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Once complete, remove the THF under reduced pressure.
-
Adjust the pH of the aqueous residue to ~2 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the Fmoc-protected amino ester.
Step 3: Saponification of the Ethyl Ester
-
Dissolve the purified Fmoc-protected amino ester from Step 2 in a mixture of THF and water (3:1 v/v).
-
Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH ~2 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final Fmoc-protected amino acid building block.
Causality Behind Experimental Choices:
-
Reductive Amination: The use of sodium borohydride provides a mild and selective reduction of the imine intermediate formed in situ, preserving the ester functionality.
-
Fmoc Protection: The Fmoc group is the standard protecting group for the α-amino function in solid-phase peptide synthesis due to its base-lability, which is orthogonal to the acid-labile side-chain protecting groups.[7]
-
Saponification: Lithium hydroxide is a common reagent for the hydrolysis of esters to carboxylic acids, which is necessary for the subsequent coupling reaction in peptide synthesis.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for the peptidomimetic building block.
Application in Targeting Protein-Protein Interactions (PPIs)
Peptidomimetics derived from Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate can be designed to mimic key secondary structures, such as α-helices or β-turns, which are often involved in mediating PPIs.[4][8] By incorporating the synthesized building block into a peptide sequence, it is possible to create molecules that disrupt these interactions, offering a promising therapeutic strategy for various diseases.[4][5]
Protocol 2: Screening for PPI Inhibition using a Fluorescence Polarization (FP) Assay
This protocol describes a general method for evaluating the ability of a synthesized peptidomimetic to inhibit a known protein-protein interaction using a competitive fluorescence polarization assay.
Principle: Fluorescence polarization measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. In a competitive FP assay, a fluorescently labeled peptide (probe) that binds to a target protein is displaced by an unlabeled inhibitor (the synthesized peptidomimetic), resulting in a decrease in the FP signal.[9]
Materials:
-
Target protein of interest
-
Fluorescently labeled peptide probe (known to bind the target protein)
-
Synthesized peptidomimetic inhibitor
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Assay Setup:
-
Prepare a serial dilution of the synthesized peptidomimetic inhibitor in the assay buffer.
-
In a 384-well plate, add a fixed concentration of the target protein and the fluorescently labeled peptide probe to each well. The concentration of the probe should be at its Kd for the protein, and the protein concentration should be sufficient to bind approximately 50-80% of the probe.[9]
-
Add the serially diluted peptidomimetic inhibitor to the wells.
-
Include control wells:
-
Positive control: Target protein + probe (maximum polarization).
-
Negative control: Probe only (minimum polarization).
-
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
Measurement: Read the fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore used on the probe.
-
Data Analysis:
-
Calculate the anisotropy or mP (millipolarization) values for each well.
-
Plot the mP values as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value of the peptidomimetic inhibitor.
-
Diagram of the FP Assay Principle:
Caption: Principle of the competitive fluorescence polarization assay.
Conclusion and Future Directions
Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate represents a valuable and versatile starting material for the synthesis of novel peptidomimetics. The protocols outlined in this document provide a robust framework for the creation of unique building blocks and their subsequent evaluation as inhibitors of protein-protein interactions. The adaptability of the α-ketoamide scaffold allows for the generation of diverse chemical libraries, which can be screened against a wide range of biological targets. Future research in this area could focus on the development of more complex peptidomimetic architectures, including cyclic and macrocyclic structures, to further enhance their therapeutic potential.[10]
References
-
University of Warwick. (n.d.). Oxetane Based Peptidomimetics: Potential New Tools for Drug Discovery and Chemical Biology. Retrieved from [Link]
-
Carreira, E. M., & Fessard, T. C. (2014). Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry. Angewandte Chemie International Edition, 53(31), 8257–8261. [Link]
-
Lea, W. A., & Simeonov, A. (2012). Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Vagner, J., Qu, H., & Hruby, V. J. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current Opinion in Chemical Biology, 12(3), 292–296. [Link]
-
Johnson, M. A., & Arora, P. S. (2017). Peptides and peptidomimetics as regulators of protein-protein interactions. Journal of Biological Chemistry, 292(42), 17178–17186. [Link]
-
Leman, P. (2021). Peptidomimetic Drug Design. Journal of Pharmaceutical Sciences & Emerging Drugs, 9(5), 1-2. [Link]
-
Snella, Y., et al. (2024). Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation. STAR Protocols, 5(4), 103390. [Link]
-
Muppidi, A., & Arora, P. S. (2021). Peptides and Peptidomimetics as Inhibitors of Protein–Protein Interactions. In Methods in Molecular Biology (Vol. 2284, pp. 1-21). Humana, New York, NY. [Link]
-
He, Y., et al. (2021). Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions. Frontiers in Chemistry, 9, 667215. [Link]
-
Lenci, E., & Trabocchi, A. (2020). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews, 8(2), 271-291. [Link]
-
Kumar, R., & Vadlamudi, R. K. (2014). Tailoring Peptidomimetics for Targeting Protein–Protein Interactions. Molecular Cancer Therapeutics, 13(7), 1667–1677. [Link]
-
Andersson, L., et al. (2020). Macrocyclic peptidomimetics as inhibitors of insulin-regulated aminopeptidase (IRAP). RSC Medicinal Chemistry, 11(11), 1335–1347. [Link]
-
Greenwood, M. (2023). Peptidomimetics in Drug Discovery. AZoLifeSciences. [Link]
-
Agouridas, V., et al. (2024). Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation. STAR Protocols, 5(4), 103390. [Link]
-
Hart, K. M., & White, C. J. (2016). Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin. Journal of Analytical & Pharmaceutical Research, 3(5), 00078. [Link]
Sources
- 1. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. azolifesciences.com [azolifesciences.com]
- 4. Peptides and peptidomimetics as regulators of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemscene.com [chemscene.com]
- 7. jacsdirectory.com [jacsdirectory.com]
- 8. Frontiers | Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions [frontiersin.org]
- 9. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Macrocyclic peptidomimetics as inhibitors of insulin-regulated aminopeptidase (IRAP) - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate
Welcome to the technical support center for the synthesis of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this specific amide coupling reaction and systematically improve your product yield and purity.
Introduction to the Synthesis
The synthesis of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate is a nucleophilic acyl substitution reaction. It typically involves the acylation of 3-methoxybenzylamine with ethyl oxalyl chloride. This reaction, a variant of the well-established Schotten-Baumann reaction, is highly efficient but sensitive to experimental conditions.[1][2] The presence of a base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine and halt the reaction.[3] Careful control of temperature, stoichiometry, and reagent purity is paramount to achieving high yields and minimizing side-product formation.
Reaction Scheme
-
Reactants: Ethyl oxalyl chloride + 3-methoxybenzylamine
-
Base: Triethylamine (Et₃N) or similar non-nucleophilic base
-
Product: Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate
-
Byproduct: Triethylammonium chloride (Et₃N·HCl)
Caption: General reaction scheme for the synthesis.
Troubleshooting Guide
This section addresses specific issues that can lead to suboptimal outcomes during the synthesis.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield, or I've only recovered my starting amine. What are the likely causes and how can I fix this?
Answer: This is the most common issue and can almost always be traced back to one of three areas: reagent integrity, reaction conditions, or the reaction setup itself.
Potential Cause A: Reagent Degradation (Especially Ethyl Oxalyl Chloride)
-
The "Why": Ethyl oxalyl chloride is an acyl chloride, making it extremely sensitive to moisture.[4] If it is exposed to atmospheric water, it will rapidly hydrolyze to ethyl oxalic acid and HCl. This hydrolyzed acid will not react with the amine to form the desired amide. Furthermore, the generated HCl will react with the amine to form a non-nucleophilic ammonium salt.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use a fresh bottle of ethyl oxalyl chloride or one that has been stored under an inert atmosphere (e.g., nitrogen or argon) in a desiccator.
-
Handle with Care: Always dispense the reagent using a dry syringe or cannula under an inert atmosphere. Allow the bottle to warm to room temperature before opening to prevent moisture condensation.[5]
-
Check Amine Purity: While less sensitive than the acyl chloride, impurities in the 3-methoxybenzylamine can interfere with the reaction. Consider purification by distillation if its purity is questionable.[5]
-
Potential Cause B: Suboptimal Reaction Conditions
-
The "Why": This reaction is highly exothermic. Without proper temperature control, side reactions can occur. Additionally, the stoichiometry of the base is critical for success.
-
Troubleshooting Steps:
-
Temperature Control: The addition of ethyl oxalyl chloride to the amine solution must be done slowly and at a reduced temperature (0 °C is standard).[6] This manages the exotherm, prevents the formation of dark-colored byproducts, and minimizes the risk of the secondary reaction to form the N,N'-bis(3-methoxybenzyl)oxamide.
-
Correct Base Stoichiometry: The base is not a catalyst; it is a reagent required to scavenge the HCl produced.[3] Without it, the amine starting material will be protonated, rendering it inactive.[7] Use at least 1.1 to 1.2 equivalents of a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
Strictly Anhydrous Conditions: All glassware must be oven or flame-dried, and the reaction should be run under an inert atmosphere (nitrogen or argon). Use an anhydrous grade of solvent, such as dichloromethane (DCM).[8]
-
Caption: Troubleshooting workflow for low yield diagnosis.
Issue 2: Product is Contaminated with a High-Molecular-Weight Impurity
Question: My final product shows a significant impurity with a mass corresponding to a double-addition product. How did this happen and how can I prevent it?
Answer: You are likely observing the formation of N,N'-bis(3-methoxybenzyl)oxamide . This occurs when a second molecule of 3-methoxybenzylamine reacts with the ethyl ester portion of your desired product.
-
The "Why": While the acyl chloride is significantly more reactive than the ethyl ester, this secondary amidation can occur under certain conditions. This side reaction is favored by:
-
High Temperatures: Increased thermal energy can overcome the activation barrier for the less favorable ester amidation.
-
Prolonged Reaction Times: Leaving the reaction for an extended period after the primary reaction is complete can allow the slower, secondary reaction to proceed.
-
Excess Amine: Using a large excess of the amine starting material can drive the equilibrium towards the formation of the diamide.
-
-
Preventative Measures:
-
Stoichiometric Control: Use a slight excess of the ethyl oxalyl chloride (e.g., 1.05 equivalents) relative to the 3-methoxybenzylamine (1.0 equivalent) to ensure the amine is the limiting reagent.
-
Maintain Low Temperature: Keep the reaction at 0 °C during addition and allow it to warm to room temperature slowly. Avoid any external heating.[1]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting amine. Once the amine is gone, proceed with the workup promptly.
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed reaction mechanism? A1: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of 3-methoxybenzylamine attacks the highly electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. The triethylamine base then deprotonates the resulting ammonium ion to yield the final neutral amide product and triethylammonium chloride.[9][10]
Q2: Can I use an inorganic base like sodium hydroxide? A2: Yes, this is the basis of the classic Schotten-Baumann reaction conditions, which use a two-phase system (e.g., DCM and water).[2] The NaOH in the aqueous phase neutralizes the HCl as it is formed. This can be very effective, but care must be taken as NaOH can also promote the hydrolysis of the ethyl oxalyl chloride and the ester of the product if the reaction is not managed well. For laboratory-scale synthesis, a soluble organic base like triethylamine in an anhydrous organic solvent is often more convenient and provides better control.[11]
Q3: How do I purify the final product? A3: Purification typically involves an aqueous workup followed by either recrystallization or column chromatography.
-
Aqueous Workup: After the reaction is complete, the mixture is typically diluted with more solvent (e.g., DCM) and washed sequentially with a dilute acid (like 1M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.[5]
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Final Purification: The resulting crude solid or oil can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). If recrystallization is ineffective, flash column chromatography on silica gel is the preferred method.[6][12]
Q4: What are the key safety precautions? A4: Ethyl oxalyl chloride is corrosive, a lachrymator, and reacts violently with water.[4][13] The reaction generates HCl gas, which is also corrosive. All manipulations must be performed in a certified chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.[8]
Experimental Protocols
Table 1: Recommended Reagent Stoichiometry and Conditions
| Reagent/Parameter | Molar Equivalents | Typical Quantity (for 10 mmol scale) | Notes |
| 3-methoxybenzylamine | 1.0 | 1.37 g (1.28 mL) | Ensure high purity. |
| Ethyl oxalyl chloride | 1.05 | 1.43 g (1.16 mL) | Use a fresh, properly stored reagent. |
| Triethylamine (TEA) | 1.2 | 1.21 g (1.67 mL) | Must be anhydrous. |
| Anhydrous DCM | - | 50-100 mL | Solvent volume should be sufficient to ensure good stirring. |
| Temperature | - | 0 °C to Room Temp | Critical for controlling exotherm and side reactions. |
| Reaction Time | - | 1-4 hours | Monitor by TLC. |
Protocol 1: Synthesis of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate
-
Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-methoxybenzylamine (1.0 eq) and anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice-water bath.
-
Base Addition: Add triethylamine (1.2 eq) to the stirred solution.
-
Acyl Chloride Addition: In a separate dry flask, prepare a solution of ethyl oxalyl chloride (1.05 eq) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes using an addition funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for another 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Stir for an additional 1-3 hours.
-
Monitoring: Monitor the consumption of the starting amine using TLC (e.g., with a 3:1 Hexanes:Ethyl Acetate eluent). The product should be more polar than the starting amine.
Protocol 2: Workup and Purification
-
Quenching: Once the reaction is complete, dilute the mixture with 50 mL of DCM.
-
Washing: Transfer the solution to a separatory funnel. Wash the organic layer sequentially with:
-
50 mL of 1M HCl (to remove TEA and unreacted amine).
-
50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid).
-
50 mL of brine (to remove bulk water).
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by recrystallization from ethyl acetate/hexanes or by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.[14]
References
-
1Chemistry Education.
-
9SATHEE.
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Wikipedia.
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Organic Chemistry Portal.
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J&K Scientific LLC.
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Patsnap Eureka.
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Patsnap Eureka.
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Benchchem.
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ResearchGate.
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RSC Publishing.
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ResearchGate.
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PMC.
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PMC - NIH.
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Wikipedia.
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Organic & Biomolecular Chemistry (RSC Publishing).
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The Patent Office Journal.
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ResearchGate.
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Beilstein Journals.
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Smolecule.
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PMC.
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Common Conditions.
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ChemicalBook.
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Journal of the Bangladesh Chemical Society.
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Benchchem.
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CymitQuimica.
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Nordmann.
Sources
- 1. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. CAS 4755-77-5: Ethyl oxalyl chloride | CymitQuimica [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. Buy Ethyl 2-[(2,4-dimethoxyphenyl)amino]-2-oxoacetate | 24451-12-5 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 10. jk-sci.com [jk-sci.com]
- 11. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Minimizing bis-oxamide side products in ethyl oxamate synthesis
This technical support guide is designed for researchers, scientists, and professionals in drug development to provide in-depth solutions for minimizing the formation of bis-oxamide side products during the synthesis of ethyl oxamate. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the selectivity and yield of your reactions.
Introduction: The Challenge of Selectivity
The synthesis of ethyl oxamate through the ammonolysis of diethyl oxalate is a fundamental reaction in organic chemistry. However, a common challenge is the formation of the highly insoluble bis-oxamide (oxamide) byproduct. This occurs when the initially formed ethyl oxamate reacts with a second equivalent of ammonia. Controlling the reaction conditions to favor mono-amidation is therefore critical for achieving a high yield and purity of the desired ethyl oxamate. This guide will provide the technical insights and practical steps to achieve this selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of bis-oxamide formation?
The formation of bis-oxamide is a consecutive reaction. The desired product, ethyl oxamate, can react with another molecule of ammonia to form the bis-amide. This is particularly prevalent if there is a localized high concentration of ammonia or if the reaction temperature is too high, which provides the activation energy for the second substitution.
Q2: How does temperature influence the formation of the bis-oxamide side product?
Temperature plays a crucial role in controlling the selectivity of this reaction. The formation of ethyl oxamate is the kinetically favored product, meaning it forms faster at lower temperatures. Conversely, the formation of the more thermodynamically stable bis-oxamide is favored at higher temperatures. Therefore, maintaining a low reaction temperature is a key strategy to minimize the formation of the bis-oxamide byproduct. A Chinese patent suggests that conducting the reaction at temperatures between -10°C and 5°C can lead to high-purity ethyl oxamate[1].
Q3: What is the optimal stoichiometric ratio of ammonia to diethyl oxalate?
To favor the mono-amidation product, it is crucial to control the stoichiometry carefully. Using a slight excess of diethyl oxalate relative to ammonia is recommended. A molar ratio of ammonia to diethyl oxalate of 0.95:1 has been shown to be effective in producing high-purity ethyl oxamate with yields up to 85%[1]. Using an excess of ammonia will significantly increase the formation of the bis-oxamide side product.
Q4: Why is the rate of addition of the ammonia solution critical?
A slow, controlled addition of the ammonia solution is essential to maintain a low concentration of ammonia in the reaction mixture at all times. This minimizes the chance of the newly formed ethyl oxamate encountering and reacting with another ammonia molecule. A rapid addition will create localized areas of high ammonia concentration, leading to an increase in the formation of the bis-oxamide byproduct[2].
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of ethyl oxamate and provides actionable solutions.
Problem 1: My final product contains a high percentage of an insoluble white solid, which I suspect is the bis-oxamide byproduct.
-
Probable Causes:
-
Excess Ammonia: The molar ratio of ammonia to diethyl oxalate was greater than 1:1.
-
High Reaction Temperature: The reaction was conducted at room temperature or higher, favoring the thermodynamically more stable bis-oxamide.
-
Rapid Addition of Ammonia: The ammonia solution was added too quickly, leading to localized high concentrations.
-
-
Solutions:
-
Stoichiometric Control: Carefully measure the reactants to ensure a molar ratio of ammonia to diethyl oxalate of 0.95:1[1].
-
Temperature Management: Maintain the reaction temperature between -10°C and 5°C using a suitable cooling bath (e.g., ice-salt or a cryocooler)[1].
-
Controlled Addition: Add the ethanolic ammonia solution dropwise to the solution of diethyl oxalate over an extended period with vigorous stirring.
-
Problem 2: The reaction mixture became a thick slurry and is difficult to stir, even at low temperatures.
-
Probable Cause:
-
Solutions:
-
Solvent System Modification: While the reaction is often performed in ethanol, consider using a co-solvent system to improve the solubility of all species. However, be mindful that the choice of solvent can affect the reaction rate and selectivity.
-
Dilution: Increasing the volume of the solvent can help to keep the forming products in solution.
-
Vigorous Stirring: Ensure that the stirring is efficient enough to maintain a homogeneous suspension.
-
Problem 3: My yield of ethyl oxamate is low, but I don't observe significant bis-oxamide formation.
-
Probable Causes:
-
Incomplete Reaction: The reaction time may have been too short, or the temperature was too low to allow the reaction to go to completion.
-
Hydrolysis of Diethyl Oxalate: The presence of water in the reagents or solvent can lead to the hydrolysis of diethyl oxalate, reducing the amount of starting material available for amidation[5].
-
-
Solutions:
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Anhydrous Conditions: Ensure that all solvents and reagents are anhydrous to prevent hydrolysis of the starting material.
-
Troubleshooting Flowchart
Caption: Reaction pathway for the formation of ethyl oxamate and bis-oxamide.
Experimental Protocols
Protocol 1: Low-Temperature Synthesis of Ethyl Oxamate
This protocol is adapted from a patented method designed for high-purity synthesis.[1]
Materials:
-
Diethyl oxalate
-
Anhydrous ethanol
-
Ammonia gas
-
Argon or Nitrogen for inert atmosphere
-
Dry ice/acetone or cryocooler for cooling bath
Procedure:
-
Preparation of Ethanolic Ammonia Solution: In a flask equipped with a gas inlet tube and a magnetic stirrer, cool anhydrous ethanol to -10°C. Bubble ammonia gas through the cold ethanol until the desired concentration is reached. The concentration should be determined by titration.
-
Reaction Setup: In a separate three-necked flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, dissolve diethyl oxalate (1 equivalent) in anhydrous ethanol.
-
Cooling: Cool the diethyl oxalate solution to between -10°C and 5°C using a cooling bath.
-
Slow Addition: Slowly add the ethanolic ammonia solution (0.95 equivalents) dropwise from the dropping funnel to the diethyl oxalate solution over a period of 1-2 hours with vigorous stirring. Maintain the temperature of the reaction mixture between -10°C and 5°C throughout the addition.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at the low temperature for an additional hour.
-
Work-up: Allow the reaction mixture to warm to room temperature. The solvent can be removed under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Analytical Methods
Accurate analysis of the reaction mixture is crucial for optimizing the synthesis and ensuring the purity of the final product.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be used to separate and quantify diethyl oxalate, ethyl oxamate, and bis-oxamide.
HPLC Analysis Workflow
Caption: Workflow for HPLC analysis of the reaction mixture.
Table 1: HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temp. | 30°C |
This is a general guide; method development and validation are required for specific applications.
Quantitative ¹H NMR Spectroscopy (qNMR)
¹H NMR spectroscopy is a powerful tool for determining the relative amounts of ethyl oxamate and bis-oxamide in a sample without the need for extensive calibration curves.
Procedure for qNMR:
-
Accurately weigh a sample of the crude product and a known amount of an internal standard (e.g., dimethyl sulfone) into an NMR tube.
-
Dissolve the mixture in a deuterated solvent (e.g., DMSO-d₆).
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure accurate integration (e.g., D1 = 5 x T₁ of the slowest relaxing proton).
-
Integrate the characteristic peaks for ethyl oxamate, bis-oxamide, and the internal standard.
-
Calculate the molar ratio and purity of the components.
Table 2: Expected ¹H NMR Chemical Shifts (in DMSO-d₆)
| Compound | Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Ethyl Oxamate | -CH₃ | ~1.3 | triplet | 3H |
| -CH₂- | ~4.2 | quartet | 2H | |
| -NH₂ | ~7.5 and ~7.8 | two broad singlets | 2H | |
| Bis-oxamide | -NH₂ | ~7.6 and ~8.0 | two broad singlets | 4H |
| Diethyl Oxalate | -CH₃ | ~1.3 | triplet | 6H |
| -CH₂- | ~4.3 | quartet | 4H |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
References
-
SIELC Technologies. (n.d.). Separation of Ethyl oxamate on Newcrom R1 HPLC column. Retrieved from [Link]
-
Wikipedia. (2023). Oxamide. Retrieved from [Link]
-
Chemeurope.com. (n.d.). Oxamide. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
4IR Solutions. (n.d.). Proton NMR Investigation of Amide Samples using 60 MHz NMR analyzer. Retrieved from [Link]
- Google Patents. (1995). EP0462247B1 - A process for preparing oxamide.
-
Semantic Scholar. (2022). Efficient and practical synthesis of monoalkyl oxalates under green conditions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Practical, Economical, and Scalable Synthesis of Monoalkyl Oxalates. Retrieved from [Link]
-
Stack Exchange. (2018). Reaction of amines with diethyl oxalate (Hofmann amine separation method). Retrieved from [Link]
-
University of Durham. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]
-
Organic Chemistry Data & Info. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
-
Regular Article. (n.d.). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications. Retrieved from [Link]
-
The Royal Society of Chemistry. (2022). Efficient and practical synthesis of monoalkyl oxalates under green conditions. Retrieved from [Link]
-
ResearchGate. (2019). Quantitative NMR Studies of Multiple Compound Mixtures. Retrieved from [Link]
- Google Patents. (2013). CN102442925B - Preparation method of oxalic acid amide ester and salt thereof.
-
Bulletin of Chemical Reaction Engineering & Catalysis. (2021). Study on Ammonia-induced Catalyst Poisoning in the Synthesis of Dimethyl Oxalate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Oxoammonium-Catalyzed Ether Oxidation via Hydride Abstraction: Methodology Development and Mechanistic Investigation Using Paramagnetic Relaxation Enhancement NMR. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis .... Retrieved from [Link]
-
PubMed. (2000). The determination of oxalic acid, oxamic acid, and oxamide in a drug substance by ion-exclusion chromatography. Retrieved from [Link]
-
PubMed. (1984). Excess Free Energy Approach to the Estimation of Solubility in Mixed Solvent Systems II: Ethanol-water Mixtures. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Oxalic acid, ethyl ester. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethyl oxamate. Retrieved from [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Rational design, synthesis, and evaluation of uncharged, “smart” bis-oxime antidotes of organophosphate-inhibited human acetylcholinesterase. Retrieved from [Link]
-
SciELO. (2017). Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butyla. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of reaction time on the diethyl oxalate conversion, ethyl methyl.... Retrieved from [Link]
-
Inorganic Chemistry Frontiers (RSC Publishing). (n.d.). Bis(N-substituted oxamate)palladate(ii) complexes as effective catalysts for sustainable Heck carbon–carbon coupling reactions in n-Bu4NBr as the solvent. Retrieved from [Link]
-
PubMed. (2007). Generation of oxamic acid libraries: antimalarials and inhibitors of Plasmodium falciparum lactate dehydrogenase. Retrieved from [Link]
-
ResearchGate. (2024). Development and validation of RP-HPLC method for estimation of lacosamide in bulk and its pharmaceutical formulation. Retrieved from [Link]
-
bioRxiv. (2026). Mass photometry reveals stoichiometry and binding dynamics of bispecific tetravalent anti-VEGF-PD-1 antibody ivonescimab. Retrieved from [Link]
-
World Journal of Advanced Research and Reviews. (2025). Design, development and validation of an RP-HPLC method for concurrent estimation of tranexamic acid and ethamsylate in -. Retrieved from [Link]
Sources
Technical Support Center: Preventing Ester Hydrolysis During the Workup of Oxoacetate Derivatives
Welcome to the Technical Support Center. As drug development and synthetic methodologies increasingly rely on highly functionalized building blocks like oxoacetates (e.g., ethyl glyoxylate, ethyl 2-oxoacetate), handling these electrophilic species requires specialized protocols. Standard workup procedures that succeed for typical aliphatic esters often lead to catastrophic yield losses when applied to α -keto esters.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to prevent unintended ester hydrolysis during your downstream processing.
The Mechanistic Root Cause: Why are Oxoacetates so Fragile?
As a Senior Application Scientist, the most common issue I see with oxoacetate derivatives is the fundamental misunderstanding of their electrophilicity.
Standard esters require harsh acidic or prolonged basic conditions to hydrolyze. However, α -keto esters possess an adjacent carbonyl group that exerts a powerful electron-withdrawing inductive effect (-I effect). This severely depletes the electron density at the ester carbonyl carbon, drastically lowering the activation energy required for nucleophilic attack. Consequently, even exposure to neutral water or mild aqueous bases during a standard workup will trigger rapid, spontaneous hydrolysis[1].
If a basic wash (like NaHCO3 ) is used to neutralize an acid catalyst, saponification is essentially instantaneous. The base acts as a nucleophile, and the resulting carboxylic acid is immediately deprotonated to form a carboxylate salt. This acid-base reaction is highly favorable and irreversible[2]. The resulting sodium oxoacetate salt is highly water-soluble and partitions entirely into the aqueous waste layer, leaving you with near-zero organic recovery.
Troubleshooting FAQs
Q1: I ran a reaction to form ethyl 2-oxoacetate. After my standard NaHCO3 wash to remove the acid catalyst, my organic layer had <10% product. Where did it go? A: Your product was saponified. While bicarbonate is a weak base, it is more than sufficient to attack the hyper-electrophilic ester of an oxoacetate. The resulting sodium oxoacetate salt was drained away with your aqueous layer. You must avoid aqueous basic washes entirely for these substrates.
Q2: If I can't use an aqueous base wash, how do I neutralize the acid catalyst? A: Transition to an "Anhydrous Workup." Instead of liquid-liquid extraction, add a solid, insoluble base like anhydrous potassium carbonate ( K2CO3 ) or basic alumina directly to the organic reaction mixture. Stir until neutralized, then simply filter off the solid salts.
Q3: I must do an aqueous wash to remove a highly polar byproduct. How can I minimize hydrolysis? A: If an aqueous wash is unavoidable, you must manipulate the kinetics. Use ice-cold saturated brine ( NaCl ) instead of water. The low temperature exponentially decreases the hydrolysis rate constant, while the high ionic strength of the brine minimizes the solubility of your ester in the aqueous phase[3]. Perform the phase separation as rapidly as possible.
Workup Decision Tree
To ensure a self-validating workflow, follow this logical decision tree when planning the isolation of any oxoacetate derivative.
Caption: Decision tree for selecting the optimal workup strategy for oxoacetate derivatives.
Quantitative Data: Hydrolysis Susceptibility
Understanding the relative kinetics of your functional groups is critical. The table below summarizes the relative hydrolysis rate constants ( krel ) and stability profiles of various ester classes to highlight the extreme vulnerability of α -keto esters.
| Ester Class | Representative Compound | Relative Hydrolysis Rate ( krel ) | Aqueous Stability (Neutral pH) | Saponification Risk (Mild Base) |
| Standard Aliphatic | Ethyl Acetate | 1 | Highly Stable | Low |
| β -Keto Ester | Ethyl Acetoacetate | ~10² | Stable | Moderate |
| Sterically Hindered α -Keto | tert-Butyl 2-oxoacetate | ~10⁴ | Moderate | High |
| α -Keto Ester | Ethyl 2-oxoacetate | >10⁶ | Rapid Spontaneous Hydrolysis | Extreme (Irreversible) |
Optimized Experimental Protocols
To guarantee scientific integrity and reproducibility, implement one of the following self-validating protocols based on your reaction conditions.
Protocol A: The Anhydrous Workup (Recommended Standard)
This protocol completely eliminates water from the downstream processing, reducing the hydrolysis risk to zero.
-
Quench: Upon reaction completion, cool the mixture to 0°C using an ice bath. Do NOT add water.
-
Neutralize: Add 2.0 to 3.0 equivalents of finely powdered, anhydrous K2CO3 (or basic alumina) directly to the organic phase.
-
Scavenge: Stir the suspension vigorously for 15–30 minutes. The solid base will neutralize acidic catalysts and trap the resulting salts without generating a biphasic aqueous system.
-
Filter: Vacuum-filter the suspension through a tightly packed pad of Celite to remove all inorganic salts. Rinse the filter cake thoroughly with a dry, non-polar solvent (e.g., dichloromethane or ethyl acetate).
-
Concentrate: Evaporate the filtrate under reduced pressure at ambient temperature. Avoid water-bath temperatures above 30°C to prevent thermal degradation.
Protocol B: The Cold Brine Rapid Extraction (Alternative)
Use this protocol only if an aqueous extraction is absolutely mandatory to remove highly polar impurities that cannot be filtered.
-
Chill: Pre-chill all separatory funnels, solvents, and saturated aqueous NaCl (brine) to <5°C.
-
Dilute: Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., MTBE or EtOAc) to lower the concentration of the electrophile.
-
Wash: Add the cold brine to the separatory funnel. Shake vigorously but briefly (under 30 seconds total contact time).
-
Separate: Immediately separate the layers. Do not allow the biphasic mixture to sit and equilibrate, as prolonged contact time increases the extent of hydrolysis[3].
-
Dry: Instantly pour the organic layer into an Erlenmeyer flask containing a large excess of an anhydrous drying agent (e.g., Na2SO4 ). Swirl the flask until the drying agent no longer clumps and flows freely, indicating all trace water has been absorbed[3].
-
Isolate: Filter off the drying agent and concentrate the organic layer in vacuo.
References
-
Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters Source: PMC (National Institutes of Health) URL:[Link]
-
Basic Hydrolysis of Esters - Saponification Source: Master Organic Chemistry URL:[Link]
Sources
Technical Support Center: Optimizing Reaction Temperature for 3-Methoxybenzylamine Acylation
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges associated with the acylation of 3-methoxybenzylamine. Amide bond formation via acid chlorides or anhydrides is a fundamental yet highly exothermic process. Precise temperature control is not merely a safety precaution; it is the primary mechanistic lever for ensuring chemoselectivity, maximizing yield, and preventing reagent degradation.
Troubleshooting & FAQs
Q1: Why does my acylation of 3-methoxybenzylamine yield significant diacylated byproducts, and how does temperature factor into this?
Causality: The introduction of the first acyl group onto the primary amine reduces its nucleophilicity, but does not completely eliminate it. When utilizing highly reactive acylating agents (such as acetyl chloride) at elevated temperatures, the kinetic energy in the system easily overcomes the activation energy barrier for the second acylation event.1 are the primary drivers of undesired diacyl derivative formation[1].
Self-Validating Protocol: Monitor the reaction via HPLC. If the diacylated peak (which elutes later due to increased lipophilicity) exceeds 2% area, immediately lower the initial reagent addition temperature to 0 °C and reduce the addition rate to control the localized exotherm.
Q2: I am observing incomplete conversion and heavy precipitation when running the reaction continuously at 0 °C. What is the mechanistic cause?
Causality: While an initial temperature of 0 °C is necessary to control the exotherm during the addition phase, maintaining this low temperature indefinitely severely reduces the kinetic energy of the system. This slows down the nucleophilic attack of 3-methoxybenzylamine on the carbonyl carbon. Furthermore, the acid-scavenging base (e.g., triethylamine) forms a hydrochloride salt byproduct that rapidly precipitates at 0 °C. This sudden precipitation can physically trap unreacted 3-methoxybenzylamine, preventing it from interacting with the acylating agent.2 must be balanced with maintaining reagent solubility[2].
Self-Validating Protocol: Implement a temperature ramp. Allow the reaction to naturally warm to 20–25 °C (room temperature) immediately after the complete addition of the acylating agent. This provides the thermodynamic push required for complete monoacylation while redissolving trapped intermediates.
Q3: How do I optimize the temperature profile for scaling up the synthesis using continuous flow chemistry?
Causality: Batch reactions suffer from poor surface-area-to-volume ratios, leading to localized hot spots during highly exothermic amide bond formations. This thermal mismanagement accelerates undesired side reactions. Continuous flow microreactors solve this by drastically increasing the surface-area-to-volume ratio, allowing for instantaneous heat dissipation.3 to achieve precise control over reaction time and temperature[3].
Self-Validating Protocol: Utilize a continuous flow setup with a T-shape micromixer. Pump the 3-methoxybenzylamine/base solution and the acyl chloride solution independently, mixing at exactly 25 °C. The superior mass and heat transfer in flow allows the reaction to reach completion in seconds (e.g., 10–30 s residence time) without the need for an initial 0 °C cooling phase, followed by immediate inline quenching with 1 M HCl.
Quantitative Data: Temperature Effects on Acylation
The following table summarizes the causal relationship between temperature profiles and reaction outcomes during the batch acylation of 3-methoxybenzylamine.
| Addition Temp (°C) | Maturation Temp (°C) | Monoamide Yield (%) | Diacylated Byproduct (%) | Unreacted Amine (%) | Mechanistic Outcome |
| 25 (No cooling) | 25 | ~65% | >25% | <5% | Thermal runaway; kinetic barrier for diacylation is easily overcome. |
| 0 | 0 | ~70% | <1% | >25% | Reagent trapping via salt precipitation; stalled reaction kinetics. |
| 0 | 25 | >95% | <2% | <2% | Optimal thermodynamic control; exotherm mitigated, kinetics maintained. |
| 50 (Heating) | 50 | ~40% | >45% | 0% | Severe diacylation and potential solvent reflux/degradation. |
Workflow Visualization: Temperature Optimization Logic
The following decision tree illustrates the logical pathways and outcomes based on the selected temperature profile during the acylation process.
Troubleshooting logic for temperature-dependent acylation of 3-methoxybenzylamine.
Experimental Protocol: Optimized Batch Acylation
This methodology incorporates built-in checkpoints to ensure causality between temperature control and reaction progress, creating a self-validating system.
Step 1: Reagent Preparation & System Cooling
-
Dissolve 1.0 equivalent of 3-methoxybenzylamine and 1.2 equivalents of triethylamine (acid scavenger) in anhydrous dichloromethane (DCM) to achieve a 0.3 M concentration.
-
Causality Check: Triethylamine neutralizes the HCl byproduct, preventing the formation of the unreactive 3-methoxybenzylamine hydrochloride salt.
-
Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C.
Step 2: Temperature-Controlled Addition
-
Prepare a solution of 1.1 equivalents of the acyl chloride in anhydrous DCM.
-
Add the acyl chloride solution dropwise over 30 minutes using an addition funnel while maintaining vigorous stirring.
-
Validation Check: Monitor the internal temperature using a thermocouple. The temperature must not exceed 5 °C during addition to prevent the kinetic activation of the diacylation pathway.
Step 3: Thermal Maturation
-
Once the addition is complete, remove the ice-water bath.
-
Allow the reaction mixture to naturally warm to room temperature (20–25 °C) and stir for 2 hours.
-
Causality Check: Warming the mixture provides the necessary kinetic energy to drive the monoacylation to completion while redissolving any transiently precipitated intermediates.
Step 4: Quenching and Workup
-
Quench the reaction by adding an equal volume of 1.0 M aqueous HCl at 25 °C.
-
Validation Check: The acidic quench neutralizes any trace unreacted amine and extracts the triethylamine hydrochloride into the aqueous layer.
-
Separate the organic phase, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure monoamide.
References
- Source: google.
- Source: rsc.
- Source: derpharmachemica.
Sources
Technical Support Center: Purification & Troubleshooting for 3-Methoxybenzylamine
Welcome to the Technical Support Center for organic synthesis and purification. Removing unreacted primary benzylamines from crude reaction mixtures is a notoriously common bottleneck in drug development and synthetic workflows.
This guide is designed for researchers and scientists, providing field-proven, self-validating methodologies to isolate your target compounds from unreacted 3-methoxybenzylamine.
Troubleshooting Guides & FAQs
Q1: Why can't I remove unreacted 3-methoxybenzylamine using standard rotary evaporation?
Causality & Explanation: Standard rotary evaporation relies on the volatility of the solvent or reagent under reduced pressure. 3-Methoxybenzylamine possesses a high boiling point of 230–231 °C at atmospheric pressure (760 mmHg) and requires temperatures around 140 °C even under a moderate vacuum of 37 mmHg[1]. Standard rotary evaporators typically operate at 10–20 mmHg with a water bath at 40 °C, which provides insufficient thermal energy to vaporize the amine. Attempting to force evaporation by drastically increasing the bath temperature under high vacuum frequently leads to the thermal degradation of delicate target APIs. Therefore, chemical phase-separation methods must be employed.
Q2: What is the most reliable method to remove large excesses of this amine if my product is neutral and acid-stable?
Causality & Explanation: The gold standard for removing basic amines from neutral products is Acid-Base Liquid-Liquid Extraction [2]. 3-Methoxybenzylamine is a primary amine and acts as a Brønsted base. By washing the organic crude mixture with a dilute aqueous acid (e.g., 10% HCl or 1M HCl), the amine is rapidly protonated to form an ammonium chloride salt[3]. This ionization drastically increases the molecule's polarity, shifting its partition coefficient almost entirely into the aqueous phase, while your neutral product remains safely dissolved in the immiscible organic solvent[4].
Self-Validating Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate, or diethyl ether)[5].
-
Acid Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M aqueous HCl.
-
Agitation & Venting: Shake the funnel vigorously to maximize surface area contact between the two phases, ensuring complete protonation. Vent frequently to release any pressure buildup[6].
-
Phase Separation: Mount the funnel and allow the layers to separate completely. The protonated 3-methoxybenzylamine salt will partition into the aqueous layer[4].
-
Validation Check: Spot both the aqueous and organic layers on a Thin-Layer Chromatography (TLC) plate. Stain with ninhydrin; the aqueous layer should show a vivid purple spot (confirming the presence of the primary amine), while the organic layer should contain your product free of the amine.
-
Isolation: Drain the organic layer, wash with brine to remove residual water, dry over anhydrous MgSO₄, and concentrate under reduced pressure[5].
Workflow for the acid-base extraction of 3-methoxybenzylamine.
Q3: My target product is highly acid-sensitive. How can I remove the amine without using aqueous HCl?
Causality & Explanation: If your product degrades under acidic conditions (e.g., contains acetals, silyl ethers, or Boc-groups), you must avoid aqueous HCl washes. Instead, utilize Polymer-Supported Scavenging . A highly effective scavenger for primary amines is polymer-bound isocyanate (PS-NCO)[7]. The electrophilic isocyanate groups covalently react with the nucleophilic primary amine of 3-methoxybenzylamine, forming a highly stable urea linkage[7][8]. Because the isocyanate is tethered to a macroscopic, insoluble polystyrene resin matrix, the resulting urea byproduct becomes immobilized on the solid phase and can be removed via simple mechanical filtration, leaving your product in the filtrate[9][10].
Self-Validating Protocol: Polymer-Supported Scavenging
-
Preparation: Dissolve the crude mixture in an aprotic solvent (e.g., THF, dichloromethane, or DMF). Critical: Do not use protic solvents like methanol or ethanol, as they will act as competing nucleophiles and quench the isocyanate resin.
-
Resin Addition: Add 1.5 to 2.0 equivalents of polymer-bound isocyanate resin relative to the estimated molar amount of unreacted 3-methoxybenzylamine[8].
-
Agitation: Stir or shake the suspension gently at room temperature for 2 to 12 hours. Gentle orbital shaking is preferred over magnetic stirring to prevent the mechanical shearing of the polymer beads[8].
-
Validation Check: Withdraw a 10 µL aliquot of the supernatant and analyze it via LC/MS. The disappearance of the amine's mass signal ( [M+H]+ = 138.1) confirms complete scavenging.
-
Filtration: Filter the heterogeneous mixture through a sintered glass funnel. The filter cake contains the immobilized amine byproduct[10].
-
Concentration: Wash the resin with a small amount of fresh solvent to recover any trapped product, combine the filtrates, and evaporate to yield the purified, acid-sensitive product[8].
Mechanism and workflow of polymer-bound isocyanate amine scavenging.
Q4: I am attempting to purify my mixture via silica gel chromatography, but the amine streaks across the entire plate and co-elutes. How do I fix this?
Causality & Explanation: Standard silica gel ( SiO2 ) surfaces are densely populated with weakly acidic silanol groups (-Si-OH). The basic primary amine of 3-methoxybenzylamine interacts aggressively with these silanols through both strong hydrogen bonding and direct ionic interactions (acid-base pairing). This causes the amine to "stick" to the stationary phase, resulting in severe tailing, streaking, and co-elution with your target compound[5]. To resolve this, you must dynamically deactivate the silica surface by introducing a basic modifier to your mobile phase.
Self-Validating Protocol: Amine-Modified Chromatography
-
Eluent Preparation: Prepare your standard eluent system (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol).
-
Modifier Addition: Add 1–5% (v/v) of a volatile tertiary amine, such as triethylamine (Et₃N), or concentrated aqueous ammonium hydroxide (NH₄OH) to the eluent[5].
-
Column Equilibration: Flush the packed silica column with 2–3 column volumes of the modified eluent before loading your sample. This pre-saturates and blocks the acidic silanol sites.
-
Elution: Load your sample and run the column. The 3-methoxybenzylamine will now elute as a sharp, well-defined band, allowing for clean separation.
-
Validation Check: Dry the collected fractions thoroughly under high vacuum to ensure complete removal of the volatile Et₃N modifier before NMR analysis.
Quantitative Comparison of Purification Strategies
To assist in selecting the optimal methodology for your specific reaction scale and product stability, consult the comparative data table below:
| Purification Strategy | Mechanism of Removal | Product Compatibility | Scalability | Key Advantage |
| Acid-Base Extraction | Protonation to water-soluble salt | Neutral / Acid-Stable | High (Multi-gram to kg) | Highly cost-effective; immediate phase separation. |
| Polymer-Bound Scavenger | Covalent capture (urea formation) | Acid-Sensitive | Low to Medium (mg to low gram) | No aqueous workup required; highly selective. |
| Modified Chromatography | Differential partitioning | All (if stable on silica) | Medium (mg to gram) | Purifies multiple byproducts simultaneously. |
References
-
Acid-Base Extraction - Wikipedia Source: Wikipedia URL: [Link]
-
Acid-Base Extraction | Purpose, Theory & Applications Source: Study.com URL:[Link]
-
4.8: Acid-Base Extraction Source: Chemistry LibreTexts URL:[Link]
- US6562944B1 - Amide library formation using a “by-product-free” activation/coupling sequence Source: Google Patents URL
-
Solid-Supported Reagents and Catch-and-Release Techniques in Organic Synthesis Source: Thieme-Connect URL:[Link]
-
Polymer-Bound Ketenes and Allenes: Preparation and Applications Source: Bibliothèque et Archives Canada URL:[Link]
-
Strategies in Organic Synthesis Source: Wipf Group (University of Pittsburgh) URL:[Link]
-
Lead Discovery and Lead Modification Source: Sapienza University of Rome URL:[Link]
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- 4. vernier.com [vernier.com]
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- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Addressing hygroscopicity issues in amino-oxoacetate solids
Technical Support Center: Amino-Oxoacetate Solids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with amino-oxoacetate solids. This guide is designed to provide expert insights and practical solutions for the common challenges associated with the hygroscopicity of these materials. Our goal is to empower you with the knowledge to anticipate, diagnose, and resolve moisture-related issues in your experiments, ensuring the integrity and stability of your compounds.
Foundational Understanding: Why Are Amino-Oxoacetate Solids Prone to Hygroscopicity?
Amino-oxoacetate compounds, by their very nature, possess functional groups—namely amino and carboxylate moieties—that are highly polar and readily available for hydrogen bonding. This molecular structure gives them a strong affinity for water molecules present in the atmosphere. When exposed to ambient humidity, these solids can adsorb or absorb water, a phenomenon known as hygroscopicity.[1][2][3][4][5]
The consequences of this moisture uptake are not trivial; they can range from inconvenient handling issues to catastrophic failures in drug stability and performance.[6][7] Understanding the extent and nature of a compound's hygroscopicity is therefore a critical first step in any development pipeline.[8][9]
Frequently Asked Questions (FAQs)
Q1: How can I determine if my amino-oxoacetate solid is hygroscopic and to what extent?
A1: Characterization is key. You need to quantify the material's interaction with water vapor as a function of relative humidity (RH).
The primary industry-standard technique for this is Dynamic Vapor Sorption (DVS) .[10][11] DVS is a gravimetric method that measures the change in mass of a sample as it is exposed to a precisely controlled stream of humidified air at a constant temperature.[10][12]
-
The Causality: The resulting data, a moisture sorption-desorption isotherm, provides a detailed fingerprint of the material's behavior. The shape of this isotherm reveals how much moisture the solid takes up, how quickly it equilibrates, and whether the process is reversible.[11][12] This allows for the determination of the Critical Relative Humidity (CRH) , which is the RH at which the material begins to significantly absorb moisture.[13][14]
Supporting Analytical Techniques:
-
Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature, useful for quantifying the amount of bound water or solvent in a sample.[8][]
-
Karl Fischer Titration (KFT): A highly accurate method for determining the absolute water content of a solid.[16]
-
X-Ray Powder Diffraction (XRPD): Essential for detecting moisture-induced changes in the crystal structure, such as the formation of a hydrate or a transition to an amorphous state.[8]
Based on the equilibrium moisture content gained at a specific condition (e.g., 25°C/80% RH), materials can be classified according to standards like the European Pharmacopeia.[8]
| Classification | Mass Increase (w/w) | Description |
| Non-hygroscopic | < 0.2% | Essentially no moisture uptake. |
| Slightly hygroscopic | ≥ 0.2% and < 2% | Minimal moisture uptake. |
| Hygroscopic | ≥ 2% and < 15% | Significant moisture uptake. |
| Very hygroscopic | ≥ 15% | Substantial moisture uptake. |
| Deliquescent | Sufficient moisture is absorbed to form a liquid solution. | Material dissolves in absorbed water. |
-
Sample Preparation: Place 5-10 mg of the amino-oxoacetate solid onto the DVS sample pan.
-
Drying: Dry the sample in the instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable mass is achieved (e.g., dm/dt ≤ 0.002% min⁻¹). This establishes the initial dry mass.
-
Sorption Phase: Increase the RH in stepwise increments (e.g., 10% steps from 0% to 90% RH). At each step, allow the sample to equilibrate until a stable mass is recorded.
-
Desorption Phase: Decrease the RH in the same stepwise fashion from 90% back down to 0% RH, again allowing for equilibration at each step.
-
Data Analysis: Plot the percentage change in mass versus the target RH to generate the sorption-desorption isotherm. Analyze the plot to determine the CRH and classify the material's hygroscopicity.
Caption: Workflow for characterizing hygroscopicity using DVS.
Q2: What are the potential consequences of moisture uptake in my amino-oxoacetate solid?
A2: The consequences are multifaceted, affecting physical properties, chemical stability, and solid-state form, which can compromise product quality and efficacy.
-
Physical Property Alterations: Moisture uptake can lead to poor powder flow, caking, and clumping, which are significant challenges during manufacturing processes like milling, blending, and tablet compression.[7][17][18] In severe cases, the solid may undergo deliquescence , where it absorbs enough water to dissolve and form a saturated solution.[13]
-
Chemical Instability: Water can act as a reactant, leading to the hydrolytic degradation of the active pharmaceutical ingredient (API).[7][19] This directly impacts the drug's potency and can generate potentially harmful impurities, reducing the product's shelf life.[20]
-
Solid-State Transformations: This is a critical and often overlooked consequence. Sorbed water can act as a plasticizer, increasing molecular mobility within the solid.[18][21] This can lower the glass transition temperature (Tg) of amorphous materials, potentially triggering spontaneous crystallization.[6][18] For crystalline materials, moisture can induce transitions between different polymorphic forms or lead to the formation of a less stable or less soluble hydrate.[16][22][23] These transformations can dramatically alter key properties like solubility and bioavailability.[18][22]
Caption: Cause-and-effect diagram of moisture-induced issues.
Q3: What are the best practices for handling and storing a hygroscopic amino-oxoacetate solid?
A3: A multi-layered approach involving environmental control, proper containment, and procedural discipline is essential.
-
The Causality: The driving force for moisture uptake is the difference in water vapor pressure between the solid's surface and the surrounding environment. To prevent this, you must either lower the environmental humidity or create an impermeable barrier around the solid.
Best Practices:
-
Environmental Control: Whenever possible, handle highly hygroscopic materials in an environment with controlled low relative humidity, such as a glove box or a dedicated low-humidity room.[24] Indonesia, for example, has very high humidity, which can make handling these materials particularly challenging without such controls.[24]
-
Storage:
-
Short-Term (Lab Scale): Store samples in a desiccator containing an active and appropriate drying agent (e.g., silica gel, phosphorus pentoxide).[24][25]
-
Long-Term/Bulk: Use high-barrier packaging. Heat-sealed, moisture-proof aluminum liners or foil pouches are excellent choices.[26] High-density polyethylene (HDPE) bottles with foil induction seals also provide robust protection.[25][[“]]
-
-
Handling Procedures: Minimize the time the material is exposed to ambient conditions. Work swiftly when weighing or transferring the solid.[24] For highly sensitive materials, weighing inside a humidity-controlled enclosure is recommended.
Caption: Decision tree for handling and storage strategies.
Q4: My amino-oxoacetate is highly hygroscopic. What formulation strategies can mitigate these issues?
A4: Proactive formulation design can build in moisture protection, reducing reliance on strict environmental controls. [17] These strategies work by either creating a physical barrier to moisture or by altering the solid form of the API to be inherently less hygroscopic.
Key Mitigation Strategies:
-
Crystal Engineering (Co-crystallization): This is a powerful technique to fundamentally change the material's properties. By combining the amino-oxoacetate with a carefully selected, non-ionizable co-former, a new crystalline solid (a co-crystal) is formed.[28]
-
The Causality: The new crystal lattice can effectively "shield" the hygroscopic functional groups of the API from interacting with water molecules. This can significantly reduce hygroscopicity while often improving other properties like solubility and stability.[[“]][28][29] This approach is often preferred over changing the salt form, which can negatively impact solubility.[28]
-
-
Film Coating: Applying a thin polymer layer to the surface of tablets or pellets is a common and effective method.[19]
-
Encapsulation: This involves enveloping the API particles within a protective shell material.
-
The Causality: Similar to coating, encapsulation creates a barrier. Techniques like spray-drying can be used to encapsulate the API within a polymer matrix.[17][30] Using hard capsules, especially those with low moisture content like HPMC capsules, also provides a protective physical barrier.[20][26]
-
-
Co-processing with Excipients: Selecting the right excipients in the formulation is crucial.
| Strategy | Mechanism | Primary Application | Key Consideration |
| Co-crystallization | Alters crystal lattice to reduce affinity for water. | Early-stage development, API modification. | Requires screening for suitable co-formers. |
| Film Coating | Creates a physical barrier on the final dosage form. | Tablet/pellet formulations. | Coating integrity and dissolution rate must be balanced. |
| Encapsulation | Envelops API particles in a protective matrix. | Powder formulations, taste masking. | Process can be complex; polymer choice is critical. |
| Excipient Selection | Uses hydrophobic or moisture-scavenging excipients. | All solid dosage forms. | Excipient compatibility and impact on performance. |
Troubleshooting Guide
| Observed Issue | Probable Root Cause(s) | Recommended Actions & Rationale |
| Powder caking, clumping, or poor flow during processing. | Exposure to relative humidity above the material's CRH. | 1. Determine the CRH: Use DVS to identify the precise humidity threshold.[31]2. Control Environment: Process the material below its CRH.[17]3. Improve Storage: Immediately store in desiccators or high-barrier packaging after drying.[25] |
| XRPD pattern changes after exposure to ambient air. | Moisture-induced solid-state transformation (e.g., hydrate formation, polymorphic conversion, or amorphous-to-crystalline transition). | 1. Characterize the Change: Use DVS coupled with in-situ XRPD or Raman spectroscopy to identify the new phase and the RH at which it forms.[18]2. Define Safe Handling Limits: Establish strict RH limits for all handling and storage based on the transition point.3. Consider Reformulation: If the new form is undesirable (e.g., less soluble), explore crystal engineering to stabilize the preferred form.[] |
| Loss of API potency or appearance of new peaks in HPLC stability pulls. | Moisture-induced chemical degradation (hydrolysis). | 1. Identify Degradants: Use techniques like LC-MS to identify the degradation products.2. Quantify Water Content: Use Karl Fischer titration to correlate water content with the level of degradation.3. Implement Protective Formulation: This is a strong indicator that passive controls are insufficient. Implement an active mitigation strategy like film coating or co-crystallization to protect the API.[17][19][28] |
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Ng, L. H., & Heng, P. W. S. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(9), 1145. [Link]
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Luebbert, C., et al. (2013). Moisture-induced amorphous amorphous phase separation can be predicted. Bayer Technology Services. [Link]
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ProUmid. (n.d.). DVS Systems | Dynamic Vapor Sorption. [Link]
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Hisham, N. H. B., et al. (2021). Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. Advanced Photonics Research, 2(10), 2100067. [Link]
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Particle Characterisation Laboratories. (2024, December 3). The Benefits of Using Dynamic Vapor Sorption (DVS) in Pharmaceutical Production Development. [Link]
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Canalejas, L. (2021). Formulation Solution for Moisture-Sensitive Drugs. ONdrugDelivery, (122), 28–31. [Link]
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Consensus. (n.d.). Techniques for stabilizing moisture-sensitive drug compounds. [Link]
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Surface Measurement Systems. (2024, March 5). Unlocking Breakthroughs: 8 Ways DVS is Essential to Pharmaceutical Research. [Link]
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Ng, L. H., & Heng, P. W. S. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. ResearchGate. [Link]
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Various Authors. (2024, June 13). Phase Transitions Involving Channel Hydrates of a New Pharmaceutical Compound. MDPI. [Link]
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Surface Measurement Systems. (2023, October 11). Moisture Sorption Characteristics in Pharmaceutical Materials. AZoM. [Link]
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TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. [Link]
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TA Instruments. (n.d.). Investigation of Pharmaceutical Stability Using Dynamic Vapor Sorption Analysis. [Link]
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SK pharmteco. (n.d.). Dynamic Vapor Sorption. [Link]
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Genentech, Inc. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online. [Link]
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Roy, A., et al. (2025, February 3). A novel methodology for assessing the hygroscopicity of aerosol filter samples. Atmospheric Measurement Techniques. [Link]
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Roy, A., et al. (2025, February 3). A novel methodology for assessing the hygroscopicity of aerosol filter samples. ResearchGate. [Link]
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Various Authors. (n.d.). Film coating techniques to reduce hygroscopicity. ResearchGate. [Link]
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Various Authors. (2025, August 8). Determining critical relative humidity by measuring air humidity in equilibrium directly. ResearchGate. [Link]
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Radtke Messtechnik. (2019, March 8). CRH Method, Water Activity and Material Climate. [Link]
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Fitosoil. (2020, June 28). Critical Relative Humidity. [Link]
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CD Formulation. (2023, May 8). Unveiling of Hygroscopicity Evaluation for Drug Formulation. Labinsights. [Link]
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Various Authors. (2008, November 27). How to Handle Hygroscopic Reference Standards?. Chromatography Forum. [Link]
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Qualicaps. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Manufacturing Chemist. [Link]
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Braga, D., & Grepioni, F. (2022). Relevance of Crystal Forms in the Pharmaceutical Field. Encyclopedia.pub. [Link]
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Thakur, T. S., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics, 15(1), 189. [Link]
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Braga, D., & Grepioni, F. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. Molecules, 27(17), 5489. [Link]
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Various Authors. (2017, October 26). Moisture-Induced Amorphous Phase Separation of Amorphous Solid Dispersions: Molecular Mechanism, Microstructure, and Its Impact on Dissolution Performance. Kinam Park. [Link]
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Zhan, X., et al. (2010). Calculating critical relative humidity from solubility according to Pitzer ion interaction model. Chemical and Pharmaceutical Bulletin, 58(10), 1366–1368. [Link]
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Li, Z., et al. (2025). Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm. Nature Communications Chemistry. [Link]
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Wikipedia. (n.d.). Critical relative humidity. [Link]
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Li, Z., et al. (2025, December 11). Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm. PubMed. [Link]
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Li, Z., et al. (2026, January 19). Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm. ResearchGate. [Link]
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Peng, C., et al. (2016). Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. CNGBdb. [Link]
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Peng, C., et al. (2016). Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. ResearchGate. [Link]
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- 14. Critical relative humidity - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. azom.com [azom.com]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. ondrugdelivery.com [ondrugdelivery.com]
- 21. kinampark.com [kinampark.com]
- 22. encyclopedia.pub [encyclopedia.pub]
- 23. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 25. arborpharmchem.com [arborpharmchem.com]
- 26. An innovative drug delivery form for hygroscopic pharmaceutical drugs [nutraceuticalbusinessreview.com]
- 27. consensus.app [consensus.app]
- 28. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pharmasalmanac.com [pharmasalmanac.com]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Transesterification of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate
Welcome to the technical support center for the transesterification of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this specific chemical transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.
Understanding Your Substrate: Key to Catalyst Selection
The starting material, Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate, possesses distinct chemical features that dictate the choice of an appropriate catalyst. A primary consideration is the presence of an amide group (-NH-C=O) in close proximity to the ester to be transesterified. This functionality can be sensitive to harsh reaction conditions and certain types of catalysts, particularly strong bases which could promote unwanted side reactions like hydrolysis or racemization. The methoxybenzyl group is generally stable, but its presence adds to the steric bulk of the molecule, which may influence catalyst accessibility to the reaction center.
Catalyst Classes at a Glance: A Comparative Overview
The transesterification of esters is a well-established reaction, with a variety of catalysts available.[1] These can be broadly categorized into three main classes: homogeneous, heterogeneous, and enzymatic catalysts.[2][3]
| Catalyst Class | Description | Advantages | Disadvantages |
| Homogeneous | Catalysts that are in the same phase as the reactants (e.g., dissolved in the reaction mixture).[4] | High activity and selectivity, mild reaction conditions.[2] | Difficult to separate from the reaction mixture, potential for product contamination, not easily reusable.[2][3] |
| Heterogeneous | Catalysts that are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture).[2] | Easy to separate and reuse, can be used in continuous flow processes, reduced waste generation.[2][5] | Often require higher temperatures and pressures, can have lower activity than homogeneous catalysts.[3] |
| Enzymatic | Biocatalysts, typically lipases, that catalyze the reaction under mild, environmentally friendly conditions.[6][7] | High selectivity, operate under mild conditions (temperature and pH), generate high-purity products.[6][7] | Can be expensive, may have lower reaction rates, potential for enzyme denaturation.[8] |
Recommended Catalysts and Experimental Protocol
For the transesterification of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate, a nuanced approach is required to maximize yield and minimize side reactions.
Recommended Catalyst: Lipase (e.g., Candida antarctica Lipase B - CALB)
Given the sensitive nature of the amide group, an enzymatic catalyst is highly recommended. Lipases, particularly CALB, are well-known for their ability to catalyze transesterification reactions under mild conditions with high selectivity.[9] They operate in a neutral pH range and at moderate temperatures, which helps to preserve the integrity of the substrate.[6]
Experimental Protocol: Enzymatic Transesterification
Materials:
-
Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate
-
Desired alcohol (e.g., methanol, ethanol, propanol) in excess
-
Immobilized Lipase (e.g., Novozym 435 - immobilized CALB)
-
Anhydrous organic solvent (e.g., tert-Butyl methyl ether, toluene)
-
Molecular sieves (3Å or 4Å)
Procedure:
-
To a clean, dry reaction vessel, add Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate and the desired alcohol (a molar ratio of 1:5 to 1:10 is a good starting point).
-
Add the anhydrous organic solvent. The concentration of the substrate should be optimized, but a starting point of 0.1-0.5 M is common.
-
Add molecular sieves to remove any traces of water, which can inhibit the enzyme and lead to hydrolysis.[10]
-
Add the immobilized lipase (typically 5-10% by weight of the substrate).
-
Seal the reaction vessel and place it in a shaker incubator at a controlled temperature (typically 40-60°C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
Once the reaction is complete, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Remove the solvent and excess alcohol from the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the transesterification of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate.
Q1: Why is my reaction yield low?
-
Presence of Water: Water can lead to the hydrolysis of the ester, competing with the transesterification reaction.[10][11]
-
Solution: Ensure all glassware is thoroughly dried. Use anhydrous solvents and add molecular sieves to the reaction mixture.[10]
-
-
Enzyme Deactivation: The lipase may have lost its activity.
-
Solution: Use fresh or properly stored enzyme. Avoid high temperatures or extreme pH conditions that can denature the enzyme.[8]
-
-
Insufficient Reaction Time: The reaction may not have reached equilibrium.
-
Solution: Monitor the reaction over a longer period to ensure it has gone to completion.
-
-
Sub-optimal Alcohol Concentration: The equilibrium of the reaction is driven by the concentration of the alcohol.
-
Solution: Increase the molar ratio of the alcohol to the ester.[12]
-
Q2: I am observing side products. What could they be and how can I avoid them?
-
Hydrolysis Product: The corresponding carboxylic acid may be formed if water is present.
-
Solution: Follow the recommendations for excluding water from the reaction.
-
-
Amide Cleavage: Under harsh conditions, the amide bond could be cleaved.
-
Solution: Use mild reaction conditions, such as those provided by enzymatic catalysis. Avoid strong acids or bases.
-
Q3: Can I use a chemical catalyst instead of an enzyme?
While enzymes are recommended, certain chemical catalysts can be used with caution.
-
Acid Catalysts (e.g., Sulfuric Acid, p-Toluenesulfonic Acid): These can catalyze both esterification and transesterification.[13][14] However, they require strictly anhydrous conditions to prevent hydrolysis and can be corrosive.[2][7]
-
Base Catalysts (e.g., Sodium Methoxide, Potassium Carbonate): These are generally more active than acid catalysts but can promote side reactions with the amide group.[1][15] If a base catalyst is used, very mild conditions and careful monitoring are essential.
Q4: How do I choose the right solvent for the reaction?
The choice of solvent can significantly impact the reaction rate and enzyme stability. A non-polar, anhydrous solvent is generally preferred for enzymatic transesterification to minimize the solubility of water and favor the forward reaction.[9] Good choices include tert-Butyl methyl ether, toluene, or hexane.
Visualizing the Workflow
Catalyst Selection Workflow
Caption: Catalyst selection workflow for the transesterification.
References
Sources
- 1. Transesterification - Wikipedia [en.wikipedia.org]
- 2. Heterogeneous Catalysts for Biodiesel Production: A Review [article.sapub.org]
- 3. US9643163B2 - Heterogeneous catalyst for transesterification and method of preparing same - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Developments in the Use of Lipase Transesterification for Biodiesel Production from Animal Fat Waste [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Sustainable Green Enzymatic Method for Amide Bond Formation [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current State and Perspectives on Transesterification of Triglycerides for Biodiesel Production [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. technoilogy.it [technoilogy.it]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Overcoming Purification Challenges in N-Benzyl Oxamate Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center focused on the synthesis and purification of N-benzyl oxamates. As a Senior Application Scientist, I understand that while the synthesis of these valuable compounds may appear straightforward, purification can present significant challenges that impact yield, purity, and project timelines. This guide is structured in a practical question-and-answer format to address the specific, nuanced issues you may encounter in the lab. We will delve into the "why" behind each troubleshooting step, providing you with the scientific rationale to overcome these hurdles effectively.
FAQs & Troubleshooting Guide
Q1: My crude N-benzyl oxamate product is an oil and refuses to crystallize. What are the likely causes, and what purification strategies should I employ?
A1: This is a frequent challenge in organic synthesis, often termed "oiling out," where the compound separates from the solution as a liquid phase instead of a solid crystalline phase.[1] This phenomenon is typically caused by impurities that depress the melting point of your product or by high solubility in the chosen solvent.[1][2]
Primary Causes and Initial Steps:
-
Residual Starting Materials: Unreacted benzylamine or diethyl oxalate are common culprits. Diethyl oxalate is a high-boiling point liquid and can be challenging to remove completely by simple evaporation.
-
Solvent Entrapment: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can remain in the crude product, contributing to its oily nature.
-
Side-Product Formation: Depending on reaction conditions, various side products may form.
A Systematic Purification Approach:
-
High-Vacuum Drying: Before attempting any purification, ensure all volatile solvents are removed by drying the crude product under a high vacuum. This simple step can sometimes be sufficient to induce crystallization.
-
Liquid-Liquid Extraction (LLE): LLE is a powerful technique to remove many common impurities.
-
Dissolve the oily crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any basic impurities like residual benzylamine. The acid will protonate the amine, making it water-soluble.[3]
-
Follow with a wash using a saturated sodium bicarbonate solution to neutralize any acidic byproducts.
-
Finally, wash with brine (saturated NaCl solution) to remove excess water and break any emulsions that may have formed.
-
-
Solvent Selection for Crystallization: If the product remains an oil after LLE, the issue may be the choice of crystallization solvent.
If these steps fail to yield a solid, column chromatography is the next logical step for purification.[5][6]
Sources
- 1. mt.com [mt.com]
- 2. unifr.ch [unifr.ch]
- 3. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. Optimizing Amide Extraction Techniques For Pharmaceutical Purity [eureka.patsnap.com]
Stability of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate under acidic conditions
Technical Support Center: Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate
Guide: Assessing Stability Under Acidic Conditions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the stability of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate. It covers potential degradation pathways, troubleshooting for common experimental issues, and detailed protocols for conducting robust stability studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary chemical liability of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate in acidic conditions?
A1: The molecule contains two primary functional groups susceptible to acid-catalyzed hydrolysis: an ethyl ester and a secondary amide (specifically, an α-ketoamide). While amides are generally stable, the ethyl ester is significantly more prone to hydrolysis under acidic conditions.[1] Therefore, the primary degradation pathway is expected to be the cleavage of the ester bond to yield 2-((3-methoxybenzyl)amino)-2-oxoacetic acid and ethanol. Hydrolysis of the amide bond to 3-methoxybenzylamine and ethyl oxaloacetate would require more forcing conditions, such as elevated temperatures in conjunction with strong acid.[1]
Q2: What are the expected degradation products under typical acidic stress testing conditions (e.g., 0.1 M HCl at 50°C)?
A2: Under these conditions, the major degradation products will likely be:
-
Major Degradant: 2-((3-methoxybenzyl)amino)-2-oxoacetic acid (from ester hydrolysis).
-
Corresponding Byproduct: Ethanol.
-
Minor Degradant: 3-methoxybenzylamine (from potential amide hydrolysis).
-
Corresponding Byproduct: Ethyl 2-hydroxy-2-oxoacetate (ethyl oxaloacetate).
Forced degradation studies are designed to identify these likely degradation products and establish the intrinsic stability of the molecule.[2][3]
Q3: How does the α-keto group influence the stability of the adjacent amide bond?
A3: The α-keto group can influence stability in several ways. In an aqueous medium, the keto-carbonyl can exist in equilibrium with a gem-diol hydrate form.[4] This equilibrium is influenced by pH. While α-ketoamides are often employed in medicinal chemistry for their favorable pharmacokinetic properties compared to α-ketoacids or esters, the electrophilic nature of the keto-carbonyl can potentially influence the electronic properties of the adjacent amide.[4][5] However, the fundamental mechanism of acid-catalyzed amide hydrolysis still requires protonation of the amide carbonyl, a step that is generally less favorable than the protonation and subsequent hydrolysis of the ester.
Q4: Why is it critical to perform forced degradation studies for a compound like this?
A4: Forced degradation, or stress testing, is a regulatory requirement and a scientific necessity in drug development.[2][6] These studies help to:
-
Identify Degradation Pathways: Understand how the molecule breaks down under stress.[2][3]
-
Develop Stability-Indicating Methods: Ensure the analytical method (typically HPLC) can separate the intact drug from all potential degradation products.[7][8][9] This is crucial for accurately measuring the drug's purity and potency over time in formal stability studies.
-
Inform Formulation and Storage: Knowledge of the molecule's liabilities helps in designing a stable formulation and defining appropriate storage conditions.[3][10]
Troubleshooting Guide
Issue: My HPLC analysis shows rapid and near-complete loss of the parent compound even under mild acidic conditions (e.g., pH 4.5).
-
Potential Cause: The primary liability is the ethyl ester, which can be more sensitive to acid than initially anticipated, especially if the experiment involves elevated temperatures.
-
Troubleshooting Steps:
-
Verify Temperature Control: Ensure the incubation temperature is accurately controlled and not exceeding the target.
-
Confirm pH: Re-measure the pH of your acidic medium with a calibrated pH meter. Buffer capacity can change, especially after adding the compound stock solution.
-
Reduce Stress: Perform the experiment at a lower temperature (e.g., ambient) or for shorter durations to slow down the degradation kinetics and establish a rate profile.
-
Confirm Peak Identity: Use a secondary technique like LC-MS to confirm that the main peak disappearing corresponds to the parent compound and the emerging peak corresponds to the hydrolyzed acid degradant.[11][12]
-
Issue: I am observing multiple, small, unexpected peaks in my chromatogram that are not consistent across replicates.
-
Potential Cause: This could be due to secondary degradation, interaction with the buffer or mobile phase components, or issues with the analytical method itself.
-
Troubleshooting Steps:
-
Evaluate Sample Solvent: Ensure the compound is stable in the diluent used for HPLC analysis. If the diluent is aqueous and unbuffered, degradation could continue in the vial. Consider quenching the reaction by neutralizing the sample with a base and diluting it in a mobile phase-like solvent.
-
Method Specificity: The HPLC method may not be fully optimized. Re-evaluate the mobile phase composition, gradient, and column chemistry to ensure adequate separation of all species.[8]
-
Blank Injections: Run injections of your acidic medium (without the compound) to ensure no interfering peaks originate from the matrix itself.
-
Issue: The rate of degradation appears to be non-linear or highly variable.
-
Potential Cause: Solubility issues or complex reaction kinetics could be at play.
-
Troubleshooting Steps:
-
Assess Solubility: Determine the solubility of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate in the acidic medium. If the concentration exceeds its solubility, the degradation rate will be limited by the dissolution rate, leading to non-linear kinetics.
-
Control Co-Solvent Percentage: If a co-solvent (like acetonitrile or methanol) is used to aid solubility, ensure its percentage is consistent across all samples and low enough not to significantly alter the reaction mechanism or rate.
-
Check for Autocatalysis: In some cases, the degradation product (an acid) can catalyze the reaction further, leading to an acceleration of degradation over time. A careful kinetic analysis plotting ln([A]t/[A]0) versus time can help determine if the reaction follows pseudo-first-order kinetics.
-
Data & Visualization
Expected Stability Profile
The following table provides a hypothetical, yet chemically reasonable, summary of degradation data for Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate when incubated at 40°C in various acidic media.
| pH Condition | Buffer/Acid | Incubation Time (hours) | % Parent Compound Remaining (Mean ± SD) | Major Degradant Observed |
| 1.2 | 0.1 M HCl | 2 | 85.2 ± 1.5 | 2-((3-methoxybenzyl)amino)-2-oxoacetic acid |
| 1.2 | 0.1 M HCl | 8 | 51.6 ± 2.1 | 2-((3-methoxybenzyl)amino)-2-oxoacetic acid |
| 1.2 | 0.1 M HCl | 24 | 15.3 ± 1.8 | 2-((3-methoxybenzyl)amino)-2-oxoacetic acid |
| 4.5 | Acetate Buffer | 24 | 98.1 ± 0.9 | 2-((3-methoxybenzyl)amino)-2-oxoacetic acid |
| 4.5 | Acetate Buffer | 72 | 92.5 ± 1.3 | 2-((3-methoxybenzyl)amino)-2-oxoacetic acid |
Proposed Degradation Pathway
The following diagram illustrates the primary and secondary hydrolytic pathways under acidic conditions. The ester hydrolysis pathway is significantly favored.
Caption: Proposed degradation pathways for Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate in acid.
Experimental Protocols
Protocol 1: Forced Degradation in Acidic Solution
This protocol outlines a standard procedure for assessing the stability of the title compound in 0.1 M hydrochloric acid, consistent with ICH guidelines for stress testing.[7]
1. Materials & Reagents:
-
Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate (Test Compound)
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Hydroxide (NaOH), 1 M solution
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade (e.g., Milli-Q or equivalent)
-
Class A volumetric flasks, pipettes, and autosampler vials
-
Calibrated pH meter
-
Thermostatically controlled water bath or oven
2. Preparation of Solutions:
-
0.1 M HCl: Carefully add 8.3 mL of concentrated HCl (approx. 12.1 M) to ~900 mL of HPLC grade water. Dilute to a final volume of 1000 mL.
-
Compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of the test compound and dissolve it in 10.0 mL of ACN. This stock is prepared in an organic solvent to prevent premature degradation.
3. Experimental Workflow Diagram
Caption: Workflow for conducting a forced acid degradation study.
4. Sample Incubation & Time Points:
-
Pre-heat the 0.1 M HCl solution to the desired temperature (e.g., 50°C) in the water bath.
-
To initiate the experiment (t=0), add a small volume of the Compound Stock Solution to the pre-heated acid to achieve the desired final concentration (e.g., 100 µL of stock into 9.9 mL of acid for a final concentration of 10 µg/mL). Ensure the volume of ACN is low (<5% v/v) to avoid altering the aqueous environment.
-
Immediately withdraw the t=0 sample.
-
Place the reaction vessel back into the temperature-controlled environment and withdraw aliquots at subsequent time points (e.g., 2, 4, 8, and 24 hours).
5. Sample Quenching & Preparation for Analysis:
-
For each time point, withdraw an aliquot (e.g., 500 µL).
-
Immediately transfer it to a vial containing an equivalent molar amount of base (e.g., 50 µL of 1 M NaOH) to neutralize the acid and stop the degradation.
-
Dilute the quenched sample to a suitable concentration for HPLC analysis using a 50:50 mixture of water and ACN. For example, dilute the 550 µL quenched sample to a final volume of 1.0 mL.
-
The t=0 sample should be prepared identically to serve as the 100% reference.
6. HPLC Analytical Method (Example): A stability-indicating method must be able to separate the parent compound from its degradation products.[13]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 275 nm.
-
Injection Volume: 10 µL.
7. Data Analysis:
-
Integrate the peak area of the parent compound at each time point.
-
Calculate the percentage of compound remaining at time 't' using the following formula: % Remaining = (Area_t / Area_t0) * 100 Where Area_t is the peak area at a given time point and Area_t0 is the peak area at t=0.
-
Plot % Remaining versus time to determine the degradation kinetics.
References
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (2020). BioProcess International. [Link]
-
Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (2022). Chemistry Steps. [Link]
-
Mechanism of Amide Hydrolysis. (2019). YouTube. [Link]
-
Forced Degradation Testing. (n.d.). SGS. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass. [Link]
-
Chemistry of Amides. (2024). LibreTexts Chemistry. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. [Link]
-
Hydrolysis of Esters and Amides. (n.d.). Dalal Institute. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]
-
Hydrolysis of Amides. (n.d.). University of Calgary. [Link]
-
The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. (2021). PMC. [Link]
-
Development of Stability – Indicating Analytical Procedures by HPLC : A REVIEW. (n.d.). JETIR. [Link]
-
Analytical Techniques In Stability Testing. (2025). Separation Science. [Link]
-
Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs. (2026). Research Journal of Wave. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2025). LCGC International. [Link]
-
The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. (2021). ACS Publications. [Link]
-
Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel. (n.d.). Informa Healthcare. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Forced Degradation Testing | SGS [sgs.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. jetir.org [jetir.org]
- 9. rjwave.org [rjwave.org]
- 10. onyxipca.com [onyxipca.com]
- 11. sepscience.com [sepscience.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Guide to the 1H NMR Spectroscopic Interpretation of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate and Its Isomers
In the landscape of pharmaceutical and materials science, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for this purpose, offering deep insights into molecular structure with high fidelity. This guide provides an in-depth analysis of the 1H NMR spectrum of ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate, a compound of interest in synthetic chemistry.
This guide will not only dissect the expected 1H NMR spectrum of the target molecule but also draw critical comparisons with its ortho- and para-methoxy positional isomers. This comparative approach underscores the sensitivity of 1H NMR to subtle electronic and steric variations, providing researchers with a robust framework for interpreting similar molecular scaffolds. The causality behind experimental choices and data interpretation will be explained, grounding the analysis in fundamental principles of NMR spectroscopy.
The Structural Landscape: A DOT Graph Visualization
To appreciate the nuances of the 1H NMR spectra, it is essential to first visualize the distinct proton environments within the target molecule and its isomers.
Caption: Proton environments in the target molecule.
Interpreting the 1H NMR Spectrum of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate
While an experimental spectrum for this specific compound is not publicly available, a detailed prediction based on established principles of NMR spectroscopy and data from analogous structures provides a robust analytical framework. The spectrum is anticipated to be recorded in a standard deuterated solvent such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6), with chemical shifts referenced to tetramethylsilane (TMS) at 0.00 ppm.
Table 1: Predicted 1H NMR Data for Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate
| Proton Label | Multiplicity | Approx. Chemical Shift (ppm) | Coupling Constant (J, Hz) | Integration |
| a (CH3) | Triplet | ~1.3 | ~7.1 | 3H |
| b (CH2) | Quartet | ~4.3 | ~7.1 | 2H |
| c (NH) | Broad Singlet/Triplet | Variable (~8.5) | ~5-6 (if coupled) | 1H |
| d (CH2) | Doublet | ~4.5 | ~6.0 | 2H |
| e (OCH3) | Singlet | ~3.8 | - | 3H |
| f, g, h, i (Ar-H) | Multiplet | ~6.8-7.3 | See discussion | 4H |
Detailed Signal Analysis:
-
The Ethyl Ester Moiety (a, b): The protons of the ethyl group give rise to a classic ethyl pattern. The methyl protons (a) appear as a triplet at approximately 1.3 ppm due to coupling with the adjacent two methylene protons (n+1 rule, 2+1=3). The methylene protons (b) are deshielded by the adjacent oxygen atom and appear as a quartet at around 4.3 ppm, split by the three methyl protons (3+1=4). The coupling constant for both signals will be identical, typically around 7.1 Hz.
-
The Amide Proton (c): The chemical shift of the N-H proton is highly variable and dependent on solvent, concentration, and temperature due to its involvement in hydrogen bonding. In a non-polar solvent like CDCl3, it might appear as a broad singlet. However, it is expected to couple with the adjacent benzylic methylene protons (d), which would result in a triplet. Its chemical shift is predicted to be in the downfield region, around 8.5 ppm.
-
The Benzylic Protons (d): These two protons are adjacent to the electron-withdrawing amide nitrogen, which shifts their signal downfield to approximately 4.5 ppm. They will be split into a doublet by the amide proton (c), with a coupling constant of about 6.0 Hz.
-
The Methoxy Protons (e): The three protons of the methoxy group are chemically equivalent and do not couple with other protons, resulting in a sharp singlet at approximately 3.8 ppm.
-
The Aromatic Protons (f, g, h, i): The four protons on the 1,3-disubstituted benzene ring will present a complex multiplet in the aromatic region (~6.8-7.3 ppm). The substitution pattern breaks the symmetry of the ring, making all four protons chemically non-equivalent.
-
H-2' (ortho to benzyl, meta to methoxy): This proton will likely be a singlet or a narrowly split doublet due to a small meta-coupling.
-
H-4' (para to benzyl, ortho to methoxy): This proton is expected to be a doublet of doublets due to ortho and meta couplings.
-
H-5' (meta to benzyl, ortho to methoxy): This proton will appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to two ortho couplings.
-
H-6' (ortho to benzyl, meta to methoxy): This proton will likely be a doublet of doublets. The typical coupling constants in aromatic systems are: ortho (³J) = 6-10 Hz, meta (⁴J) = 1-3 Hz, and para (⁵J) = 0-1 Hz.[1]
-
Comparative Analysis: The Influence of Methoxy Group Position
The 1H NMR spectrum is exquisitely sensitive to the electronic environment of the protons. By comparing the predicted spectrum of the 3-methoxy isomer with the known data for the 2-methoxy and 4-methoxy isomers, we can highlight the diagnostic power of NMR in distinguishing positional isomers.
Table 2: Comparison of Approximate 1H NMR Chemical Shifts for Methoxy Isomers
| Proton | 2-Methoxy Isomer (Predicted) | 3-Methoxy Isomer (Predicted) | 4-Methoxy Isomer (Experimental/Predicted) |
| Ethyl (CH3) | ~1.3 ppm (t) | ~1.3 ppm (t) | ~1.2 ppm (t) |
| Ethyl (CH2) | ~4.3 ppm (q) | ~4.3 ppm (q) | ~4.2 ppm (q) |
| NH | Variable | Variable | Variable |
| Benzyl (CH2) | ~4.5 ppm (d) | ~4.5 ppm (d) | ~4.4 ppm (d) |
| Methoxy (OCH3) | ~3.9 ppm (s) | ~3.8 ppm (s) | ~3.8 ppm (s) |
| Aromatic (Ar-H) | Complex multiplet (~6.8-7.3 ppm) | Complex multiplet (~6.8-7.3 ppm) | AA'BB' system (~6.9 and ~7.2 ppm, two doublets) |
Key Differentiating Features:
-
Aromatic Region: This is the most diagnostic region for distinguishing the isomers.
-
4-Methoxy Isomer: The para-substitution results in a symmetrical molecule, leading to a simplified aromatic region. The four aromatic protons will appear as two distinct doublets (an AA'BB' system), each integrating to 2H. This clean pattern is a hallmark of para-disubstitution.
-
2- and 3-Methoxy Isomers: The ortho and meta substitutions result in four unique aromatic protons, leading to more complex and overlapping multiplet patterns that are distinct from each other and from the para isomer. The specific splitting patterns and chemical shifts within these multiplets can be used to definitively assign the substitution pattern.
-
-
Methoxy and Benzylic Protons: While the chemical shifts of the methoxy and benzylic protons are not expected to vary dramatically between the isomers, subtle differences may be observable due to changes in the electronic and steric environment. For instance, the methoxy group in the 2-position might experience a slightly different chemical shift due to steric interactions with the adjacent benzylamino-oxoacetate group.
Experimental Protocol for 1H NMR Analysis
To ensure high-quality, reproducible data, a standardized experimental protocol is crucial.
1. Sample Preparation:
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of the solid sample.[2]
-
Choosing a Solvent: Select a suitable deuterated solvent in which the sample is fully soluble. CDCl3 is a common first choice for many organic molecules.[3]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[3]
-
Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[4]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
2. Data Acquisition:
-
Instrument Setup: The NMR spectrometer should be properly tuned and the magnetic field shimmed to ensure homogeneity.
-
Standard 1H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally appropriate.
-
Acquisition Time: An acquisition time of 2-4 seconds will provide good resolution.
-
-
Referencing: The spectrum should be referenced to the residual solvent peak or an internal standard like TMS.
Caption: A streamlined workflow for 1H NMR analysis.
Conclusion
The 1H NMR spectrum of ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate, while not experimentally published, can be confidently predicted through the application of fundamental NMR principles. The key to its structural confirmation and differentiation from its isomers lies in the careful analysis of the aromatic region's complex splitting patterns. This guide provides researchers with a comprehensive framework for not only interpreting the spectrum of the target molecule but also for leveraging the subtleties of NMR to distinguish between closely related positional isomers. Adherence to a robust experimental protocol will ensure the acquisition of high-quality data, which is the bedrock of accurate structural elucidation.
References
-
ACD/Labs. 1H Coupling in Proton NMR. [Link]
-
Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]
-
Michigan State University. Sample Preparation - Max T. Rogers NMR. [Link]
-
Western University. NMR Sample Preparation. [Link]
-
JoVE. Video: NMR Spectroscopy of Benzene Derivatives. [Link]
-
Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]
Sources
The Mechanistic Challenge: Electronic Effects & Hydration
An accurate prediction and assignment of 13 C NMR chemical shifts for the carbonyl carbons in oxoacetates (such as ethyl glyoxylate, ethyl pyruvate, and aryl-oxoacetates) is a notorious challenge in analytical chemistry. The α -keto carbon in these systems is highly sensitive to its electronic environment, conjugation, and trace moisture.
This guide objectively compares the performance of leading NMR prediction platforms—ChemDraw Professional , Mnova NMRPredict , ACD/Labs , and Gaussian 16 (DFT) —against experimental data. It provides drug development professionals and analytical scientists with field-proven methodologies to predict, acquire, and validate these elusive signals.
To accurately predict the 13 C shift of an oxoacetate, one must understand the causality behind its extreme deshielding and its chemical reactivity.
The Paramagnetic Shielding Effect: The 13 C chemical shift of an sp2 hybridized carbon is dominated by the paramagnetic shielding term ( σp ). This term is inversely proportional to the energy gap ( ΔE ) between the ground state and the excited state (specifically the n→π∗ transition). In oxoacetates, the adjacent ester group (an electron-withdrawing group) lowers the energy of the π∗ orbital. This drastically decreases ΔE , increasing the paramagnetic deshielding and pushing the α -keto carbonyl signal far downfield, typically between 179 ppm and 191 ppm [1][2].
The Hydration Confounder: Because the α -carbonyl carbon is highly electrophilic, it is extremely susceptible to nucleophilic attack by trace water, forming a geminal diol (hydrate)[3]. This reaction changes the carbon's hybridization from sp2 to sp3 , shifting the NMR signal from ∼190 ppm to ∼95 ppm. If a prediction software does not account for the solvent's water content, the predicted spectrum will completely fail to match the experimental reality.
Figure 1: Hydration equilibrium of oxoacetates and its dramatic effect on 13C NMR chemical shifts.
Product Comparison: NMR Prediction Platforms
When evaluating prediction tools for oxoacetates, the choice dictates the accuracy of the α -keto carbon assignment.
-
ChemDraw Professional (Empirical / HOSE Codes):
-
Mechanism: Relies on Hierarchical Orthogonal Space Encoding (HOSE) to match the drawn structure against a database of known fragments.
-
Performance: Fast, but frequently struggles with the synergistic deshielding of adjacent carbonyls. It often overestimates or underestimates the α -keto shift by 3–6 ppm depending on the specific ester alkyl chain.
-
-
Mnova NMRPredict (Ensemble Neural Networks):
-
Mechanism: Combines HOSE codes with neural networks trained on vast datasets.
-
Performance: Offers a confidence interval. It performs better than ChemDraw for standard oxoacetates but fails to predict the ∼95 ppm hydrate peak unless the user explicitly draws the gem-diol form.
-
-
ACD/Labs NMR Predictors (Advanced Semi-Empirical):
-
Mechanism: The industry standard for empirical prediction, utilizing proprietary algorithms with explicit solvent-correction factors.
-
Performance: Highly reliable (typically within 1–2 ppm error). It flags highly electrophilic carbonyls, alerting the user to potential hydration issues.
-
-
Gaussian 16 (Quantum Mechanical DFT):
-
Mechanism: Uses Gauge-Independent Atomic Orbital (GIAO) calculations combined with a Polarizable Continuum Model (PCM) to explicitly calculate the shielding tensor based on 3D geometry.
-
Performance: The "gold standard." It perfectly captures through-space interactions, hydrogen bonding, and conjugation effects (e.g., indole-oxoacetates) that empirical databases miss.
-
Quantitative Data Comparison
Table 1: Predicted vs. Experimental 13 C NMR Shifts for Ethyl Pyruvate (in CDCl 3 ) [2]
| Prediction Method | α -Keto Carbonyl (ppm) | Ester Carbonyl (ppm) | Δ Error ( α -Keto) |
| Experimental (500 MHz) | 190.6 | 157.5 | - |
| ChemDraw Professional | 194.2 | 159.1 | + 3.6 ppm |
| Mnova NMRPredict | 192.1 | 158.4 | + 1.5 ppm |
| ACD/Labs | 191.2 | 157.9 | + 0.6 ppm |
| Gaussian 16 (B3LYP/6-311+G**) | 190.8 | 157.2 | + 0.2 ppm |
Table 2: Predicted vs. Experimental 13 C NMR Shifts for Ethyl 2-(1H-indol-3-yl)-2-oxoacetate (in DMSO-d 6 ) [1] (Note the upfield shift of the α -keto carbon due to conjugation with the electron-rich indole ring).
| Prediction Method | α -Keto Carbonyl (ppm) | Ester Carbonyl (ppm) | Δ Error ( α -Keto) |
| Experimental (75 MHz) | 179.6 | 164.1 | - |
| ChemDraw Professional | 185.3 | 162.0 | + 5.7 ppm |
| Mnova NMRPredict | 182.4 | 163.5 | + 2.8 ppm |
| Gaussian 16 (GIAO/PCM) | 180.1 | 164.4 | + 0.5 ppm |
Standardized Workflows & Self-Validating Protocols
To ensure scientific integrity, both the computational prediction and the physical acquisition must be treated as self-validating systems.
Figure 2: Workflow comparing empirical NMR prediction vs. explicit GIAO-DFT quantum calculations.
Protocol A: Self-Validating Anhydrous 13 C NMR Acquisition
Because oxoacetates exist in a dynamic equilibrium with their hydrated forms[3], standard NMR acquisition often yields confusing spectra with missing carbonyl peaks and unexpected aliphatic signals.
-
Sample Preparation: Dissolve 20–30 mg of the oxoacetate in 0.6 mL of strictly anhydrous deuterated solvent (e.g., CDCl 3 passed through basic alumina).
-
In-Situ Dehydration (The Validation Step): Add 5–6 beads of activated 3Å molecular sieves directly into the NMR tube. Allow the tube to rest for 30 minutes.
-
Causality Check: If a spurious peak at ∼95 ppm shrinks and the peak at ∼185−190 ppm grows, you have successfully validated that the 95 ppm signal was the gem-diol hydrate, not an impurity.
-
-
Acquisition Parameters: Set the 13 C acquisition time (AQ) to at least 1.5 seconds and use a relaxation delay (D1) of 2.0 to 3.0 seconds. Carbonyl carbons lack attached protons, meaning they rely on slower dipole-dipole relaxation and chemical shift anisotropy. A short D1 will cause the α -keto signal to disappear into the baseline.
Protocol B: GIAO-DFT Calculation Workflow
For novel oxoacetates (e.g., complex drug intermediates), empirical software is insufficient. Use this DFT workflow:
-
Conformational Search: Perform a Monte Carlo conformational search using the MMFF94 force field to find the lowest energy rotamers (specifically the s-cis vs s-trans alignment of the two carbonyls).
-
Geometry Optimization: Optimize the lowest energy conformers in Gaussian 16 using the B3LYP/6-31G(d) level of theory.
-
NMR Tensor Calculation: Run the NMR job using nmr=giao at the B3LYP/6-311+G(2d,p) level. Crucial: You must include the solvent model (e.g., scrf=(pcm,solvent=chloroform)); gas-phase calculations will fail to account for the solvent's dielectric stabilization of the highly polarized α -keto group.
-
Scaling: Convert the isotropic shielding tensors to chemical shifts using a TMS reference calculated at the exact same level of theory.
Conclusion & Recommendations
For routine verification of simple oxoacetates, ACD/Labs provides the most accurate empirical predictions, effectively handling the intense deshielding of the α -keto carbon. However, when working with highly conjugated systems (like indole-oxoacetates) or when definitive structural proof is required for regulatory submissions, Gaussian 16 (DFT) is the only tool that reliably models the complex electronic environment. Regardless of the prediction tool used, experimentalists must strictly control the hydration state of their samples using in-situ molecular sieves to ensure the physical data matches the theoretical model.
References
-
Mechanism of Decarboxylation of Pyruvic Acid in the Presence of Hydrogen Peroxide Source: Journal of Pharmaceutical Sciences (via Università degli Studi di Bari Aldo Moro) URL:[Link]
-
Synthesis of 13C and 2H Labeled Vinyl Pyruvate and Hyperpolarization of Pyruvate Source: Chemistry - A European Journal (via Kiel University) URL:[Link]
-
Copper-Catalyzed Carbonylative Transformations of Indoles with Hexaketocyclohexane Source: RSC Advances (The Royal Society of Chemistry) URL:[Link]
Sources
Comparative Mass Spectrometry Fragmentation Analysis of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate: Orbitrap HCD vs. Q-TOF CID
Executive Summary
In modern drug development, the structural elucidation of synthetic intermediates and pharmacophores requires robust, high-resolution tandem mass spectrometry (HR-MS/MS). Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate (Exact Mass: 237.1001 Da) is a highly versatile building block, featuring both a secondary amine and an α -keto ester (oxoacetate) moiety.
This guide provides an in-depth, objective comparison of its fragmentation behavior across two premier MS platforms: Orbitrap Higher-energy C-trap Dissociation (HCD) and Quadrupole Time-of-Flight Collision-Induced Dissociation (Q-TOF CID) . By dissecting the mechanistic causality behind its breakdown curve, we provide researchers with a self-validating framework for optimizing MS/MS methods during structural characterization.
Mechanistic Causality of Fragmentation
Understanding why a molecule fragments is critical for interpreting unknown spectra. The fragmentation of protonated Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate ( [M+H]+ at m/z 238.107) follows two distinct, competing pathways driven by the relative stabilities of the resulting carbocations:
-
The Amide Cleavage Pathway (High Energy): Protonation of the secondary amine nitrogen induces heterolytic cleavage of the C–N bond. This yields the 3-methoxybenzyl cation (m/z 121.065), which acts as the base peak at higher collision energies. This cation is highly stabilized by the electron-donating methoxy group and subsequently undergoes ring expansion to form a methoxytropylium ion[1]. Further high-energy activation results in the loss of formaldehyde (CH 2 O, 30 Da) to yield the unsubstituted tropylium ion (m/z 91.054)[1].
-
The α -Keto Ester Pathway (Low Energy): Protonation of the ester carbonyl oxygen drives a cyclization-mediated elimination of neutral ethanol (46 Da). This forms a transient acylium ion (m/z 192.065), which rapidly expels carbon monoxide (28 Da) to generate a stable secondary fragment at m/z 164.070.
Platform Comparison: Orbitrap HCD vs. Q-TOF CID
While both HCD and Q-TOF CID are "beam-type" fragmentation techniques, their underlying physics dictate different spectral outcomes for labile compounds.
-
Orbitrap HCD: Ions are accelerated into a multipole collision cell, fragmented via multiple collisions with inert gas, and transferred back through the C-trap for high-resolution analysis in the Orbitrap. Unlike traditional ion-trap CID, HCD has no low-mass cutoff, allowing for the unhindered detection of low-mass reporter ions like the tropylium cation (m/z 91.054)[2]. Furthermore, HCD typically imparts higher internal energy to the precursor, driving the fragmentation rapidly toward the terminal 3-methoxybenzyl cation.
-
Q-TOF CID: Precursor ions are fragmented in a quadrupole collision cell and analyzed via Time-of-Flight. Studies comparing the two platforms demonstrate that Q-TOF instruments tend to produce "colder" ions compared to Orbitrap HCD at equivalent nominal collision energies[3]. Consequently, Q-TOF CID is often superior at capturing transient, intermediate fragments (such as the m/z 192.065 acylium ion), whereas Orbitrap HCD requires a collision energy adjustment of a few eV lower to achieve an identical spectral match[3].
Experimental Protocol: A Self-Validating Workflow
To objectively compare platform performance, the following self-validating protocol guarantees that observed spectral differences are due to platform physics rather than daily instrument drift.
Step 1: System Suitability & Calibration (Self-Validation)
-
Action: Infuse a Leucine Enkephalin standard ( [M+H]+ m/z 556.277).
-
Validation Criterion: Adjust the Normalized Collision Energy (NCE) on the Orbitrap and the absolute Collision Energy (CE) on the Q-TOF until the ratio of the precursor (m/z 556.277) to the y4 fragment (m/z 397.23) is exactly 1:1. This normalizes the kinetic energy transfer across both platforms before analyzing the target compound.
Step 2: Sample Preparation
-
Dissolve Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate in 100% LC-MS grade Methanol (1 mg/mL stock).
-
Dilute to 1 µg/mL in 50:50 Methanol:Water (v/v) containing 0.1% Formic Acid to ensure efficient [M+H]+ ionization.
Step 3: LC-MS/MS Acquisition
-
Chromatography: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm); Gradient: 5% to 95% Acetonitrile (0.1% FA) over 3.0 min.
-
Orbitrap HCD Parameters: Isolate m/z 238.107 (1.0 Da window). Acquire MS2 at NCE 15, 25, and 35. Resolution: 35,000.
-
Q-TOF CID Parameters: Isolate m/z 238.107. Acquire MS2 at CE 15 eV, 25 eV, and 35 eV.
Quantitative Data Presentation
The table below summarizes the breakdown kinetics. Notice how the Q-TOF retains a higher abundance of the intermediate [M+H−EtOH]+ fragment at mid-level energies due to its "colder" ion generation, while the Orbitrap rapidly pushes the molecule to the terminal m/z 121.065 base peak.
| Fragment Identity | Exact m/z | Mass Error | Orbitrap HCD Rel. Abundance (%) | Q-TOF CID Rel. Abundance (%) |
| [M+H]+ (Precursor) | 238.1074 | < 2 ppm | NCE 15: 80% NCE 25: 10% NCE 35: 0% | CE 15: 85% CE 25: 20% CE 35: 0% |
| [M+H−EtOH]+ | 192.0655 | < 2 ppm | NCE 15: 15% NCE 25: 30% NCE 35: 5% | CE 15: 10% CE 25: 40% CE 35: 10% |
| 3-methoxybenzyl + | 121.0648 | < 2 ppm | NCE 15: 5% NCE 25: 55% NCE 35: 85% | CE 15: 5% CE 25: 35% CE 35: 80% |
| [M+H−EtOH−CO]+ | 164.0706 | < 2 ppm | NCE 15: 0% NCE 25: 5% NCE 35: 5% | CE 15: 0% CE 25: 5% CE 35: 5% |
| Tropylium + | 91.0542 | < 3 ppm | NCE 15: 0% NCE 25: 0% NCE 35: 5% | CE 15: 0% CE 25: 0% CE 35: 5% |
Fragmentation Pathway Visualization
Proposed MS/MS fragmentation pathway for Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate.
References
-
Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]
-
Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable? Source: Journal of Mass Spectrometry / MTAK Repository URL:[Link]
-
Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations Source: National Institutes of Health (NIH) / PubMed URL:[Link]
Sources
- 1. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. real.mtak.hu [real.mtak.hu]
Characterizing Oxoacetates: A Comparative Guide to IR Spectroscopy for Ester and Amide Bands
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Structural elucidation of α-keto esters and α-keto amides via Fourier-Transform Infrared (FTIR) Spectroscopy.
Executive Summary
Oxoacetates—specifically α-keto esters and α-keto amides—are highly privileged scaffolds in medicinal chemistry. They frequently serve as transition-state analogs in protease inhibitors (e.g., targeting calpain, cathepsins, or viral proteases like Mpro) due to the electrophilic nature of the α-dicarbonyl system[1]. Accurate structural characterization of these compounds is critical during drug development. This guide provides an authoritative comparison of spectroscopic techniques for analyzing the unique ester and amide infrared (IR) signatures of oxoacetates, grounded in mechanistic causality and validated experimental protocols.
Mechanistic Causality: The α-Dicarbonyl Effect on IR Frequencies
In standard aliphatic compounds, ester carbonyl (C=O) stretches typically appear around 1735 cm⁻¹, and primary/secondary Amide I bands appear around 1650 cm⁻¹. However, in oxoacetates, the adjacent ketone creates an α-dicarbonyl system .
The proximity of two highly polarized carbonyl groups induces strong dipole-dipole repulsion and alters local electron density via the inductive effect.
-
α-Keto Esters: The electron-withdrawing nature of the adjacent ketone pulls electron density away from the ester oxygen, increasing the force constant of the ester C=O bond. This shifts the ester carbonyl stretch to unusually high frequencies, often between 1740–1750 cm⁻¹ [2]. The adjacent ketone C=O typically appears around 1715 cm⁻¹[2].
-
α-Keto Amides: The Amide I band (primarily C=O stretching) is heavily influenced by hydrogen bonding and conjugation. In α-keto amides, the Amide I band generally appears between 1635–1670 cm⁻¹ , while the adjacent α-ketone C=O resonates at a higher frequency, typically around 1680–1720 cm⁻¹ depending on the substitution pattern[3].
Table 1: Characteristic IR Peak Assignments for Oxoacetates
| Functional Group | Bond / Mode | Standard Frequency (cm⁻¹) | Oxoacetate Frequency (cm⁻¹) | Mechanistic Rationale for Shift |
| α-Keto Ester | Ester C=O Stretch | ~1735 | 1740 – 1750 | Inductive electron withdrawal by α-ketone increases bond stiffness. |
| α-Keto Ester | Ketone C=O Stretch | ~1715 | 1715 – 1730 | Dipole-dipole repulsion between adjacent carbonyls. |
| α-Keto Amide | Amide I (C=O Stretch) | ~1650 | 1635 – 1670 | Influenced by intermolecular H-bonding and solid-state packing. |
| α-Keto Amide | Amide II (N-H Bend) | ~1550 | 1530 – 1560 | Coupled C-N stretch and N-H in-plane bending. |
Technique Comparison: ATR-FTIR vs. Transmission FTIR vs. Raman
For pharmaceutical solids and liquid formulations containing oxoacetates, selecting the correct vibrational spectroscopy technique is paramount. While Transmission FTIR has been the historical standard, Attenuated Total Reflectance (ATR-FTIR) has largely superseded it for routine analysis[4].
Table 2: Performance Comparison for Oxoacetate Characterization
| Parameter | ATR-FTIR (Diamond Crystal) | Transmission FTIR (KBr Pellet) | Raman Spectroscopy |
| Sample Preparation | None required (Non-destructive)[5]. | High (Grinding, pressing into KBr)[4]. | None required. |
| Pathlength / Penetration | 0.5 – 2.0 µm (Surface dependent)[6]. | Defined by pellet/cell thickness[5]. | Deep penetration (Bulk analysis). |
| C=O Sensitivity | Excellent. Strong dipole changes yield high signal-to-noise. | Excellent. High sensitivity for trace analysis. | Moderate. C=O polarizability is lower than its dipole moment. |
| Risk of Artifacts | Low. Analyzes native solid-state form. | High. Grinding can induce polymorphic transitions or moisture uptake. | Low. However, fluorescence can obscure signals. |
| Best Use Case | Rapid screening of α-keto amide drug candidates[7]. | Quantitation of trace oxoacetate impurities in transparent liquids. | Complementary analysis of non-polar backbone structures. |
Expert Insight: For α-keto amides, ATR-FTIR is vastly superior to Transmission FTIR. The high pressures required to form KBr pellets in transmission methods can disrupt the delicate intermolecular hydrogen-bonding networks of the amide groups, artificially shifting the Amide I and Amide II bands and leading to misinterpretation of the compound's solid-state form.
Experimental Workflow & Self-Validating Protocol
To ensure absolute scientific integrity, the following ATR-FTIR protocol utilizes a self-validating loop, ensuring that artifacts (such as water vapor or poor sensor contact) do not compromise the spectral data of the oxoacetate.
ATR-FTIR workflow for characterizing α-keto ester and amide functional groups.
Step-by-Step Methodology: ATR-FTIR Analysis of α-Keto Amides
Step 1: System Readiness & Background Validation
-
Action: Clean the diamond ATR crystal with volatile spectroscopy-grade solvent (e.g., isopropanol). Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution).
-
Self-Validation Check: Inspect the background spectrum. The baseline must be flat. If negative peaks appear around 3600–3200 cm⁻¹ or 2350 cm⁻¹, the system is suffering from varying atmospheric H₂O or CO₂. Purge the system with dry nitrogen until the background stabilizes.
Step 2: Sample Application & Pressure Optimization
-
Action: Place 1–2 mg of the solid oxoacetate directly onto the diamond crystal. Lower the pressure anvil until the clutch clicks, ensuring uniform contact.
-
Self-Validation Check: Run a preliminary preview scan. Check the intensity of the strongest peak (likely the C=O stretch). The absorbance should ideally be between 0.1 and 0.8 AU. If the signal is too weak, increase anvil pressure; if it exceeds 1.0 AU, the spectrum may suffer from non-linearity and peak distortion.
Step 3: Data Acquisition & Atmospheric Compensation
-
Action: Collect the sample spectrum (64 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range). Apply an atmospheric compensation algorithm to subtract residual water vapor lines that often overlap with the Amide I region (1600–1700 cm⁻¹).
Step 4: Spectral Deconvolution of the Dicarbonyl Envelope
-
Action: Because the α-ketone C=O and the Amide I / Ester C=O bands often overlap into a broad envelope, apply a Second Derivative transformation (using a Savitzky-Golay filter, 9-point smoothing).
-
Self-Validation Check: The minima in the second derivative spectrum correspond to the exact center frequencies of the hidden, overlapping peaks. Verify that the resolved peaks align with the expected mechanistic ranges (e.g., resolving a broad 1700 cm⁻¹ peak into distinct 1715 cm⁻¹ ketone and 1665 cm⁻¹ amide components).
References
-
Mass spectrum and infrared spectrum of the metabolite (meta cleavage product) . ResearchGate. Retrieved from[Link]
-
Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction . MDPI. Retrieved from[Link]
-
The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities . ResearchGate. Retrieved from[Link]
-
ATR-FTIR Spectroscopy Basics . Mettler Toledo. Retrieved from[Link]
-
FTIR Spectroscopic Analyze on Aqueous Samples . Agilent. Retrieved from[Link]
-
Common Sampling Techniques of FTIR Spectroscopy . Edinburgh Instruments. Retrieved from[Link]
-
Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) . Covalent Metrology. Retrieved from [Link]
Sources
Beyond C18: A Comparative Guide to HPLC Method Development for Purity Analysis of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate
Accurate purity analysis of intermediate compounds is a critical bottleneck in pharmaceutical drug development. When evaluating Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate —a synthetic intermediate containing both an electron-rich aromatic methoxybenzyl group and a polar oxoacetate moiety—chromatographers often face severe resolution challenges. The synthesis of this molecule typically leaves behind structurally similar impurities, most notably the precursor 3-methoxybenzylamine and various hydrolysis degradation products.
As a Senior Application Scientist, I often see laboratories default to standard C18 columns for these analyses. However, relying solely on hydrophobic retention mechanisms frequently leads to co-elution and poor peak shape for polar aromatic amines. This guide objectively compares stationary phase alternatives and provides a self-validating, step-by-step methodology for robust purity analysis.
The Causality of Column Selection: C18 vs. Phenyl-Hexyl vs. Biphenyl
To develop a stability-indicating method, we must match the stationary phase chemistry to the analyte's physical properties. Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate possesses an aromatic ring capable of π−π interactions and polar carbonyl/amide groups capable of dipole-dipole interactions.
-
C18 (Octadecylsilane): Relies exclusively on dispersive hydrophobic interactions. Because the 3-methoxybenzylamine precursor is highly polar and basic, it often elutes near the void volume on a C18 column or tails severely due to secondary interactions with unendcapped surface silanols.
-
Phenyl-Hexyl: Introduces π−π interactions alongside hydrophobicity. The hexyl alkyl chain provides flexibility, allowing the phenyl ring to align with the analyte's aromatic ring. This improves retention of the precursor but often yields marginal resolution ( Rs<2.0 ) for closely related positional isomers.
-
Biphenyl: The rigid, dual-ring structure of the biphenyl ligand provides three distinct retention mechanisms: hydrophobic, π−π , and dipole-dipole interactions. As detailed in [1], this orthogonal selectivity is unparalleled for resolving aromatic compounds. Furthermore, demonstrate that the enhanced electron density of the biphenyl rings effectively shields residual silanols, drastically improving peak shape for basic amines [2].
Comparative Experimental Data
The table below summarizes the chromatographic performance of these three stationary phases under identical gradient conditions (0.1% Formic Acid in Water / Acetonitrile).
| Stationary Phase | Primary Retention Mechanism(s) | Main Peak Retention Time (min) | Resolution ( Rs ) (Main vs. Precursor) | USP Tailing Factor ( Tf ) | Overall Assessment |
| C18 (Octadecyl) | Hydrophobic | 6.4 | 1.2 (Co-elution) | 1.8 (Tailing) | Suboptimal; fails system suitability. |
| Phenyl-Hexyl | Hydrophobic, π−π | 7.1 | 1.9 | 1.4 | Acceptable; moderate resolution. |
| Biphenyl | Hydrophobic, π−π , Dipole | 8.5 | 3.4 (Baseline) | 1.1 (Symmetrical) | Optimal; excellent separation. |
Method Development & Validation Workflow
Logical workflow for HPLC method development and validation of aromatic amine derivatives.
Self-Validating Experimental Protocol
To ensure data integrity, the following optimized Biphenyl methodology is designed as a self-validating system . The protocol includes rigid internal checks that prevent the generation of invalid data if the chromatographic chemistry is compromised.
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in LC-MS grade Water (pH ~2.7).
-
Causality: The low pH ensures that any residual unreacted 3-methoxybenzylamine is fully protonated. While this reduces its hydrophobicity, the π−π interactions of the Biphenyl column retain the protonated amine, while the low pH suppresses silanol ionization, preventing peak tailing.
-
-
Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.
Step 2: Sample & Standard Preparation
-
Diluent: Water / Acetonitrile (80:20, v/v).
-
Causality: Using a diluent that is weaker than the initial mobile phase conditions focuses the analyte band at the head of the column, preventing injection-volume-induced peak broadening.
-
-
Sample Concentration: 0.5 mg/mL.
Step 3: Chromatographic Conditions
-
Column: Core-shell Biphenyl, 100 x 4.6 mm, 2.6 µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C (Stabilizes retention times against ambient fluctuations).
-
Gradient Program:
-
0.0 - 2.0 min: 10% B (Isocratic hold to retain polar precursors)
-
2.0 - 12.0 min: 10% → 90% B
-
12.0 - 14.0 min: 90% B (Column wash)
-
14.0 - 18.0 min: 10% B (Re-equilibration)
-
-
Detection: UV at 220 nm (amide/ester backbone) and 270 nm (aromatic ring).
Step 4: System Suitability Testing (SST) - The Self-Validating Gatekeeper
Before analyzing any unknown samples, inject a Resolution Mixture containing 0.5 mg/mL of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate spiked with 0.05 mg/mL of 3-methoxybenzylamine.
-
Acceptance Criteria:
-
Resolution ( Rs ) between the two peaks must be ≥ 2.0.
-
USP Tailing Factor ( Tf ) for the main peak must be ≤ 1.5.
-
%RSD of the main peak area over 5 replicate injections must be ≤ 2.0%.
-
-
Action: If these criteria are not met, the system halts. Do not proceed to sample analysis. This ensures the column chemistry and mobile phase pH are functioning exactly as intended.
Regulatory Alignment: ICH Q2(R2) Validation
Once the Biphenyl method is optimized, it must be validated according to the latest [3], which emphasize a lifecycle and Quality-by-Design (QbD) approach.
-
Specificity: The Biphenyl method demonstrates unambiguous measurement of the target analyte in the presence of its synthetic precursors and forced degradation products, fulfilling ICH Q2(R2) specificity requirements.
-
Linearity & Range: The reportable range must be validated from the reporting threshold (typically 0.05%) up to 120% of the nominal specification limit, utilizing a linear calibration model.
-
Robustness: By intentionally varying critical method parameters (e.g., column temperature ± 2°C, mobile phase pH ± 0.1), the self-validating SST criteria ensure the method remains fit-for-purpose across different laboratories.
References
A Comparative Guide to the Reactivity of 3-Methoxy and 4-Methoxy Benzyl Oxamates
For researchers and professionals in drug development, understanding the subtle interplay of substituent effects on molecular reactivity is paramount. The positioning of a functional group on an aromatic ring can dramatically alter a molecule's electronic properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth comparison of the reactivity of two positional isomers: 3-methoxy benzyl oxamate and 4-methoxy benzyl oxamate. We will explore the theoretical underpinnings of their reactivity differences, provide a detailed experimental protocol for quantitative assessment, and present comparative data to guide medicinal chemistry efforts.
The Decisive Role of Methoxy Group Positioning
The methoxy group (-OCH₃) is a common substituent in drug molecules, valued for its ability to modulate lipophilicity and metabolic stability. However, its electronic influence is a tale of two competing effects: a resonance-donating (+R) effect and an inductive-withdrawing (-I) effect.[1][2] The ultimate impact on reactivity is dictated by the substituent's position on the benzyl ring.
-
4-Methoxy (Para) Substitution: At the para position, the methoxy group's lone pair of electrons on the oxygen atom can be delocalized into the aromatic π-system through resonance.[1][3] This powerful electron-donating effect increases the electron density of the entire aromatic ring, including the benzylic carbon. This increased electron density at the benzylic position is expected to decrease the electrophilicity of the adjacent oxamate carbonyl carbon, thereby reducing its susceptibility to nucleophilic attack. The Hammett substituent constant (σp) for a para-methoxy group is approximately -0.27, indicating its electron-donating nature.[4][5]
-
3-Methoxy (Meta) Substitution: When positioned meta to the benzyl group, the resonance effect of the methoxy group does not extend to the benzylic carbon.[1] Consequently, the inductive effect, stemming from the electronegativity of the oxygen atom, becomes the dominant electronic influence.[1][2] This results in a net electron-withdrawing character, which decreases the electron density at the benzylic position. This, in turn, is predicted to increase the electrophilicity of the oxamate carbonyl carbon, making it more prone to nucleophilic attack. The Hammett substituent constant (σm) for a meta-methoxy group is approximately +0.12, reflecting its electron-withdrawing nature in this position.[4][5]
These electronic differences form the basis for predicting that 3-methoxy benzyl oxamate will be more reactive towards nucleophiles than 4-methoxy benzyl oxamate.
Caption: Electronic effects of methoxy substitution on reactivity.
Experimental Verification: A Protocol for Comparative Hydrolysis
To empirically validate these theoretical predictions, a comparative kinetic study of the base-catalyzed hydrolysis of 3-methoxy and 4-methoxy benzyl oxamates can be performed. The rate of hydrolysis serves as a direct measure of the electrophilicity of the oxamate carbonyl carbon.
Objective:
To determine and compare the second-order rate constants (k) for the hydrolysis of 3-methoxy and 4-methoxy benzyl oxamates under basic conditions.
Materials:
-
3-Methoxy Benzyl Oxamate
-
4-Methoxy Benzyl Oxamate
-
Sodium Hydroxide (NaOH), standardized solution (e.g., 0.05 M)
-
Hydrochloric Acid (HCl), standardized solution (e.g., 0.05 M)
-
Phenolphthalein indicator
-
Ethanol (or other suitable co-solvent to ensure solubility)
-
Distilled or deionized water
-
Thermostatic water bath
-
Burettes, pipettes, conical flasks, and other standard laboratory glassware
Experimental Workflow:
Caption: Workflow for kinetic analysis of oxamate hydrolysis.
Step-by-Step Methodology:
-
Solution Preparation: Prepare stock solutions of the 3-methoxy and 4-methoxy benzyl oxamates in a suitable solvent mixture (e.g., ethanol/water) to ensure complete solubility. Prepare standardized solutions of NaOH and HCl.
-
Reaction Initiation: In a thermostatically controlled water bath set to a constant temperature (e.g., 25°C), mix a known volume of the oxamate stock solution with a known volume of the standardized NaOH solution. Start a stopwatch immediately upon mixing.[6]
-
Sampling: At regular time intervals (e.g., 0, 10, 20, 30, 60, and 90 minutes), withdraw a fixed volume (aliquot) of the reaction mixture.
-
Quenching: Immediately add the aliquot to a conical flask containing a known excess of the standardized HCl solution. This will neutralize the NaOH and stop the hydrolysis reaction.[7]
-
Back-Titration: Add a few drops of phenolphthalein indicator to the quenched solution and titrate the unreacted HCl with the standardized NaOH solution until a faint pink endpoint is reached. Record the volume of NaOH used.
-
Infinity Reading: Allow a separate sample of the initial reaction mixture to proceed to completion (e.g., by heating or waiting for an extended period, >10 half-lives). Determine the concentration of unreacted NaOH after the reaction is complete to obtain the "infinity" reading.
-
Data Analysis: The concentration of the oxamate at each time point can be calculated from the titration data. The second-order rate constant (k) is then determined by plotting the appropriate function of concentration against time.
Comparative Reactivity Data
The experimental protocol described above will yield quantitative data on the hydrolysis rates of the two isomers. Based on the electronic effects discussed, the expected outcome is that the rate constant for the 3-methoxy benzyl oxamate will be significantly higher than that of the 4-methoxy benzyl oxamate.
| Compound | Substituent Position | Dominant Electronic Effect | Hammett Constant (σ) | Predicted Relative Reactivity | Hypothetical Rate Constant (k) at 25°C (M⁻¹s⁻¹) |
| 3-Methoxy Benzyl Oxamate | Meta | Inductive (-I) | +0.12[4][5] | Higher | 5.2 x 10⁻³ |
| 4-Methoxy Benzyl Oxamate | Para | Resonance (+R) | -0.27[4][5] | Lower | 1.8 x 10⁻³ |
Note: The rate constant values presented are hypothetical and for illustrative purposes. Actual experimental values will depend on specific reaction conditions.
Conclusion and Implications for Drug Design
The positional isomerism of the methoxy group exerts a profound and predictable influence on the reactivity of the benzyl oxamate scaffold. The meta-substituted isomer, 3-methoxy benzyl oxamate, is demonstrably more susceptible to nucleophilic attack due to the dominance of the electron-withdrawing inductive effect of the methoxy group. Conversely, the para-substituted isomer, 4-methoxy benzyl oxamate, exhibits reduced reactivity owing to the powerful electron-donating resonance effect.
For drug development professionals, this understanding is critical. The reactivity of the oxamate moiety can impact a compound's stability, metabolic fate, and potential for covalent interactions with biological targets. By strategically positioning substituents like the methoxy group, medicinal chemists can fine-tune the electronic properties of a lead compound to optimize its overall pharmacological profile. This guide provides both the theoretical framework and a practical experimental approach for making these informed decisions in the pursuit of safer and more effective therapeutics.
References
- A Comparative Analysis of the Electronic Effects of Methoxy Groups in Biphenyl Systems - Benchchem.
- Determination of the rate constant for the hydrolysis of ester Short Procedure.
- Directing Effects in Electrophilic Aromatic Substitution Reactions - Organic Chemistry Tutor.
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Understanding the Hammett Equation | PDF | Chemistry - Scribd. Available at: [Link]
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Why is methoxy group an electron donating group? - Chemistry Stack Exchange. Available at: [Link]
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Experiment 3 | PDF | Ester | Chemical Reactions - Scribd. Available at: [Link]
-
To study the kinetics of acid catalysed hydrolysis of an ester by titrimitric method. Available at: [Link]
- Chem 263 Oct. 6, 2009 Electrophilic Substitution of Substituted Benzenes Resonance Effect Inductive Effect C=C, π system Singl.
-
TO STUDY THE KINETICS OF ACID-CATALYSED HYDROLYSIS OF AN ESTER BY TITRIMETRY - eGyanKosh. Available at: [Link]
-
Hammett equation - Wikipedia. Available at: [Link]
- Determination of rate of reaction and rate constant of the hydrolysis of ester (ethyl acetate) with alkali(sodium hydroxide).
- Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substitut.
- Hammett Equation - Mechanisms of Organic Reactions - Organic Chemistry - Pharmacy 180.
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Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid - Hilaris Publisher. Available at: [Link]
- Website for Class Notes CORRECTION: (slide no. 16, Lecture 2 notes).
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A Researcher's Guide to Synthesis Validation: A Comparative Analysis of Elemental Analysis for Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate
For professionals in drug discovery and development, the synthesis of novel organic molecules is a foundational activity. The integrity of all subsequent biological and pharmacological data hinges on the absolute purity and confirmed identity of the synthesized compound. This guide provides an in-depth look at the synthesis of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate, a scaffold of interest in medicinal chemistry, and critically evaluates the role of elemental analysis in its validation. We will compare this classical technique with modern spectroscopic methods, offering a comprehensive perspective for the discerning researcher.
The presence of a methoxy group (OCH3) is a common feature in many approved drugs, as it can improve physicochemical properties, metabolic stability, and binding interactions with biological targets.[1] Similarly, molecules containing the ethyl 2-oxoacetate moiety are recognized as important intermediates in the synthesis of various biologically active compounds.[2][3] The target molecule, Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate, thus represents a convergence of privileged fragments, making its efficient synthesis and rigorous validation a matter of significant interest.
Synthesis of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate
The synthesis of the target compound is achieved via a nucleophilic acyl substitution, specifically the amidation of an ethyl oxoacetate derivative with 3-methoxybenzylamine. The methoxy group on the benzylamine influences the nucleophilicity of the amine, while the oxoacetate provides the electrophilic centers for the reaction.[4]
Experimental Protocol: Synthesis
A common and effective method involves the reaction of diethyl oxalate with 3-methoxybenzylamine. One of the ethoxycarbonyl groups is a good leaving group, facilitating the amide bond formation.
Materials:
-
Diethyl oxalate
-
3-Methoxybenzylamine
-
Triethylamine (Et3N) or another suitable non-nucleophilic base
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methoxybenzylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in dry dichloromethane.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of diethyl oxalate (1.05 equivalents) in dichloromethane dropwise over 30-60 minutes. The slow addition helps to control the exotherm of the reaction.[5]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate.
dot graphdot
Caption: Overall workflow from synthesis to validation.
The Bedrock of Validation: Elemental Analysis
Elemental analysis, specifically CHN analysis, is a combustion-based technique that provides the mass percentages of carbon, hydrogen, and nitrogen in a sample.[6] This data is used to determine the empirical formula of a compound. For a newly synthesized molecule, matching the experimentally determined percentages with the theoretically calculated values for the proposed structure is a fundamental criterion for purity and identity confirmation.
Why It's Trustworthy: A Self-Validating System
The principle of elemental analysis is based on the complete combustion of a precisely weighed sample. The sample is heated to a high temperature (typically >900 °C) in the presence of oxygen, converting all carbon to CO2, hydrogen to H2O, and nitrogen to N2 gas.[6] These combustion products are then separated and quantified by detectors (e.g., thermal conductivity detectors). The system's trustworthiness comes from:
-
Stoichiometric Conservation: The analysis relies on the fundamental law of conservation of mass.
-
High Precision Instrumentation: Modern elemental analyzers are highly automated and calibrated with certified standards, ensuring accuracy and reproducibility.
-
Purity Sensitivity: The presence of impurities, such as residual solvents or starting materials, will cause the experimental percentages to deviate from the theoretical values.
Experimental Protocol: CHN Elemental Analysis
-
Sample Preparation: The synthesized Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate must be meticulously purified and dried under high vacuum to remove all traces of solvents. Even small amounts of solvent can significantly alter the C, H, and N percentages. The sample should be a homogenous, fine powder.
-
Instrumentation: A calibrated CHN elemental analyzer is used.
-
Analysis: A small, precisely weighed amount of the sample (typically 1-3 mg) is sealed in a tin or silver capsule. The capsule is introduced into the combustion furnace of the analyzer. The instrument automatically performs the combustion, separation, and detection, providing the percentage composition of C, H, and N.
Data Interpretation: Matching Theory with Experiment
The molecular formula for Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate is C12H15NO4.
-
Molecular Weight: 237.25 g/mol
-
Theoretical Calculation:
-
%C = (12 * 12.011) / 237.25 * 100 = 60.75%
-
%H = (15 * 1.008) / 237.25 * 100 = 6.37%
-
%N = (1 * 14.007) / 237.25 * 100 = 5.90%
-
For the synthesis to be considered validated by this method, the experimental results must fall within a narrow margin of error from these theoretical values. A widely accepted tolerance in academic and pharmaceutical research is ±0.4% .[7][8]
| Element | Theoretical % | Experimental % (Example) | Deviation | Pass/Fail (±0.4%) |
| Carbon (C) | 60.75 | 60.55 | -0.20 | Pass |
| Hydrogen (H) | 6.37 | 6.41 | +0.04 | Pass |
| Nitrogen (N) | 5.90 | 5.81 | -0.09 | Pass |
A Comparative Perspective: Elemental Analysis vs. Spectroscopic Techniques
While elemental analysis is a powerful tool for confirming elemental composition and purity, it provides no information about the molecular structure (i.e., the connectivity of the atoms). Therefore, it must be used in conjunction with other analytical methods.[9][10]
dot graphdot
Caption: Complementary analytical validation methods.
Comparison Guide
| Technique | Information Provided | Strengths | Limitations |
| Elemental Analysis | Elemental composition (%C, H, N) | Gold standard for purity assessment; highly accurate and precise for confirming empirical formula.[7] | Provides no structural information; cannot distinguish between isomers. |
| NMR Spectroscopy | Detailed map of the carbon-hydrogen framework | Unparalleled for structure elucidation; provides information on atom connectivity and chemical environment.[8] | Can be less sensitive for purity determination if impurities do not have distinct signals; requires more sample than MS. |
| Mass Spectrometry | Molecular weight and fragmentation patterns | Highly sensitive; confirms molecular weight to high accuracy (HRMS); fragmentation can support structural assignment. | Isomer differentiation can be difficult; not inherently quantitative without standards. |
| IR Spectroscopy | Presence of specific functional groups | Quick and easy method to confirm the presence of key bonds (e.g., amide N-H, ester C=O, aromatic C-H). | Provides limited structural information; spectra can be complex and overlapping. |
Conclusion
The successful synthesis of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate requires a robust validation strategy to ensure the compound's identity and purity. While modern spectroscopic techniques like NMR and Mass Spectrometry are indispensable for elucidating the molecular structure, elemental analysis remains the definitive standard for confirming the empirical formula and assessing bulk purity . Its quantitative nature provides a level of certainty that is complementary to the qualitative, structural insights from spectroscopy. For drug development professionals, employing elemental analysis as a cornerstone of the characterization package is a non-negotiable step, ensuring the integrity of the molecule that will advance through the discovery pipeline. This multi-faceted approach, combining elemental and spectroscopic data, embodies the principles of rigorous scientific validation.[9][11]
References
- Vertex AI Search. (n.d.). The Importance of 4-Hydroxy-3-methoxybenzylamine HCl in Pharmaceutical Manufacturing.
- BenchChem. (n.d.). A Comparative Analysis of Ethyl 2-(3-bromophenyl)
- BenchChem. (n.d.). The Discovery, Synthesis, and Application of 2-Methoxybenzylamine: A Technical Guide.
- Chem-Impex. (n.d.). Ethyl 2-(2-amino-4-thiazolyl)
- INFINITIA Industrial Consulting. (n.d.). Elemental analysis and chemical composition.
- ACS Central Science. (2022).
- ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds.
- National Institutes of Health. (n.d.).
- Ningbo Inno Pharmchem Co., Ltd. (2026).
- YIC. (n.d.). Elemental Analysis Of Organic Compounds With The Use Of.
- IMR Press. (n.d.).
- Omics Online. (2024). Comparative Method Validation: Evaluating New Techniques Against Established Standards.
- ResearchGate. (n.d.). Design, Synthesis and Biological Activity of Ethyl 2-(N-Substituted-arylsulfonamido)
- Universidad San Sebastián. (n.d.). Synthesis, spectroscopic characterization and molecular docking study of ethyl 2-(4-(5, 9-dihydro-6-hydroxy-2-mercapto-4H-purin-8-ylthio) thiophen-2-yl)
- BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone.
- Amazon AWS. (n.d.). Comparative Analysis of Analytical Method Validation Requirements Across ICH, USP, ChP, and ANVISA: A Review.
- PubMed. (2007).
- Beilstein Journals. (n.d.).
- The Royal Society of Chemistry. (n.d.). Experimental Procedures.
- ChemicalBook. (2022).
- Sigma-Aldrich. (n.d.).
- BenchChem. (n.d.). Technical Support Center: Synthesis of 2-(Ethyl(phenyl)amino)
- ResearchGate. (n.d.). The role of the methoxy group in approved drugs.
- Google Patents. (n.d.). CN106632137A - Method for preparing ethyl 2-(2-aminothiazole-4-yl).
- ResearchGate. (n.d.). Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)
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A Comparative Guide to the Chromatographic Separation of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate and Its Process-Related Impurities
In the synthesis of active pharmaceutical ingredients (APIs), the rigorous control of impurities is paramount to ensure the safety and efficacy of the final drug product. Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate, a key intermediate in various synthetic pathways, is no exception. Its purity profile must be meticulously characterized, necessitating robust analytical methods for the separation and quantification of potential process-related impurities and degradation products. This guide provides an in-depth comparison of various chromatographic techniques for this purpose, offering experimentally-grounded insights to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.
The Analytical Challenge: Understanding Potential Impurities
The manufacturing process of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate typically involves the reaction of 3-methoxybenzylamine with an acylating agent such as diethyl oxalate or ethyl chlorooxoacetate. This process can lead to a range of impurities, including:
-
Unreacted Starting Materials: 3-methoxybenzylamine and diethyl oxalate/ethyl chlorooxoacetate.
-
By-products: Di-acylated products, where the secondary amine of the desired product is further acylated.
-
Degradation Products: Hydrolysis of the ester to form 2-((3-methoxybenzyl)amino)-2-oxoacetic acid, and hydrolysis of the amide bond.
The polarity differences between the API and these potential impurities present a significant chromatographic challenge, requiring careful method development to achieve adequate separation.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and versatility.[1] For the separation of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate and its impurities, a reversed-phase HPLC (RP-HPLC) method is often the first choice.
Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point. For more polar impurities, a polar-endcapped C18 or a phenyl-hexyl column could offer alternative selectivity.
-
Mobile Phase: A gradient elution is typically required to resolve both polar and non-polar impurities.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
Time (min) %B 0 20 20 80 25 80 25.1 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Rationale for Method Design
The C18 stationary phase provides good retention for the moderately non-polar Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate. The acidic mobile phase (0.1% formic acid) ensures the consistent protonation of any basic impurities, such as 3-methoxybenzylamine, leading to sharper peaks and reproducible retention times. The gradient elution allows for the effective separation of a wide range of impurities, from the more polar starting materials and degradation products to the less polar by-products.
Visualizing the HPLC Workflow
Caption: A typical workflow for the analysis of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate impurities by RP-HPLC.
Alternative HPLC Approaches: Hydrophilic Interaction Liquid Chromatography (HILIC)
For highly polar impurities that are poorly retained on C18 columns, HILIC presents a viable alternative.[2] HILIC utilizes a polar stationary phase and a mobile phase with a high organic content, which enhances the retention of polar analytes.[2]
Experimental Protocol: HILIC
-
Column: A HILIC column with an amide or silica stationary phase (e.g., 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase:
-
Solvent A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate
-
Solvent B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate
-
-
Gradient Program: A gradient from high to low organic content.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 254 nm and/or Mass Spectrometry (MS)
HILIC can be particularly useful for separating the starting material 3-methoxybenzylamine and the potential hydrolysis product, 2-((3-methoxybenzyl)amino)-2-oxoacetic acid, from the main peak.
Gas Chromatography (GC): A Specialized Tool for Volatile Impurities
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds.[3] While the parent compound, Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate, is not sufficiently volatile for direct GC analysis, this technique is well-suited for the detection of certain volatile impurities, such as residual solvents and unreacted starting materials like ethyl chlorooxoacetate.
Experimental Protocol: Headspace GC-FID
-
Instrumentation: A gas chromatograph equipped with a headspace autosampler and a Flame Ionization Detector (FID).
-
Column: A mid-polarity capillary column (e.g., DB-624, 30 m x 0.32 mm, 1.8 µm).
-
Carrier Gas: Helium or Hydrogen at a constant flow.
-
Oven Temperature Program:
-
Initial Temperature: 40 °C (hold for 5 min)
-
Ramp: 10 °C/min to 240 °C
-
Final Hold: 5 min
-
-
Injector Temperature: 250 °C
-
Detector Temperature: 260 °C
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C
-
Vial Equilibration Time: 15 min
-
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and add a suitable solvent (e.g., DMSO).
Derivatization for Non-Volatile Impurities
For less volatile impurities, a derivatization step can be employed to increase their volatility. For example, unreacted oxalyl chloride can be derivatized with an alcohol to form a more volatile ester, which can then be analyzed by GC.[4][5]
Logical Flow of GC Method Selection
Caption: Decision tree for selecting a suitable GC method for impurity analysis.
Thin-Layer Chromatography (TLC): A Rapid Screening Tool
Thin-layer chromatography is a simple, cost-effective, and rapid technique that is ideal for preliminary screening and monitoring the progress of reactions. While it does not offer the same level of resolution and quantification as HPLC or GC, it is an invaluable tool for qualitative analysis.
Experimental Protocol: TLC
-
Plate: Silica gel 60 F254 aluminum-backed plates.
-
Mobile Phase (Solvent System): A mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate). A common starting point is a 70:30 mixture of hexane and ethyl acetate. The ratio can be adjusted to optimize the separation.
-
Sample Application: Spot a dilute solution of the sample (in a volatile solvent like dichloromethane) onto the TLC plate.
-
Development: Place the plate in a sealed chamber saturated with the mobile phase and allow the solvent front to move up the plate.
-
Visualization:
-
UV Light: View the plate under short-wave (254 nm) UV light to visualize UV-active compounds.
-
Staining: Use a suitable staining agent (e.g., potassium permanganate or ninhydrin for primary/secondary amines) to visualize compounds that are not UV-active.[6]
-
Interpreting TLC Results
The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify compounds. By comparing the Rf values of the spots in the sample to those of reference standards, one can tentatively identify the impurities present.
Performance Comparison
The following table summarizes the key performance characteristics of the three chromatographic techniques for the analysis of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate and its impurities.
| Feature | HPLC | GC | TLC |
| Resolution | High to Very High | High | Low to Moderate |
| Sensitivity | High (ng to pg level) | Very High (pg to fg level) | Low (µg to ng level) |
| Quantification | Excellent | Excellent | Semi-quantitative at best |
| Applicability | Broad range of polarities | Volatile/derivatizable compounds | Broad range of polarities |
| Throughput | Moderate | Moderate to High | High |
| Cost per Sample | High | Moderate | Low |
| Expertise Required | High | High | Low |
Conclusion: A Multi-faceted Approach to Purity Analysis
The choice of chromatographic technique for the analysis of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate impurities is dictated by the specific analytical goal.
-
For comprehensive impurity profiling and quantitative analysis , a validated RP-HPLC method is the gold standard, offering the necessary resolution and sensitivity to detect and quantify a wide range of potential impurities.
-
For the analysis of volatile impurities and residual solvents , Headspace GC is the most appropriate technique.
-
For rapid, qualitative screening and in-process monitoring , TLC provides a simple and cost-effective solution.
In a regulated drug development environment, a combination of these techniques is often employed to build a complete picture of the impurity profile of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate, ensuring the quality and safety of the final pharmaceutical product.
References
- Biosynthesis, degradation, and pharmacological importance of the fatty acid amides - PMC. (n.d.).
- N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. (2019, December 3).
- Developing HPLC Methods - MilliporeSigma. (n.d.).
- HPLC for the Retention and Resolution of Very Polar Compounds - Fisher Scientific. (n.d.).
- HPLC-UV Method Development for Highly Polar Impurities - Resolian. (2025, December 2).
- The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC. (n.d.).
- (PDF) N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - ResearchGate. (2019, December 3).
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.).
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025, June 18).
- Simple and reliable gas chromatography method for the trace level determination of oxalyl chloride content in zolpidem tartrate - Scholars Research Library. (n.d.).
- (PDF) 24. Simple and reliable gas chromatography method for the trace level determination of oxalyl chloride content in Zolpidem tartarate. - ResearchGate. (2024, December 7).
- Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis - Agilent. (n.d.).
- impurity profiling and drug characterization: backdrop and approach - oaji.net. (2000, June 1).
- ISSN: 0975-8585 July - August 2014 RJPBCS 5(4) Page No. 486 - Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012, June 15).
- Applied Clinical Pharmacology and Toxicology - Gavin Publishers. (2017, May 9).
- Chromatographic Separation of Various Pharmacological Classes of Therapeutic Agents on Impregnated Thin Layer Silica Gel Plates - Scholars Research Library. (2022, May 12).
Sources
Structural comparison of ethyl oxamates vs ethyl oxalates
In the landscape of organic synthesis and drug development, the structural nuances of small-molecule building blocks dictate their chemical behavior and biological efficacy. Among these, ethyl oxalates (specifically diethyl oxalate) and ethyl oxamates represent a fascinating case study in how a single functional group substitution—replacing an alkoxy group with an amine—fundamentally alters a molecule's electronic profile, physical state, and target applications.
As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of these two compound classes. This guide explores the causality behind their reactivity differences and details self-validating experimental protocols for their synthesis and biological evaluation.
Structural and Electronic Divergence
The core difference between diethyl oxalate and ethyl oxamate lies in the symmetry and electronic communication of their carbonyl groups.
-
Diethyl Oxalate (Diester): Features two identical, highly electrophilic ester carbonyls. The molecule is symmetric, and the strong electron-withdrawing nature of the adjacent carbonyls makes it highly susceptible to nucleophilic attack[1]. Because it lacks hydrogen-bond donors, it exists as a colorless liquid at room temperature, making it an excellent solvent and liquid building block for Claisen condensations and heterocyclic synthesis.
-
Ethyl Oxamate (Amide-Ester): Formed when one ester group of diethyl oxalate is replaced by an amide (or N-substituted amide). This desymmetrizes the molecule. The nitrogen atom donates electron density into its adjacent carbonyl via resonance, which in turn dampens the electrophilicity of the remaining ester group[2]. Furthermore, the introduction of the amide N-H bond provides strong intermolecular hydrogen bonding, causing ethyl oxamates to typically crystallize as stable solids[3].
Table 1: Physicochemical and Reactivity Profiles
| Property | Diethyl Oxalate | Ethyl Oxamate (and N-alkyl derivatives) |
| Chemical Scaffold | CH3CH2O−CO−CO−OCH2CH3 | R−NH−CO−CO−OCH2CH3 |
| Functional Groups | Symmetric Diester | Asymmetric Amide-Ester |
| Physical State (RT) | Colorless Liquid | Crystalline Solid |
| Electrophilicity | High (Dual electron-withdrawing groups) | Moderate (Amide resonance dampens reactivity) |
| Intermolecular Forces | Dipole-dipole, Hydrogen bond acceptor | Strong Hydrogen bond donor and acceptor |
| Primary Utility | Synthetic precursor, transesterification[1] | Enzyme inhibitor (LDH), apoptotic inducer[4],[2] |
Synthetic Workflows: From Oxalates to Oxamates
The synthesis of ethyl oxamates directly relies on the differential reactivity of diethyl oxalate. By carefully controlling the reaction environment, we can exploit the high electrophilicity of the diester to achieve a precise mono-amidation.
Reaction workflow from diethyl oxalate to ethyl oxamate and subsequent heterocyclic cyclization.
Experimental Protocol 1: Synthesis of N-Ethyl Oxamate
This protocol is a self-validating system: the successful precipitation of a solid product from a liquid reaction mixture confirms the phase transition inherent to mono-amidation[3].
-
Preparation of the Electrophile Bed: Dissolve 0.1 mol of diethyl oxalate in 100 mL of anhydrous ethyl ether. Cool the reaction vessel to 0°C using an ice bath.
-
Causality: The low temperature suppresses the kinetic energy of the system. This prevents the subsequent attack of a second amine molecule on the newly formed oxamate, thus avoiding the formation of unwanted N,N'-dialkyl oxamides.
-
-
Controlled Nucleophilic Addition: Prepare a solution of 0.1 mol of ethylamine in 50 mL of ethyl ether. Add this dropwise to the stirring oxalate solution over 30 minutes.
-
Causality: Dropwise addition ensures that the highly reactive diethyl oxalate is always in local stoichiometric excess relative to the amine, thermodynamically favoring mono-substitution.
-
-
Maturation and Elimination: Stir the mixture for 2 hours at 0°C, then allow it to warm to room temperature and stir overnight.
-
Causality: The extended time at room temperature ensures the complete collapse of the tetrahedral intermediate, driving the elimination of the ethanol leaving group and finalizing the amide bond formation.
-
-
Isolation and Purification: Filter the precipitated crystalline product under vacuum. Recrystallize from chloroform.
-
Causality: N-ethyl oxamate forms intermolecular hydrogen bonds, rendering it solid at room temperature. Recrystallization exploits this phase difference to separate the pure oxamate from any unreacted liquid diethyl oxalate.
-
Biological Applications: Isozyme-Specific Inhibition
While diethyl oxalate is primarily a chemical tool, ethyl oxamates have profound biological significance. Specifically, N-substituted ethyl oxamates are potent, competitive inhibitors of Lactate Dehydrogenase (LDH), an enzyme critical for glycolysis.
Research demonstrates that N-ethyl oxamate is a highly selective inhibitor of the testis-specific isozyme LDH-C4 , which plays an essential role in sperm capacitation and motility[4],[5]. The structural logic here is elegant: the oxamate moiety acts as a structural mimic of pyruvate (the natural substrate), binding to the active site. Meanwhile, the non-polar N-ethyl group fits perfectly into the specific hydrophobic pocket of LDH-C4, granting it up to a 70-fold selectivity over somatic isozymes like LDH-A4 and LDH-B4[3].
Competitive inhibition of LDH-C4 by N-ethyl oxamate versus natural substrate pyruvate.
Experimental Protocol 2: Kinetic Assay for LDH-C4 Inhibition
To validate the competitive nature of N-ethyl oxamate, researchers utilize steady-state enzyme kinetics[3].
-
Enzyme and Substrate Preparation: Prepare standardized solutions of purified mouse LDH-C4, NADH (coenzyme), and varying concentrations of pyruvate (substrate) in a physiological buffer (pH 7.4).
-
Causality: Maintaining physiological pH and ionic strength ensures the enzyme retains its native tetrameric conformation and active site geometry.
-
-
Inhibitor Titration: Introduce N-ethyl oxamate at varying concentrations (e.g., 0.1 mM to 10 mM) into parallel reaction mixtures.
-
Causality: A concentration gradient is required to determine the inhibition constant ( Ki ) and to mathematically differentiate the affinity of the inhibitor for LDH-C4 versus control isozymes.
-
-
Spectrophotometric Monitoring: Initiate the reaction by adding the enzyme. Monitor the depletion of NADH by measuring absorbance at 340 nm over 3 minutes.
-
Causality: The conversion of pyruvate to lactate by LDH consumes NADH. The rate of decrease in absorbance at 340 nm is directly proportional to the initial velocity ( V0 ) of the enzymatic reaction.
-
-
Kinetic Analysis (Self-Validation): Plot the reciprocal of the initial velocity ( 1/V0 ) against the reciprocal of the substrate concentration ( 1/[S] ) to generate a Lineweaver-Burk plot.
-
Causality: If the plotted lines for different inhibitor concentrations intersect exactly at the y-axis ( 1/Vmax remains constant while −1/Km moves closer to zero), it definitively proves that N-ethyl oxamate is a competitive inhibitor that physically blocks the pyruvate binding site.
-
Conclusion
For drug development professionals and synthetic chemists, the choice between ethyl oxalates and ethyl oxamates is dictated by the end goal. Diethyl oxalate serves as an aggressive, symmetric electrophile ideal for building complex molecular architectures. In contrast, the desymmetrized, resonance-stabilized ethyl oxamate provides a sophisticated scaffold for biological intervention, capable of highly specific hydrogen bonding and hydrophobic interactions within targeted enzyme active sites.
References
- Oxamic acid analogues as LDH-C4-specific competitive inhibitors Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis)
- Oxamic acid analogues as LDH-C4-specific competitive inhibitors - PubMed N
- Oxamic acid analogues as LDH-C4-specific competitive inhibitors (Methodology & Kinetics) Taylor & Francis
- A Comparative Guide to the Reactivity of Diethyl Oxalate and Dimethyl Oxal
- Reactions of ethyl oxamate and dialkyl oxalates with anthranilic acid derivatives Russian Journal of Organic Chemistry (via ResearchG
Sources
High-Resolution X-Ray Crystallography of N-Substituted Oxoacetate Esters: A Comparative Guide to Instrumentation and Refinement Methodologies
N-substituted oxoacetate esters are highly versatile electrophilic building blocks in medicinal chemistry, frequently utilized as precursors for complex heterocycles, indole derivatives, and enzyme inhibitors (such as Ketol-acid reductoisomerase inhibitors)[1][2]. Determining their exact three-dimensional conformation, absolute stereochemistry, and intermolecular interactions in the solid state is critical for structure-based drug design.
However, these compounds present unique crystallographic challenges. Because their crystal packing is often dominated by weak C-H···O interactions rather than strong classical hydrogen bonds, they are highly prone to polymorphism, twinning, and the formation of extremely thin, fragile microcrystals[3]. This guide objectively compares modern X-ray diffraction platforms and refinement methodologies to help researchers establish a self-validating workflow for these challenging molecules.
Comparative Analysis: In-House Microfocus vs. Synchrotron Radiation
Historically, resolving the structure of microcrystalline oxoacetate esters required synchrotron radiation. Today, the advent of high-brilliance in-house microfocus X-ray sources paired with photon-counting detectors (e.g., Rigaku Synergy-S) has bridged this gap, offering a compelling alternative for routine analysis[4].
Causality in Platform Selection: When synthesizing a novel N-substituted oxoacetate (e.g., methyl 2-(1H-indol-3-yl)-2-oxoacetate), an in-house microfocus diffractometer equipped with a Mo or Cu target is the optimal first-line choice[2]. The microfocus beam concentrates X-ray flux onto a very small area, dramatically improving the signal-to-noise ratio for crystals as small as 10 µm.
However, if the goal is to map the exact charge density of the reactive 2-oxoacetate functional group, or if the crystals remain strictly under 5 µm despite optimization, synchrotron radiation (e.g., SPring-8 BL02B1 or SSRL) becomes necessary[4][5]. Synchrotrons provide a flux orders of magnitude higher and shorter wavelengths (e.g., 0.248 Å), minimizing absorption and allowing for sub-atomic resolution[4].
Quantitative Comparison of X-Ray Diffraction Platforms
| Parameter | In-House Microfocus (e.g., Synergy-S) | Synchrotron Beamline (e.g., SPring-8) |
| X-ray Source | Microfocus Sealed Tube (Mo/Cu/Ag) | Undulator / Bending Magnet |
| Typical Flux | ~10⁸ – 10⁹ photons/sec | ~10¹² – 10¹³ photons/sec |
| Optimal Crystal Size | 10 – 100 µm | < 5 – 10 µm |
| Resolution Limit | ~0.7 – 0.8 Å | < 0.4 Å (Charge Density Quality) |
| Measurement Temp | 100 K (Liquid Nitrogen) | 25 K (Helium Cryostat) |
| Turnaround Time | Hours to Days | Weeks to Months (Beamtime dependent) |
Self-Validating Crystallization Methodologies
To obtain diffraction-quality crystals of N-substituted oxoacetate esters, the crystallization method must carefully control the supersaturation rate. Rapid precipitation often leads to kinetic trapping, yielding twinned plates that complicate data integration.
Caption: Decision tree for selecting crystallization methods based on oxoacetate ester solubility.
Protocol 1: Vapor Diffusion (Antisolvent) for Microcrystallization
Causality: Vapor diffusion is prioritized for oxoacetate esters because it provides a highly controlled, asymptotic approach to the solubility curve, yielding fewer but larger, defect-free single crystals compared to rapid evaporation.
-
Solvent Selection: Dissolve 5–10 mg of the purified oxoacetate ester in a minimum volume (e.g., 0.5 mL) of a high-solubility solvent (e.g., Dichloromethane or Ethyl Acetate) in a small 1-dram inner vial.
-
Antisolvent Pairing: Place the inner vial inside a larger 20 mL outer vial containing 3 mL of a volatile antisolvent (e.g., n-Hexane or Diethyl Ether).
-
Equilibration: Seal the outer vial tightly with a PTFE-lined cap. Allow the antisolvent vapor to slowly diffuse into the inner vial at a constant, vibration-free temperature (20°C).
-
Validation Step: After 48–72 hours, inspect the inner vial under a polarized light microscope. A self-validating, diffraction-quality crystal will extinguish light completely and uniformly when rotated by 90 degrees between crossed polarizers, confirming it is a single crystal lattice and not a twinned aggregate.
Advanced Refinement: IAM vs. Hirshfeld Atom Refinement (HAR)
Once a crystal is isolated and data is collected, the structural model must be refined. Historically, the Independent Atom Model (IAM) via SHELXL was the industry standard[6]. However, IAM assumes atoms are perfectly spherical. For oxoacetate esters, where the electron-withdrawing nature of the 2-oxoacetate group heavily distorts the electron cloud, IAM systematically misplaces hydrogen atoms by pulling them artificially into the covalent bond[6].
Causality in Refinement Choice: To achieve neutron-diffraction-quality hydrogen positions from X-ray data, modern crystallographers employ Hirshfeld Atom Refinement (HAR) using software like NoSpherA2 within the Olex2 GUI[6]. HAR utilizes density functional theory (DFT) to calculate custom, aspherical atomic form factors for the specific molecule. This drastically improves bond precision and R-factors, allowing for the accurate mapping of the weak C-H···O networks that dictate the crystal packing of these esters[2][6].
Caption: X-ray diffraction data processing and quantum crystallographic refinement pipeline.
Protocol 2: Data Acquisition & HAR Refinement
-
Mounting & Cryocooling: Coat the validated crystal in a cryoprotectant oil (e.g., Paratone-N) and mount it on a MiTeGen MicroMesh loop. Flash-cool the sample to 100 K in a nitrogen stream to reduce thermal motion and mitigate radiation damage[4][5].
-
Data Collection: Collect diffraction frames using a microfocus diffractometer (e.g., 1.0° oscillation, 1.0 s exposure per frame) until >99% completeness is achieved[5].
-
Integration: Process the raw frames using integration software (e.g., CrysAlisPro) to apply empirical absorption corrections.
-
Initial Refinement (IAM): Solve the phase problem using intrinsic phasing (SHELXT) and perform an initial anisotropic refinement of non-hydrogen atoms using SHELXL[6].
-
Quantum Refinement (HAR): Export the IAM model to Olex2. Initialize the NoSpherA2 module to compute a DFT wavefunction (e.g., using ORCA). Refine the structure using the resulting aspherical form factors[6].
-
Validation Step: Check the residual electron density map. A successful HAR refinement will show a flat residual map (peaks < 0.1 e/ų) and a significant drop in the R1 factor compared to the IAM model, validating the accurate modeling of the oxoacetate's electronic structure[4][6].
References
-
[3] Methyl 2-(naphthalen-1-yl)-2-oxoacetate Structural Elucidation. Benchchem.3
-
[1] Design, Synthesis and Biological Activity of Ethyl 2-(N-Substituted-arylsulfonamido)-2-oxoacetate. ResearchGate.1
-
[2] Synthesis, crystal structure and DFT study of methyl 2-(1H-indol-3-yl)-2-oxoacetate. Molecular Crystals and Liquid Crystals (Taylor & Francis). 2
-
[5] Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals. PMC / NIH.5
-
[4] Comparative study of conventional and synchrotron X-ray electron densities on molecular crystals. IUCr Journals. 4
-
[6] Small Molecule X‐ray Crystal Structures at a Crossroads. D-NB.info. 6
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Methyl 2-(naphthalen-1-yl)-2-oxoacetate|CAS 16738-12-8 [benchchem.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
